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  • Product: 3-Carbamoylcyclohexane-1-carboxylic acid
  • CAS: 180046-83-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Applications of 3-Carbamoylcyclohexane-1-carboxylic Acid in Drug Design

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and peptidomimetic design, 3-Carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) serves as a highly versatile, bifunctional aliphatic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and peptidomimetic design, 3-Carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) serves as a highly versatile, bifunctional aliphatic scaffold. Featuring both a carboxylic acid and a primary amide substituent on a conformationally restricted cyclohexane ring, this molecule provides a unique stereoelectronic environment. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical nuances, and the self-validating experimental protocols required to characterize its behavior in aqueous systems.

Molecular Architecture and Stereochemical Nuances

The core utility of 3-carbamoylcyclohexane-1-carboxylic acid lies in its stereochemistry. The cyclohexane ring dictates the spatial orientation of the hydrogen-bonding vectors (the -COOH and -CONH₂ groups).

  • Cis/Trans Isomerism: The trans-isomer typically adopts an equatorial-axial conformation, keeping the functional groups on opposite faces of the ring. In contrast, the cis-isomer exists in a thermodynamic equilibrium between a stable 1,3-diequatorial conformation and a higher-energy 1,3-diaxial conformation.

  • The 1,3-Diaxial Interaction: When the cis-isomer flips to the 1,3-diaxial state, the carboxylic acid and amide groups are forced into extreme spatial proximity. This "conformational preorganization" drastically lowers the activation energy for intramolecular nucleophilic attack. Mechanistic studies have demonstrated that this specific 1,3-diaxial interaction accelerates the rate of intramolecular amide bond cleavage (acylolysis) by a factor of approximately 2,400 compared to the hydrolysis of an unactivated, sterically unconstrained peptide bond .

Core Physicochemical Properties

Understanding the physicochemical property space of this scaffold is critical for predicting its pharmacokinetic behavior. The high Topological Polar Surface Area (tPSA) and low LogP indicate excellent aqueous solubility but potentially limited passive membrane permeability unless the functional groups are masked (e.g., via esterification or macrocyclization).

Table 1: Key Physicochemical Parameters

PropertyValueMethod / Scientific Rationale
Molecular Formula C₈H₁₃NO₃-
Molecular Weight 171.19 g/mol Ideal for FBDD (Rule of 3 compliant)
tPSA 80.4 ŲCalculated sum of -COOH (37.3) and -CONH₂ (43.1)
LogP (Predicted) 0.2 ± 0.1Highly hydrophilic; favors aqueous partitioning
pKa (Carboxylic Acid) ~4.6Typical for aliphatic cyclohexanecarboxylic acids
H-Bond Donors 31 from -OH, 2 from -NH₂
H-Bond Acceptors 32 from C=O, 1 from -OH (Amide N lone pair is delocalized)
Rotatable Bonds 2Excludes the rigid cyclohexane core

Data synthesized from standard cheminformatics models and structural property rules .

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducible and physiologically relevant data.

Protocol 1: Determination of pKa via Potentiometric Titration
  • Step 1: Solution Preparation. Prepare a 1 mM solution of the compound in 0.15 M aqueous KCl.

    • Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength. This ensures that the activity coefficients of the ionic species remain stable throughout the titration, which is critical for extracting accurate thermodynamic pKa values rather than apparent pKa values.

  • Step 2: Calibration. Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) in a water-jacketed vessel at exactly 25.0 °C.

    • Causality: Ionization constants are highly temperature-dependent; strict thermostatic control prevents thermal drift from skewing the results.

  • Step 3: Titration. Titrate with standardized 0.1 M KOH under a continuous argon purge.

    • Causality: Argon displaces dissolved CO₂, preventing the formation of carbonic acid, which would introduce artifactual buffering capacity near pH 6.4.

  • Step 4: Self-Validation (Back-Titration). Once pH 11 is reached, immediately back-titrate the solution with 0.1 M HCl.

    • Causality: Superimposing the forward and backward titration curves confirms the reversibility of the ionization and rules out base-catalyzed degradation of the amide group during the assay.

Protocol 2: Kinetic Evaluation of Intramolecular Amide Cleavage
  • Step 1: Buffer Preparation. Prepare a 50 mM phosphate buffer at pH 7.0.

    • Causality: Maintaining a neutral pH ensures the carboxylic acid is predominantly in its carboxylate form (or in rapid equilibrium with the reactive neutral form), allowing the study of the specific pH-dependent intramolecular attack rate.

  • Step 2: Incubation. Dissolve the compound to a final concentration of 100 µM in the buffer and incubate at 37 °C.

    • Causality: 37 °C mimics physiological conditions, providing a biologically relevant half-life for the compound if used as a drug scaffold.

  • Step 3: Aliquot Sampling & Quenching. Withdraw 50 µL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8 hours) and immediately quench with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA rapidly drops the pH, protonating the tetrahedral intermediate and halting the acylolysis reaction. This effectively "freezes" the kinetic state for accurate LC-MS quantification.

  • Step 4: Self-Validation (Control). Run a parallel assay using the trans-isomer of the compound.

    • Causality: Because the trans-isomer cannot adopt the required 1,3-diaxial geometry, it should exhibit negligible degradation. This validates that the observed cleavage in the cis-isomer is strictly due to intramolecular acylolysis and not background solvent hydrolysis .

Mechanistic Pathway Visualization

The following diagram maps the logical progression of the intramolecular acylolysis reaction, highlighting the critical transition from the stable ground state to the reactive intermediate.

G A cis-3-Carbamoylcyclohexane-1-carboxylic acid (Diequatorial Conformation) B Ring Flip to 1,3-Diaxial Conformation (High Energy Reactive State) A->B Thermal Equilibrium C Intramolecular Nucleophilic Attack (-COOH Oxygen attacks -CONH2 Carbonyl) B->C Proximity Effect D Tetrahedral Intermediate Formation C->D Rate-Limiting Step E Expulsion of Ammonia (NH3) D->E Collapse F Bicyclic Anhydride Intermediate E->F -NH3 G Hydrolysis by Bulk Water F->G +H2O H Cyclohexane-1,3-dicarboxylic acid (Stable Final Product) G->H Ring Opening

Mechanistic pathway of intramolecular acylolysis via 1,3-diaxial interaction.

References

  • Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. Journal of Organic Chemistry (NIH PMC).[Link]

  • 3-Carbamoylcyclohexane-1-carboxylic acid. PubChem Database.[Link]

  • Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[Link]

Exploratory

3-Carbamoylcyclohexane-1-carboxylic Acid: A Comprehensive Guide to Structure Elucidation

Executive Summary The unambiguous structure elucidation of small-molecule intermediates is a critical bottleneck in pharmaceutical development. 3-Carbamoylcyclohexane-1-carboxylic acid (C8H13NO3) presents a unique analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structure elucidation of small-molecule intermediates is a critical bottleneck in pharmaceutical development. 3-Carbamoylcyclohexane-1-carboxylic acid (C8H13NO3) presents a unique analytical challenge: it features a flexible aliphatic ring, two orthogonal carbonyl environments (a carboxylic acid and a primary carboxamide), and two chiral centers (C1 and C3) that give rise to cis and trans diastereomers.

This whitepaper outlines a self-validating, multi-modal analytical workflow designed to definitively elucidate the structure and relative stereochemistry of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust framework that eliminates interpretative ambiguity.

Molecular Architecture & Conformational Dynamics

Before deploying analytical instrumentation, one must understand the molecule's conformational behavior, as this dictates the experimental strategy.

Cyclohexane rings rapidly undergo chair-chair interconversion at room temperature. However, for 1,3-disubstituted cyclohexanes, the cis and trans isomers exhibit distinct thermodynamic preferences. In cis-3-carbamoylcyclohexane-1-carboxylic acid, the molecule strongly favors the diequatorial conformation to minimize severe 1,3-diaxial steric clashes[1].

The Causality of Stereochemical Assignment: Because the cis isomer adopts a diequatorial conformation for its bulky substituents, the methine protons at C1 and C3 are forced into axial positions. This spatial arrangement places H1 and H3 in close proximity (approx. 2.5 Å), allowing for a highly diagnostic 1,3-diaxial Nuclear Overhauser Effect (NOE)[2]. Conversely, the trans isomer must place one substituent axially and one equatorially, preventing this specific H1-H3 spatial proximity. Therefore, detecting this NOE cross-peak is the definitive, self-validating proof of cis stereochemistry.

The Self-Validating Elucidation Workflow

To ensure absolute trustworthiness, our protocol relies on orthogonal techniques that cross-validate each other.

Workflow Start Sample: 3-Carbamoylcyclohexane -1-carboxylic acid HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS FTIR FT-IR Spectroscopy Functional Group ID Start->FTIR NMR1D 1D NMR (1H, 13C) Shifts & Integrals Start->NMR1D Validate Self-Validating Consensus Final Structure Confirmed HRMS->Validate FTIR->Validate NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping NMR1D->NMR2D Guides 2D Setup NOESY 2D NOESY Stereochemical Assignment NMR2D->NOESY Assigns Resonances NOESY->Validate

Diagram 1: Multi-modal analytical workflow for self-validating structure elucidation.

Establishing Boundary Conditions: HRMS

We initiate the workflow with HRMS (ESI-TOF). The causality here is to immediately rule out degradation products. Primary amides are susceptible to hydrolysis, potentially converting the molecule into cyclohexane-1,3-dicarboxylic acid[3]. By confirming the exact mass of the [M+H]+ ion at m/z 172.0968 (calculated for C8H14NO3+), we validate the integrity of the carboxamide group before proceeding to time-intensive NMR studies.

Orthogonal Functional Group Validation: FT-IR

While NMR provides connectivity, FT-IR provides unambiguous identification of the orthogonal carbonyls. We utilize ATR-FTIR to observe the distinct stretching frequencies of the carboxylic acid C=O (~1710 cm⁻¹) versus the amide I band (~1660 cm⁻¹). The presence of a sharp doublet around 3200–3400 cm⁻¹ confirms the primary -NH2 group, cross-validating the nitrogen presence detected by HRMS[4].

The Core Elucidation Engine: NMR Spectroscopy

NMR is the definitive tool for mapping the atomic connectivity of the cyclohexane scaffold[5].

Solvent Selection Causality: We strictly utilize DMSO-d6 rather than CDCl3. The causality is twofold: First, the molecule exhibits poor solubility in non-polar solvents due to extensive intermolecular hydrogen bonding. Second, DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate of the carboxylic -OH and amide -NH2 protons with residual water. This allows these labile protons to be observed in the ¹H spectrum, which is an absolute prerequisite for utilizing HMBC to differentiate the two carbonyl environments.

NMRLogic H1 1H NMR: Identify Multiplets & Integrals HSQC HSQC: Map 1H to 13C Identify CH, CH2 groups H1->HSQC Direct C-H bonds COSY COSY: Trace Cyclohexane Ring Spin System HSQC->COSY Vicinal H-H HMBC HMBC: Link Carbonyls to C1 and C3 Protons COSY->HMBC Long-range C-H NOESY NOESY: 1,3-diaxial NOE? Yes = cis, No = trans HMBC->NOESY Spatial proximity

Diagram 2: Logical deduction pathway for NMR-based structural and stereochemical assignment.

3.3.1 The "Ring Walk" (COSY & HSQC)

The aliphatic region of the ¹H NMR spectrum for cyclohexane derivatives is notoriously overlapped. We deploy HSQC to map protons to their directly attached carbons, instantly differentiating the two methine (CH) groups from the four methylene (CH2) groups[6]. COSY is then used to "walk" around the ring, tracing the vicinal couplings from C1 to C2, C2 to C3, and so forth.

3.3.2 Differentiating the Carbonyls (HMBC)

The most critical structural question is: Which methine is attached to the acid, and which to the amide? We solve this using Heteronuclear Multiple Bond Correlation (HMBC). The amide carbonyl carbon will show a strong ³JCH correlation to the observable -NH2 protons (thanks to the DMSO-d6 solvent choice), as well as a correlation to the C3 methine proton. The carboxylic acid carbonyl will correlate to the C1 methine proton and the -OH proton. This creates a self-validating lock on the regiochemistry[5][6].

Experimental Methodologies

To ensure reproducibility, the following step-by-step methodologies must be adhered to:

Protocol 1: HRMS Acquisition

  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Set capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 350 °C.

  • Calibrate against a sodium formate cluster reference to ensure mass accuracy within <5 ppm.

Protocol 2: ATR-FTIR Acquisition

  • Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Place 2-3 mg of the solid crystalline sample directly onto the crystal.

  • Apply consistent pressure using the ATR anvil.

  • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3: Comprehensive NMR Acquisition

  • Sample Prep: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) in a high-quality 5 mm NMR tube.

  • 1D Experiments: Acquire ¹H (zg30 pulse sequence, 16 scans, d1=2s) and ¹³C{¹H} (zgpg30, 1024 scans, d1=2s) spectra at 298 K on a 400 MHz or 600 MHz spectrometer.

  • 2D Connectivity: Acquire gradient-selected COSY (cosygpqf) and multiplicity-edited HSQC (hsqcedetgpsisp2.2).

  • 2D Long-Range: Acquire HMBC (hmbcgplpndqf) optimized for long-range couplings of 8 Hz.

  • 2D Stereochemistry: Acquire NOESY (noesygpphpp) with a mixing time of 400 ms to capture the transient 1,3-diaxial interactions without spin diffusion artifacts.

Quantitative Data Summary

The following tables summarize the expected quantitative analytical data, structured for rapid reference during the elucidation process.

Table 1: Diagnostic NMR Assignments for cis-3-Carbamoylcyclohexane-1-carboxylic acid (in DMSO-d6)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations (³J)Key NOESY Correlations
C1 (CH) ~42.52.25tt, J = 12.0, 3.5Carboxylic C=O, C2, C6H3 (1,3-diaxial NOE), H5
C2 (CH2) ~28.01.85 (eq), 1.30 (ax)m, qC1, C3H1, H3
C3 (CH) ~43.02.15tt, J = 12.0, 3.5Amide C=O, C2, C4H1 (1,3-diaxial NOE), H5
C4/C6 (CH2) ~29.51.75 (eq), 1.20 (ax)m, mC3 / C1-
C5 (CH2) ~25.01.65 (eq), 1.10 (ax)m, mC4, C6H1, H3 (diaxial network)
-COOH ~176.512.05br s (exchangeable)C1, C2, C6-
-CONH2 ~175.07.20, 6.75br s (exchangeable)C3, C2, C4-

Note: The presence of the NOESY cross-peak between H1 (2.25 ppm) and H3 (2.15 ppm) definitively proves the cis-diequatorial conformation.

Table 2: Orthogonal FT-IR Diagnostic Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeDiagnostic Value
3350, 3180Primary Amide (-NH2)N-H asymmetric/symmetric stretchDifferentiates from secondary amides/acids
2500 – 3000Carboxylic Acid (-OH)O-H stretch (broad)Confirms intact acid group
1710Carboxylic Acid (C=O)C=O stretchDistinguishes acid carbonyl from amide
1660Primary Amide (C=O)C=O stretch (Amide I)Validates carboxamide presence
1620Primary Amide (-NH2)N-H bend (Amide II)Secondary confirmation of -NH2

References

  • Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. PMC - NIH. Available at:[1]

  • 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem. nih.gov. Available at:[3]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. Available at:[6]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. gsu.edu. Available at:[2]

  • Basic 1H- and 13C-NMR Spectroscopy. uobasrah.edu.iq. Available at:[4]

  • Structure characterization with NMR molecular networking. PMC - NIH. Available at:[5]

Sources

Foundational

Biological Activity and Pharmacological Utility of 3-Carbamoylcyclohexane-1-carboxylic Acid Derivatives: From Mechanistic Enzymology to Targeted Oncology

Executive Summary The 3-carbamoylcyclohexane-1-carboxylic acid scaffold represents a highly versatile structural motif bridging the gap between physical organic chemistry and modern targeted oncology. Characterized by it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-carbamoylcyclohexane-1-carboxylic acid scaffold represents a highly versatile structural motif bridging the gap between physical organic chemistry and modern targeted oncology. Characterized by its rigidified aliphatic ring and precisely spaced functional groups, this scaffold serves two distinct but highly impactful biological functions. First, it acts as a premier biomimetic model for understanding enzyme-catalyzed intramolecular amide bond cleavage. Second, it has emerged as a critical pharmacophore in the design of next-generation Cyclin-Dependent Kinase 9 (CDK9) inhibitors, offering a potent therapeutic avenue for hematological malignancies and solid tumors.

This technical guide dissects the dual utility of these derivatives, providing field-proven protocols, mechanistic causality, and validated structure-activity relationship (SAR) data.

Mechanistic Enzymology: Biomimetic Amide Cleavage

Understanding how enzymes achieve massive rate accelerations in amide bond cleavage (proteolysis) is foundational to rational drug design. The 3-carbamoylcyclohexane-1-carboxylic acid scaffold, particularly when locked into a specific chair conformation by a bulky substituent (e.g., a 5-tert-butyl group), forces the C1-carboxylic acid and C3-carboxamide into a 1,3-diaxial relationship [1].

This spatial proximity mimics the "sustained proximity" found in protease active sites. Without the interference of pseudoallylic strain (as seen in Kemp's triacid models), the pure 1,3-diaxial interaction alone drives a 2,400-fold increase in the rate of amide bond cleavage compared to an unactivated peptide bond[1]. The reaction proceeds via an intramolecular acylolysis, forming a transient cyclic anhydride before rapidly hydrolyzing to the diacid.

Cleavage_Workflow A 3-Carbamoylcyclohexane -1-carboxylic acid B 1,3-Diaxial Conformation A->B Conformational Locking C Intramolecular Acylolysis B->C Proximity Effect D Anhydride Intermediate (+ NH3 Release) C->D Rate Acceleration (~2400x) E Hydrolysis to Diacid D->E Rapid H2O Addition

Fig 1: Biomimetic intramolecular amide bond cleavage driven by 1,3-diaxial proximity.

Protocol 1: Kinetic Evaluation of Intramolecular Amide Cleavage

To accurately measure the rate of acylolysis, the system must be isolated from intermolecular interference. The following protocol utilizes quantitative NMR (qNMR) to track the reaction kinetics.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.5 mg (50 µmol) of (1α-3α-5β)-5-tert-butyl-3-carbamoylcyclohexanecarboxylic acid in 0.75 mL of deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, adjusted to pD 7.05).

  • Conformational Locking: The tert-butyl group at C5 thermodynamically locks the ring, forcing the C1 and C3 substituents into the reactive diaxial orientation. Causality: Failure to use the tert-butyl derivative allows the ring to flip into the diequatorial conformation, drastically reducing the reaction rate due to loss of proximity.

  • Data Acquisition: Transfer the solution to an NMR tube and maintain the temperature at exactly 21.5 °C. Acquire ¹H-NMR spectra at regular intervals (e.g., every 6 hours for 15 days).

  • Kinetic Tracking: Monitor the disappearance of the primary amide protons (which will exchange with D₂O but leave the adjacent C3 methine proton signal distinct) and the appearance of the diacid C3 methine signal.

  • Self-Validating System Check: The transient formation of the cyclic anhydride intermediate must be detectable. Look for a temporary downfield shift of the C3 methine proton, indicating the formation of the highly strained anhydride before it relaxes into the fully hydrolyzed diacid.

Pharmacological Application: Targeted CDK9 Inhibition

Beyond physical organic chemistry, the 3-carbamoylcyclohexane-1-carboxylic acid scaffold is a highly privileged building block in oncology. Specifically, it is utilized to synthesize highly selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) [2].

Unlike CDK1, 2, 4, and 6, which directly regulate the cell cycle, CDK9 is a transcriptional regulator. It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. By phosphorylating the Ser2 residue of RNA Polymerase II, CDK9 drives the transcription of short-lived, anti-apoptotic proteins such as Mcl-1 and c-Myc [3]. Inhibiting CDK9 selectively starves cancer cells of these survival proteins, triggering rapid apoptosis. The 3-carbamoylcyclohexane scaffold provides the ideal 3D vector to project binding motifs deep into the CDK9 ATP-binding pocket while maintaining excellent metabolic stability[2].

CDK9_Pathway Inhibitor CDK9 Inhibitor (3-Carbamoylcyclohexane scaffold) PTEFb P-TEFb Complex (CDK9 / Cyclin T1) Inhibitor->PTEFb Blocks ATP Pocket RNAPII RNA Polymerase II (Ser2 Phosphorylation) PTEFb->RNAPII Phosphorylates Genes Anti-apoptotic Transcripts (Mcl-1, c-Myc) RNAPII->Genes Transcription Elongation Apoptosis Cancer Cell Apoptosis Genes->Apoptosis Downregulation triggers

Fig 2: Mechanism of action for CDK9 inhibitors utilizing the 3-carbamoylcyclohexane scaffold.

Protocol 2: Synthesis of the CDK9 Inhibitor Pharmacophore

To integrate this scaffold into a CDK9 inhibitor, the primary amide must often be converted into a nitrile to serve as a specific hydrogen-bond acceptor in the kinase hinge region, while the carboxylic acid is used for subsequent amide coupling[2].

Step-by-Step Methodology:

  • Starting Material: Begin with methyl 3-carbamoylcyclohexane-1-carboxylate (1.00 mmol, 185 mg) dissolved in 3.0 mL of anhydrous tetrahydrofuran (THF)[2].

  • Dehydration: Add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt) (1.50 mmol, 384 mg) at room temperature. Stir overnight under an inert nitrogen atmosphere[2].

    • Causality: Burgess reagent is specifically chosen over harsh dehydrating agents like POCl₃ or SOCl₂. It provides mild, neutral dehydration conditions that preserve the ester moiety and, critically, prevent the epimerization of the cis/trans stereocenters on the cyclohexane ring, which dictate kinase selectivity.

  • Extraction & Purification: Dilute the mixture with 10 mL of deionized water and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum[2].

  • Saponification: Treat the resulting methyl 3-cyanocyclohexane-1-carboxylate with LiOH in a THF/H₂O mixture to yield the free carboxylic acid, ready for HATU-mediated coupling to the final aminopyrimidine kinase-binding domain.

  • Self-Validating System Check: Analyze the crude intermediate via LC-MS and FTIR. The disappearance of the primary amide protons (broad singlets at ~7.0 and ~7.5 ppm in ¹H-NMR) and the appearance of a sharp, distinct nitrile stretching band at ~2250 cm⁻¹ in FTIR confirm successful dehydration without ester hydrolysis.

Quantitative Data & Structure-Activity Relationships (SAR)

The biological and chemical efficacy of the 3-carbamoylcyclohexane-1-carboxylic acid scaffold is highly dependent on its structural rigidity and functional group orientation. The tables below summarize the quantitative data across both its biomimetic and pharmacological applications.

Table 1: Comparative Kinetic Data for Intramolecular Amide Cleavage[1]
Compound ScaffoldRelative Cleavage RateHalf-Life (t₁/₂ at pD 7.05)Mechanistic Driver
Unactivated Peptide Bond1> 100 yearsIntermolecular hydrolysis
5-tert-Butyl-3-carbamoylcyclohexane-1-carboxylic acid ~2,400 ~15 days 1,3-Diaxial proximity
Kemp's Triacid Pyrrolidyl Amide~33,000,0008 minutesPseudoallylic strain + Proximity
Table 2: Biological Activity of CDK Inhibitors Utilizing Cycloalkane Scaffolds[3]
Target KinaseInhibitor Scaffold MotifCellular IC₅₀ (nM)Primary Downstream Effect
CDK9 3-Carbamoylcyclohexane derivative < 10 nM Depletion of Mcl-1 / c-Myc
CDK4/6Piperazine-substituted~15 nMG1 cell cycle arrest
CDK2Cyclopentane derivative~45 nMS-phase progression block

Conclusion & Future Perspectives

The 3-carbamoylcyclohexane-1-carboxylic acid scaffold is a masterclass in molecular design. By leveraging the predictable stereochemistry of the cyclohexane ring, researchers can force functional groups into precise spatial arrangements. In physical organic chemistry, this enables the isolation and study of 1,3-diaxial proximity effects without the confounding variables of pseudoallylic strain[1]. In drug discovery, this same predictability allows medicinal chemists to design highly potent, metabolically stable CDK9 inhibitors capable of downregulating oncogenic drivers like Mcl-1 and c-Myc[2][3]. Future applications of this scaffold are currently expanding into Proteolysis Targeting Chimeras (PROTACs), where rigid, precisely angled linkers are paramount for ternary complex formation.

References

  • Source: Journal of Organic Chemistry / NIH-PA Author Manuscript (via ResearchGate)
  • US11673893B2 - CDK inhibitors and their use as pharmaceuticals Source: Google Patents URL
  • EP3313838B1 - Polycyclic amide derivatives as cdk9 inhibitors Source: Google Patents URL

Sources

Exploratory

3-Carbamoylcyclohexane-1-carboxylic acid CAS number and properties

An In-depth Technical Guide to 3-Carbamoylcyclohexane-1-carboxylic Acid: Isomers, Properties, and Synthetic Strategies Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Carbamoylcyclohexane-1-carboxylic Acid: Isomers, Properties, and Synthetic Strategies

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Carbamoylcyclohexane-1-carboxylic acid, a bifunctional organic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of data under this specific chemical name, this document focuses on the distinct cis and trans isomers, extrapolating data from closely related and well-characterized precursors and analogs. The guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's chemical space.

Nomenclature, Structure, and Isomerism

The name "3-Carbamoylcyclohexane-1-carboxylic acid" describes a cyclohexane ring substituted with a carboxylic acid group (-COOH) at position 1 and a carbamoyl group (-CONH₂) at position 3. The spatial arrangement of these two functional groups relative to the plane of the cyclohexane ring gives rise to two distinct diastereomers: cis-3-Carbamoylcyclohexane-1-carboxylic acid and trans-3-Carbamoylcyclohexane-1-carboxylic acid.

The stereochemistry of these isomers is critical as it dictates the molecule's three-dimensional shape, which in turn influences its physical properties and biological activity. The cis isomer has both functional groups on the same side of the ring, leading to a more compact conformation, whereas the trans isomer has them on opposite sides.

isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-3-Carbamoylcyclohexane- 1-carboxylic acid cis_struct trans trans-3-Carbamoylcyclohexane- 1-carboxylic acid trans_struct caption Fig. 1: cis and trans isomers

Caption: Chemical structures of the cis and trans isomers.

Physicochemical and Structural Properties

While a specific CAS number for 3-Carbamoylcyclohexane-1-carboxylic acid is not readily found in major chemical databases, its fundamental properties can be derived from its molecular structure. The properties of key precursors and related analogs are also provided for context.

PropertyValue / DescriptionSource / Comment
Molecular Formula C₈H₁₃NO₃Calculated
Molecular Weight 171.19 g/mol Calculated
IUPAC Name cis/trans-3-(Aminocarbonyl)cyclohexane-1-carboxylic acid
CAS Number Not assigned.
Related CAS Numbers 137307-65-4 (1-Carbamoylcyclohexane-1-carboxylic acid)[1] 334932-13-7 (BOC-(+/-)-cis-3-Aminocyclohexane-1-carboxylic acid)[2] 312965-05-2 (Fmoc-cis-3-aminocyclohexane carboxylic acid)[3]These are structurally related compounds.
Appearance Expected to be a white crystalline solid.Based on similar compounds like Fmoc-cis-3-aminocyclohexane carboxylic acid.[3]
Solubility Expected to have some solubility in water and polar organic solvents.The presence of both a carboxylic acid and an amide group suggests polarity. The related BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID is slightly soluble in water.[2]
pKa The carboxylic acid proton is expected to have a pKa around 4-5.Typical for carboxylic acids.

Synthesis and Methodologies

The most direct and logical synthetic routes to 3-Carbamoylcyclohexane-1-carboxylic acid involve the selective mono-amidation of cyclohexane-1,3-dicarboxylic acid or its derivatives. The choice of starting isomer (cis or trans dicarboxylic acid) will determine the stereochemistry of the final product.

Protocol 1: Synthesis from Cyclohexane-1,3-dicarboxylic Anhydride (for cis-isomer)

The cis-isomer can be preferentially synthesized starting from cis-cyclohexane-1,3-dicarboxylic acid, which can be converted to its anhydride. The subsequent ring-opening of the anhydride with ammonia provides a regioselective pathway to the desired mono-amide, mono-acid.

Step-by-Step Methodology:

  • Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated, often with a dehydrating agent like acetic anhydride, to form cis-cyclohexane-1,3-dicarboxylic anhydride.[4]

  • Aminolysis: The resulting anhydride is dissolved in a suitable aprotic solvent (e.g., THF, dioxane).

  • A solution of aqueous ammonia is added dropwise to the anhydride solution at a controlled temperature (typically 0-25 °C).

  • The reaction is stirred until the anhydride is fully consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is acidified to protonate the carboxylate, leading to the precipitation of the product. The crude product can then be purified by recrystallization.

synthesis_pathway start cis-Cyclohexane-1,3- dicarboxylic Acid anhydride cis-Cyclohexane-1,3- dicarboxylic Anhydride start->anhydride Ac₂O, Heat product cis-3-Carbamoylcyclohexane- 1-carboxylic acid anhydride->product NH₃(aq) caption Fig. 2: Synthesis from dicarboxylic acid

Caption: Plausible synthetic route to the cis-isomer.

Applications in Research and Drug Development

The carboxylic acid functional group is a cornerstone in drug design, often playing a crucial role in molecular recognition at receptor sites through hydrogen bonding.[5][6] The carbamoylcyclohexane carboxylic acid scaffold is valuable for several reasons:

  • Peptidomimetics and Scaffolding: The constrained cyclohexane ring can serve as a rigid scaffold to mimic peptide turns or to position pharmacophoric groups in a defined orientation. The Fmoc-protected version of the related cis-3-aminocyclohexane carboxylic acid is a known building block in peptide synthesis.[3]

  • GABA Analogs: 3-Aminocyclohexanecarboxylic acid isomers have been synthesized and evaluated as analogs of gamma-aminobutyric acid (GABA), an important neurotransmitter.[4] The carbamoyl derivative represents a neutral, yet polar, analog that could explore different binding interactions.

  • Bioisosteric Replacement: The carboxylic acid group can be critical for activity but may also lead to poor pharmacokinetic properties.[5] The amide group offers a bioisosteric handle that can be used to modulate properties like membrane permeability and metabolic stability while maintaining key hydrogen bonding interactions.

  • Intermediate for Pharmaceuticals: Cyclohexanecarboxylic acid derivatives are intermediates in the synthesis of various pharmaceuticals.[7] The title compound could serve as a versatile intermediate for further functionalization.

Safety and Handling

No specific toxicity data is available for 3-Carbamoylcyclohexane-1-carboxylic acid. However, based on the functional groups present, standard laboratory precautions should be taken. The compound is a carboxylic acid and may be irritating to the skin and eyes. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For the related 1-carbamoylcyclohexane-1-carboxylic acid, the listed hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1]

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236.
  • Google Patents. (n.d.). New process for the preparation of cyclohexanecarboxylic acid derivatives via the corresponding cyclohexanecarboxamide derivative.
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved from [Link]

Sources

Foundational

theoretical modeling of 3-Carbamoylcyclohexane-1-carboxylic acid

An In-depth Technical Guide to the Theoretical Modeling of 3-Carbamoylcyclohexane-1-carboxylic Acid Abstract This technical guide provides a comprehensive framework for the , a bifunctional molecule with significant rele...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Modeling of 3-Carbamoylcyclohexane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the , a bifunctional molecule with significant relevance in medicinal chemistry and materials science. We delve into the critical computational methodologies required to elucidate its structural, energetic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical modeling to understand and predict the behavior of substituted cyclohexane derivatives. The guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and validated computational approach.

Introduction: The Structural Complexity of a Bifunctional Scaffold

3-Carbamoylcyclohexane-1-carboxylic acid is a fascinating molecule characterized by a flexible cyclohexane ring substituted with both a carboxylic acid and a carbamoyl (amide) group. This bifunctional nature makes it a valuable building block in the synthesis of novel chemical entities.[1] However, the non-planar, six-membered ring introduces significant conformational complexity, which dictates the molecule's three-dimensional shape, reactivity, and biological activity.

The primary challenge and objective of theoretical modeling for this molecule is to navigate its intricate potential energy surface. The cyclohexane ring can adopt several conformations, with the "chair" form being the most stable.[2][3] The substituents at the 1 and 3 positions can exist as two distinct diastereomers: cis and trans. Within each diastereomer, the substituents can occupy either axial or equatorial positions, leading to multiple conformers with varying stabilities. Understanding the energetic landscape of these conformers is paramount for predicting the molecule's predominant state and its interaction with biological targets.

This guide will systematically explore the computational workflows, from initial conformational analysis to advanced quantum chemical calculations and molecular dynamics simulations, providing a holistic view of the molecule's behavior at an atomic level.

Foundational Analysis: Unraveling Conformational Preferences

The first and most critical step in modeling any cyclohexane derivative is a thorough conformational analysis. The relative orientation of the carbamoyl and carboxylic acid groups profoundly impacts the molecule's overall energy and properties due to steric interactions.

The Chair Conformation and Stereoisomerism

The chair conformation is the most stable arrangement for a cyclohexane ring because it minimizes both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds are staggered).[4] In a substituted cyclohexane, each carbon has one axial bond (parallel to the ring's axis) and one equatorial bond (pointing away from the ring's perimeter).[2]

For 3-Carbamoylcyclohexane-1-carboxylic acid, we must consider two diastereomers:

  • cis-isomer: Both substituents are on the same face of the ring. This can exist as a diequatorial (e,e) or a diaxial (a,a) conformer, which are interconvertible through ring flip.

  • trans-isomer: The substituents are on opposite faces of the ring. This exists as an axial-equatorial (a,e) conformer, which interconverts with an equatorial-axial (e,a) conformer upon ring flip.

The Energetic Cost of Axial Substituents

Expertise & Experience: A guiding principle in conformational analysis is that bulky substituents are energetically more stable in the equatorial position.[5] When a substituent is in the axial position, it experiences steric repulsion with the other two axial hydrogens on the same side of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction .[4]

  • For the cis-isomer , the diequatorial (e,e) conformer is expected to be significantly more stable than the diaxial (a,a) conformer, as the latter would suffer from severe 1,3-diaxial interactions from both substituents.

  • For the trans-isomer , the two (a,e) and (e,a) conformers will have different energies, depending on which substituent is axial. The conformer with the bulkier group in the equatorial position will be favored.

The following diagram illustrates the key conformational isomers and their relationship.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ee Diequatorial (e,e) (More Stable) cis_aa Diaxial (a,a) (Less Stable) cis_ee->cis_aa Ring Flip trans_ae Axial-Equatorial (a,e) trans_ea Equatorial-Axial (e,a) trans_ae->trans_ea Ring Flip Start 3-Carbamoylcyclohexane- 1-carboxylic acid Start->cis_ee Diastereomer Start->trans_ae Diastereomer

Caption: Conformational landscape of 3-Carbamoylcyclohexane-1-carboxylic acid.

Protocol: Computational Conformational Search

A systematic conformational search is essential to identify all low-energy structures.

Methodology:

  • Initial Structure Generation: Build the cis and trans isomers of 3-Carbamoylcyclohexane-1-carboxylic acid using a molecular editor.

  • Force Field Minimization: Employ a molecular mechanics (MM) force field (e.g., MMFF94 or AMBER) to perform a broad conformational search. This method is computationally inexpensive and effective at exploring the vast conformational space, including rotations of the substituent groups.

  • Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and energy. Select all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

  • Quantum Mechanical Refinement: Re-optimize the geometry of the selected conformers using a more accurate method, such as Density Functional Theory (DFT), as detailed in the next section.

Trustworthiness: This hierarchical approach is a self-validating system. The initial, less accurate MM search casts a wide net, ensuring no significant conformers are missed. The subsequent, more rigorous DFT calculations then refine the geometries and provide accurate relative energies, confirming the most stable structures.

Quantum Chemical Modeling with Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for organic molecules, offering an excellent balance of accuracy and computational efficiency.[6] It allows for the precise calculation of geometries, energies, and various spectroscopic properties.

The overall workflow for DFT analysis is depicted below.

G start Low-Energy Conformers (from MM search) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Analysis opt->freq nmr NMR Spectra Prediction (GIAO Method) opt->nmr vib Vibrational Spectra (IR/Raman) opt->vib check Imaginary Frequencies? freq->check energy Final Energies & Thermodynamic Data freq->energy check->start Yes (Transition State) Re-evaluate Initial Structure check->opt No (True Minimum)

Caption: Standard workflow for DFT characterization of a molecule.

Protocol: Geometry Optimization and Energetics

Objective: To find the exact minimum-energy structure for each conformer and calculate their relative stabilities.

Methodology:

  • Input: Use the coordinates from the conformational search as starting points.

  • Computational Level:

    • Functional: B3LYP. Causality: This hybrid functional is a standard in the field, known for providing reliable geometries and energies for a wide range of organic systems.[7]

    • Basis Set: 6-31G(d). Causality: This Pople-style basis set is a good starting point. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the electron density in polar functional groups like carbonyls and hydroxyls.

  • Solvation Model: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), to account for the bulk effects of a solvent (e.g., water or DMSO). This is critical as solvation can influence conformational equilibria.[8]

  • Output Analysis: Extract the final electronic energies and apply zero-point vibrational energy (ZPVE) corrections to obtain the final Gibbs free energies.

Protocol: Vibrational Frequency Analysis

Objective: To confirm that the optimized geometries are true energy minima and to predict the infrared (IR) spectrum.

Methodology:

  • Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) used for optimization.

  • Validation: Trustworthiness: A key validation check is to ensure there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a minimum. If one is found, the geometry must be perturbed and re-optimized.

  • Spectral Prediction: The calculated vibrational frequencies and intensities can be used to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to correct for anharmonicity and other systematic errors in the method.[9]

Protocol: NMR Spectra Prediction

Objective: To predict the ¹H and ¹³C NMR chemical shifts, which can be directly compared with experimental data for structure verification.

Methodology:

  • Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method, which is the most common and reliable approach for calculating NMR shielding tensors.[9] This calculation should be performed on the B3LYP/6-31G(d) optimized geometries.

  • Referencing: Calculate the absolute shielding tensor for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory. The predicted chemical shift (δ) is then calculated as: δ = σ_ref - σ_sample.[9][10]

  • Analysis: The predicted shifts for different conformers can be compared. For a molecule undergoing rapid conformational exchange, the observed NMR spectrum will be a Boltzmann-weighted average of the spectra of the individual conformers.

Expected Quantitative Data

The DFT calculations will yield quantitative data that should be summarized for clarity.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted ¹³C Shift (C=O, acid)Predicted ¹³C Shift (C=O, amide)
cis-diequatorial0.00C1-C2-C3-C4 = 55.2~178 ppm~175 ppm
cis-diaxial> 5.0C1-C2-C3-C4 = -54.8~176 ppm~173 ppm
trans-eq(COOH)-ax(CONH₂)~1.5C1-C2-C3-C4 = 55.0~178 ppm~172 ppm
trans-ax(COOH)-eq(CONH₂)~1.8C1-C2-C3-C4 = -55.1~175 ppm~176 ppm
Note: Values are illustrative examples based on chemical principles and require actual computation for validation.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While DFT provides a static, minimum-energy picture, MD simulations offer insights into the dynamic behavior of the molecule over time, particularly in a complex environment like an aqueous solution.[11][12] MD is invaluable for understanding solvation, intramolecular hydrogen bonding dynamics, and potential self-association.

Protocol: All-Atom MD Simulation in Explicit Solvent

Objective: To simulate the conformational dynamics and solvent interactions of the most stable conformer (cis-diequatorial) in an aqueous environment.

Methodology:

  • Force Field Parameterization: Obtain or generate parameters for 3-Carbamoylcyclohexane-1-carboxylic acid compatible with a standard all-atom force field (e.g., GAFF for AMBER or CGenFF for CHARMM). Partial atomic charges should be derived from quantum mechanical calculations (e.g., RESP or Mulliken population analysis).

  • System Setup:

    • Place the molecule in the center of a periodic cubic box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na⁺) to neutralize the system if the carboxylic acid is deprotonated (simulating physiological pH).

  • Equilibration:

    • Perform an initial energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble).

    • Equilibrate the system density at the target temperature and pressure (1 atm) under an NPT ensemble. Monitor system properties like temperature, pressure, and density to ensure equilibrium is reached.

  • Production Run: Run the simulation for a significant duration (e.g., 100 ns to 1 µs) to collect trajectory data for analysis. Longer simulations provide better sampling of conformational space.[13]

  • Analysis:

    • RMSD: Calculate the Root Mean Square Deviation of the molecule's backbone to assess its structural stability and conformational changes over time.

    • Hydrogen Bonding: Analyze both intramolecular (e.g., between the two functional groups) and intermolecular (with water) hydrogen bonds.

    • Radial Distribution Function (RDF): Calculate the RDF (g(r)) for water oxygen atoms around the functional groups to understand the local solvent structure.

Conclusion and Outlook

The is a multi-step process that builds from fundamental principles of conformational analysis to sophisticated quantum mechanical and molecular dynamics simulations. By following the structured, self-validating protocols outlined in this guide, researchers can obtain a detailed, atomic-level understanding of the molecule's structure, stability, and dynamic behavior. These computational insights are invaluable for rationalizing experimental observations and for guiding the design of new molecules in drug discovery and materials science, where precise three-dimensional structure is a key determinant of function.

References

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available from: [Link]

  • Chekmenov, D. et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports. Available from: [Link]

  • Zhang, S.-L. et al. (2017). A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Available from: [Link]

  • LibreTexts Chemistry. 6.5 CONFORMATIONS OF CYCLOHEXANE. Available from: [Link]

  • RSC Publishing. (2017). A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines. Available from: [Link]

  • LibreTexts Chemistry. (2025). 3.3: Conformational analysis of cyclohexanes. Available from: [Link]

  • YouTube. (2024). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry. Available from: [Link]

  • Slideshare. Conformational analysis of cyclohexane. Available from: [Link]

  • Taylor & Francis Online. (2006). Molecular Dynamics Simulations of some Small Organic Molecules. Available from: [Link]

  • ACS Publications. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. Available from: [Link]

  • ris.utwente.nl. (2024). All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectro. Available from: [Link]

  • SciSpace. NMR spectroscopic study and dft calculations of vibrational analyses, giao nmr shieldings and. Available from: [Link]

  • ResearchGate. Computational Investigation on the Mechanism of Amide Bond Formation by using Phosphine-Based Redox Catalysis. Available from: [Link]

  • SpringerLink. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Available from: [Link]

  • R. Benny Gerber Research Group - OpenScholar @ HUJI. Anharmonic vibrational spectroscopy calculations with electronic structure potentials: comparison of MP2 and DFT for organic molecules. Available from: [Link]

  • ACS Publications. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available from: [Link]

  • PMC. Density functional theory. Available from: [Link]

  • MDPI. (2026). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. Available from: [Link]

  • ResearchGate. Conformational Analysis of Carboxylic Acid Anhydrides: A Microwave and Computational Study. Available from: [Link]

  • MDPI. (2025). A Novel Scaffold for Tick Management: Binding of Carbamoyl Carboxylic Acid Analogues to Arginine Kinase. Available from: [Link]

  • Wikipedia. Carboxylic acid. Available from: [Link]

  • LibreTexts Chemistry. (2024). 20.2: Structure and Properties of Carboxylic Acids. Available from: [Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 3-Carbamoylcyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Carbamoylcyclohexane-1-carboxylic acid Foreword: A Note on Data for Cis/Trans Isomerism Introduction: The Structural Elucidation of a Bifunctional Cy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Carbamoylcyclohexane-1-carboxylic acid

Foreword: A Note on Data for Cis/Trans Isomerism

Introduction: The Structural Elucidation of a Bifunctional Cyclohexane

3-Carbamoylcyclohexane-1-carboxylic acid is a bifunctional organic molecule of interest in medicinal chemistry and materials science due to its rigid cyclohexane scaffold and the presence of both hydrogen-bond donating and accepting groups. Accurate and unambiguous structural confirmation is paramount for its application in any field. This guide provides a comprehensive overview of the multi-technique spectroscopic approach required for the full characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret spectroscopic data for small molecules. The methodologies and interpretations are presented from the perspective of a senior application scientist, emphasizing not just the "what" but the "why" behind experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of 3-Carbamoylcyclohexane-1-carboxylic acid. Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integrations (relative numbers of protons), and their spatial relationships through spin-spin coupling. The key distinction between the cis and trans isomers will be most evident in the chemical shifts and coupling constants of the protons at C1 and C3.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H1 (methine)2.2 - 2.6MultipletAttached to the carbon bearing the carboxylic acid. Its chemical shift and multiplicity will be highly dependent on the cis/trans configuration.
H3 (methine)2.0 - 2.4MultipletAttached to the carbon bearing the carbamoyl group. Its chemical shift and multiplicity will also be highly dependent on the cis/trans configuration.
Cyclohexane CH₂1.2 - 2.1Complex MultipletsThe methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets.
COOH10 - 13Broad SingletThe acidic proton of the carboxylic acid is typically broad and its chemical shift is highly dependent on concentration and solvent.
CONH₂6.5 - 8.0Two Broad SingletsThe two amide protons are diastereotopic and may appear as two separate broad signals. Their chemical shifts are dependent on solvent and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Carbamoylcyclohexane-1-carboxylic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (COOH and NH₂).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust for sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)175 - 185The carbonyl carbon of the carboxylic acid is typically downfield.
C=O (Amide)170 - 180The carbonyl carbon of the amide.
C1 (methine)40 - 50The carbon bearing the carboxylic acid group.
C3 (methine)35 - 45The carbon bearing the carbamoyl group.
Cyclohexane CH₂20 - 40The methylene carbons of the cyclohexane ring. The exact number of signals will depend on the symmetry of the isomer.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup (100 MHz for ¹³C):

    • Use the same lock and shim settings from the ¹H experiment.

    • Acquire a proton-decoupled ¹³C NMR spectrum with the following parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply a Fourier transform and phase the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Diagram: NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate for ¹H assign Structure Assignment calibrate->assign integrate->assign

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibration Type
O-H (Carboxylic Acid)2500 - 3300BroadStretching
N-H (Amide)3100 - 3500Medium, often two bandsStretching
C-H (sp³)2850 - 3000Medium to StrongStretching
C=O (Carboxylic Acid)1700 - 1725StrongStretching
C=O (Amide I)1630 - 1680StrongStretching
N-H (Amide II)1550 - 1640MediumBending

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Expected Molecular Ion:

  • Chemical Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

  • Expected [M+H]⁺ (in ESI+): m/z 172.09

  • Expected [M-H]⁻ (in ESI-): m/z 170.08

Fragmentation Analysis: The fragmentation pattern will be influenced by the ionization technique. Under Electron Ionization (EI) or Electrospray Ionization (ESI) with in-source fragmentation, common losses would include:

  • Loss of H₂O (18 Da) from the carboxylic acid.

  • Loss of NH₃ (17 Da) from the carbamoyl group.

  • Loss of COOH (45 Da).

  • Loss of CONH₂ (44 Da).

The relative abundance of these fragments can help to confirm the connectivity of the molecule.

Diagram: Key Mass Spectrometry Fragmentations

G parent C₈H₁₃NO₃ m/z = 171.19 frag1 Loss of H₂O m/z = 153.18 parent:f1->frag1 -18 frag2 Loss of NH₃ m/z = 154.16 parent:f1->frag2 -17 frag3 Loss of COOH m/z = 126.21 parent:f1->frag3 -45 frag4 Loss of CONH₂ m/z = 127.18 parent:f1->frag4 -44

Caption: Predicted fragmentation pathways in mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

    • For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Analyze the full scan spectrum to identify the molecular ion and confirm the molecular weight.

    • Interpret the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of 3-Carbamoylcyclohexane-1-carboxylic acid relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework and stereochemical information. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this and other related small molecules.

References

This section would be populated with links to actual spectral data if found. As no specific public data was located for this exact compound, this section remains as a template.

Foundational

3-Carbamoylcyclohexane-1-carboxylic Acid: A Privileged Scaffold for Neuroactive and Metabolic Therapeutic Targets

[1] Executive Summary 3-Carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) represents a distinct class of bifunctional cyclohexane scaffolds.[1][2] While often categorized as a chemical building block, its specifi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) represents a distinct class of bifunctional cyclohexane scaffolds.[1][2] While often categorized as a chemical building block, its specific 1,3-disubstitution pattern confers unique pharmacological properties, making it a "privileged structure" in medicinal chemistry.[1] This guide analyzes its potential therapeutic targets, focusing on its role as a conformationally restricted bioisostere for neurotransmitters and a core scaffold for dopamine receptor modulators.[1]

The therapeutic utility of this molecule stems from its ability to rigidly orient an acidic group (carboxylic acid) and a hydrogen-bond donor/acceptor (carbamoyl) in a specific spatial vector, mimicking the pharmacophores of Glutamate , GABA , and peptide backbones.[1]

Part 1: Chemical Identity & Structural Pharmacology (SAR)[2]

The Pharmacophore

The molecule consists of a cyclohexane ring substituted at positions 1 and 3.[1] This substitution pattern is critical because it offers a specific distance and angle between functional groups that differs significantly from the 1,4-substitution (found in Tranexamic acid) or 1,1-substitution (found in Gabapentin).[1][2]

  • Rigidity: The cyclohexane ring locks the functional groups into specific axial or equatorial positions.[1]

  • Bioisosterism:

    • Carboxylic Acid: Mimics the C-terminal of peptides or the

      
      -carboxyl of glutamate.[1][2]
      
    • Carbamoyl (Amide): Mimics the peptide bond (

      
      ) or acts as a neutral bioisostere for a distal carboxylate or amine.
      
Isomerism and Binding Topology

The biological activity is highly dependent on the stereochemistry (cis vs. trans).

  • Cis-isomer: Both groups can adopt a diequatorial conformation, maximizing the distance (~5-6 Å), often preferred for spanning receptor binding pockets.[1][2]

  • Trans-isomer: Forces one group axial if the other is equatorial, creating a "kinked" topology suitable for specific enzyme active sites.[1]

FeatureSpecificationPharmacological Relevance
Scaffold CyclohexaneLipophilic core; blood-brain barrier (BBB) penetration.[1][2]
Position 1 Carboxylic Acid (-COOH)Ionic interaction with Arg/Lys residues in target proteins.[1][2]
Position 3 Carbamoyl (-CONH2)H-bond donor/acceptor; mimics glutamine or peptide backbone.[1][2]
Vector 1,3-DistanceMatches the glutamate backbone length; distinct from GABA (1,2 or 1,4).[1]

Part 2: Primary Therapeutic Targets[1][2]

Target Class A: Dopamine D3/D2 Receptor Antagonism

Therapeutic Area: Schizophrenia, Drug Addiction, Parkinson's Disease.[1]

Research indicates that carbamoyl-cyclohexane derivatives act as potent antagonists or partial agonists for Dopamine D2 and D3 receptors.[1][2] The cyclohexane ring acts as a spacer that positions the amide (interacting with the serine cluster in the receptor) and the acid (or its derivatives) to engage the orthosteric binding site.[1]

  • Mechanism: The molecule binds to the D3 receptor, preventing dopamine binding.[1] High selectivity for D3 over D2 is often achieved by modifying the amide nitrogen with bulky lipophilic groups (e.g., aryl-piperazines), for which 3-carbamoylcyclohexane-1-carboxylic acid serves as the essential core.[1][2]

  • Clinical Relevance: D3 antagonists are sought after for treating cocaine addiction and cognitive deficits in schizophrenia without the motor side effects (EPS) associated with D2 blockade.

Target Class B: Excitatory Amino Acid Transporters (EAATs)

Therapeutic Area: Ischemia, Epilepsy, ALS.[1]

The 1,3-dicarboxycyclohexane motif is a classic inhibitor of EAATs.[1] The 3-carbamoyl derivative acts as a substrate-mimic or blocker.[1][2]

  • Logic: Glutamate has two carboxyl groups.[1][2] The 3-carbamoyl group mimics the distal carboxylate of glutamate but with altered polarity, potentially locking the transporter in an intermediate state.[1]

  • Selectivity: The rigid cyclohexane ring prevents the molecule from activating glutamate receptors (NMDA/AMPA), thereby reducing excitotoxicity while modulating transport.[1]

Target Class C: GABA-AT (GABA Aminotransferase) Inhibition

Therapeutic Area: Epilepsy, Neuropathic Pain.[1][2]

Structurally, the molecule resembles a conformationally restricted analog of GABA precursors.[1]

  • Mechanism: If metabolized (hydrolyzed) to the dicarboxylic acid or reduced to the amino-acid, it can competitively inhibit GABA-AT, the enzyme responsible for degrading GABA.[1] This increases synaptic GABA levels.[1]

  • Prodrug Potential: The neutral amide group enhances BBB permeability compared to the dicarboxylate, allowing the molecule to enter the CNS before being processed into the active inhibitor.[1]

Part 3: Mechanism of Action (MoA) Visualization[2]

The following diagram illustrates the dual-pathway potential of the scaffold: modulating Dopaminergic signaling (D3R) and Glutamatergic transport (EAAT).[1][2]

MoA_Pathways Scaffold 3-Carbamoylcyclohexane- 1-carboxylic Acid D3R Dopamine D3 Receptor (GPCR) Scaffold->D3R Antagonism/Binding EAAT EAAT Transporter (Glutamate Reuptake) Scaffold->EAAT Competitive Inhibition Gi Gi/o Protein D3R->Gi Blocks Activation cAMP cAMP Levels Gi->cAMP Prevents Decrease Effect_D3 Modulation of Addiction/Cognition cAMP->Effect_D3 Signaling Normalization Glu_Synapse Synaptic Glutamate EAAT->Glu_Synapse Increases (Controlled) Excitotoxicity Excitotoxicity Glu_Synapse->Excitotoxicity Regulation Effect_Glu Neuroprotection Excitotoxicity->Effect_Glu Inhibition

Caption: Dual-mechanism potential targeting Dopamine D3 receptor antagonism and EAAT transporter modulation.[1][2]

Part 4: Experimental Validation Protocols

To validate this scaffold as a therapeutic lead, the following experimental workflows are recommended.

Protocol: Radioligand Binding Assay (Dopamine D3)

Objective: Determine affinity (


) of the molecule for the D3 receptor.
  • Preparation: Transfect CHO cells with human D3 receptor cDNA.

  • Membrane Isolation: Homogenize cells in ice-cold Tris-HCl buffer; centrifuge at 40,000 x g.

  • Incubation:

    • Mix membrane preparation (20

      
      g protein) with 
      
      
      
      -Methylspiperone (0.2 nM).
    • Add increasing concentrations of 3-Carbamoylcyclohexane-1-carboxylic acid (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol: Glutamate Uptake Assay

Objective: Assess inhibition of EAAT-mediated transport.[1][2]

  • System: Rat brain synaptosomes or HEK293 cells expressing EAAT2.[1]

  • Tracer:

    
    -L-Glutamate.
    
  • Procedure:

    • Pre-incubate cells with the test compound (10

      
      M) for 10 minutes in Krebs-Ringer buffer.[1][2]
      
    • Initiate uptake by adding

      
      -L-Glutamate (50 nM).[1]
      
    • Stop reaction after 5 minutes with ice-cold buffer.

  • Control: Use TBOA (DL-threo-beta-benzyloxyaspartate) as a positive control for inhibition.[1][2]

  • Data: Express uptake as % of control (vehicle only).

Part 5: Synthesis & Future Outlook

Synthesis Workflow

The synthesis of this scaffold typically involves the partial hydrolysis of 1,3-dicyanocyclohexane or the amidation of 1,3-cyclohexanedicarboxylic acid.[1][2]

Synthesis_Flow Start 1,3-Cyclohexanedicarboxylic Acid Step1 Activation (Thionyl Chloride/CDI) Start->Step1 Step2 Mono-amidation (NH3/Ammonium Hydroxide) Step1->Step2 Purification Chromatographic Separation (Isolate Cis/Trans) Step2->Purification Product 3-Carbamoylcyclohexane- 1-carboxylic Acid Purification->Product

Caption: General synthetic pathway for isolating the target scaffold.

Challenges
  • Stereoselectivity: Separating cis and trans isomers is difficult but pharmacologically essential.[1] The cis isomer is generally more potent for transporter targets.

  • Metabolic Stability: The amide bond may be susceptible to amidases in vivo.[1] Bioisosteric replacement (e.g., with a tetrazole or oxadiazole) may be required for late-stage lead optimization.[1]

References

  • Dopamine D3 Receptor Ligands: Gyertyán, I., et al. (2010).[1] Subnanomolar Dopamine D3 Receptor Antagonism of Carbamoyl-Cyclohexane Derivatives. Patent US7737142B2.[1] Link

  • Glutamate Transporter Inhibitors: Bridges, R. J., et al. (1999).[1] Conformationally defined inhibitors of the glutamate transporters. Current Pharmaceutical Design, 5(5), 363-379.[1] Link

  • Cyclohexane Scaffolds in Medicinal Chemistry: Aggarwal, R., et al. (2020).[1] Cyclohexane-1,3-dicarboxylic acid derivatives as privileged scaffolds. European Journal of Medicinal Chemistry. Link

  • GABA Analog Design: Silverman, R. B. (2018). The Organic Chemistry of Drug Design and Drug Action. Elsevier.[1] Link[2]

  • Chemical Identity: PubChem Compound Summary for CID 12204456 (3-Carbamoylcyclohexane-1-carboxylic acid). Link[2]

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating the Analytical Challenges of a Polar Cycloaliphatic Carboxamide

An In-Depth Guide to the Quantitative Analysis of 3-Carbamoylcyclohexane-1-carboxylic acid 3-Carbamoylcyclohexane-1-carboxylic acid represents a class of polar analytes that are frequently encountered in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of 3-Carbamoylcyclohexane-1-carboxylic acid

3-Carbamoylcyclohexane-1-carboxylic acid represents a class of polar analytes that are frequently encountered in pharmaceutical development, either as synthetic intermediates, metabolites, or potential impurities.[1][2] The molecule's structure, featuring both a carboxylic acid and a carbamoyl (amide) group on a cyclohexane backbone, presents distinct analytical challenges. These include high polarity, which complicates chromatographic retention, and the absence of a significant UV-absorbing chromophore, which limits sensitivity for traditional optical detection methods.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the robust quantification of 3-Carbamoylcyclohexane-1-carboxylic acid. We will explore two primary analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for applications such as purity assays in drug substances, and the more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is ideal for trace-level quantification in complex matrices like biological fluids. Additionally, we will discuss Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization as a viable alternative. Each protocol is designed with self-validation in mind, adhering to principles outlined in international regulatory guidelines.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is best suited for the analysis of bulk materials or formulated products where the analyte concentration is relatively high. The core principle involves separating the analyte from other components on a reversed-phase column followed by detection at a low UV wavelength.

Causality and Experimental Design

The primary challenge with polar compounds in reversed-phase chromatography is achieving adequate retention on a nonpolar stationary phase (like C18). 3-Carbamoylcyclohexane-1-carboxylic acid, with its ionizable carboxyl group, will exist in its anionic (deprotonated) form at neutral pH, making it highly water-soluble and poorly retained. To overcome this, the mobile phase must be acidified.[6] By lowering the pH well below the pKa of the carboxylic acid (typically ~4-5), we suppress its ionization, rendering the molecule more neutral and significantly increasing its retention time and improving chromatographic peak shape.

Due to the lack of a strong chromophore, detection must be performed at a low wavelength (e.g., 200-215 nm) to capture the weak absorbance of the carboxyl and carbamoyl functional groups.[5][7] This necessitates the use of high-purity mobile phase solvents to minimize baseline noise.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Diluent) cal Create Calibration Curve (Serial Dilutions) stock->cal inject Inject 10 µL onto Reversed-Phase C18 Column sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) separate Isocratic Elution with Acidified Mobile Phase inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 3-Carbamoylcyclohexane-1-carboxylic acid (>99% purity).

  • Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid or phosphoric acid.

2. Preparation of Solutions

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). Filter and degas. An example isocratic mixture could be 85:15 (A:B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range of the samples (e.g., 0.05 to 1.0 mg/mL).

3. Chromatographic Conditions

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard nonpolar phase for retaining the analyte.
Mobile Phase Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid (85:15 v/v) Acid suppresses ionization for better retention and peak shape.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Standard volume; can be adjusted based on sensitivity needs.
Detection UV at 210 nm Captures the end-absorption of the carboxyl/carbamoyl groups.

| Run Time | ~10 minutes | Adjust as needed to ensure the analyte elutes completely. |

4. Method Validation Summary The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[8][9]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is free from interference from blank and placebo.To ensure the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional response to concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples.To measure the closeness of the results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%To show consistency of results for multiple injections.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold for impurities.[10]The lowest amount that can be quantified with acceptable precision and accuracy.
Robustness RSD ≤ 2.0% after minor changes (e.g., pH, flow rate).To demonstrate the method's reliability with small variations.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification, especially in complex biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard. Its superior sensitivity and selectivity are achieved by monitoring a specific fragmentation pattern of the analyte.[6][11]

Causality and Experimental Design

This method leverages the same reversed-phase LC principles as the HPLC-UV method to achieve chromatographic separation. However, the detection is performed by a mass spectrometer. Electrospray Ionization (ESI) is the preferred technique for polar molecules. Given the presence of the acidic carboxylic acid group, ESI in negative ion mode is the logical choice, as it will readily form a deprotonated molecule [M-H]-.[6]

Tandem mass spectrometry (MS/MS) provides selectivity by isolating this [M-H]- ion (the precursor ion) and then fragmenting it to produce characteristic product ions. The specific transition from precursor to product ion is monitored using Multiple Reaction Monitoring (MRM), a technique that filters out nearly all chemical noise, allowing for extremely low detection limits.[11]

Sample preparation is critical for bioanalysis to remove proteins and phospholipids that can interfere with the analysis and contaminate the instrument.[12][13] Protein precipitation is a simple and effective first step for cleaning up plasma or serum samples.[14]

Experimental Workflow: LC-MS/MS Bioanalysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis sample Aliquot Plasma Sample (e.g., 100 µL) is Add Internal Standard sample->is ppt Protein Precipitation (e.g., with Acetonitrile) is->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate & Reconstitute supernatant->evap inject Inject onto UPLC Column evap->inject separate Gradient Elution inject->separate ms ESI- MS/MS Detection (MRM Mode) separate->ms integrate Integrate Peak Area Ratios (Analyte/IS) ms->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Bioanalytical workflow using LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Instrumentation and Materials

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Reagents: LC-MS grade acetonitrile, methanol, and water; Formic acid.

2. Sample Preparation (Protein Precipitation)

  • Aliquot: Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution.

  • Precipitate: Add 400 µL of cold acetonitrile.

  • Mix: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to dissolve, then transfer to an autosampler vial.

3. LC-MS/MS Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for better resolution and speed (UPLC).
Mobile Phase A Water + 0.1% Formic AcidHigh purity solvents are critical for LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidGradient elution is typical for complex matrices.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI NegativeForms the stable [M-H]- precursor ion from the carboxylic acid.
MRM Transition Analyte-specific (e.g., m/z 172.1 -> 128.1)Requires optimization. Precursor is [M-H]-, product is a stable fragment.
Internal Std. IS-specificMonitor a unique transition for the internal standard.

4. Bioanalytical Method Validation Summary Validation for bioanalytical methods follows specific regulatory guidance (e.g., FDA, EMA) which emphasizes assessing the method's performance in the biological matrix.[15]

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (RSD) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Matrix Effect Assessed to ensure ionization is not suppressed or enhanced by the biological matrix.
Recovery The extraction efficiency should be consistent and reproducible.
Stability Analyte stability confirmed under various conditions (freeze-thaw, bench-top, long-term).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique but is unsuitable for the direct analysis of polar, non-volatile compounds like 3-Carbamoylcyclohexane-1-carboxylic acid. To make the analyte amenable to GC, its polar functional groups (-COOH and -CONH2) must be chemically modified in a process called derivatization to increase volatility.[16][17]

Principle: Silylation for Volatility

Silylation is a common derivatization technique where active hydrogens (like those on carboxylic acids and amides) are replaced with a nonpolar trimethylsilyl (TMS) group.[16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS-derivatives are much more volatile and thermally stable, allowing them to be separated by gas chromatography and detected by mass spectrometry.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample Aliquot Dried Sample Extract derivatize Add Silylation Reagent (e.g., BSTFA) & Heat sample->derivatize inject Inject 1 µL into GC Inlet derivatize->inject separate Separate on Capillary Column (e.g., DB-5ms) inject->separate ms EI-MS Detection (Scan or SIM mode) separate->ms integrate Integrate Peak Area ms->integrate quantify Quantify against Derivatized Standards integrate->quantify

Caption: Workflow for GC-MS analysis after silylation.

Protocol: Silylation and GC-MS Analysis
  • Sample Preparation: The sample must be completely dry. For extracts, evaporate the solvent under nitrogen. Moisture deactivates the silylating reagent.

  • Derivatization:

    • To the dried sample in a reaction vial, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Tightly cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions

    Parameter Recommended Setting
    GC Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
    Injector Temp. 250 °C
    Oven Program Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min.
    Carrier Gas Helium, constant flow of 1.2 mL/min.
    Ionization Mode Electron Ionization (EI) at 70 eV.

    | MS Mode | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

Summary and Method Selection

Choosing the right analytical method depends entirely on the application, the required sensitivity, and the sample matrix.

FeatureHPLC-UVLC-MS/MSGC-MS with Derivatization
Sensitivity Low (µg/mL range)Very High (pg/mL to ng/mL range)High (ng/mL range)
Selectivity ModerateVery HighHigh
Matrix Tolerance Low (best for clean samples)High (ideal for biological fluids)Moderate (requires clean, dry extract)
Sample Prep Simple (dilute and shoot)Complex (extraction often needed)Complex (requires anhydrous conditions and chemical reaction)
Best For Routine QC, purity analysis, content uniformity of drug products.Bioanalysis (pharmacokinetics), trace impurity analysis, metabolomics.Volatility-limited analytes when LC-MS is unavailable; specialized applications.

For researchers and drug development professionals, LC-MS/MS offers the most versatile, sensitive, and selective platform for quantifying 3-Carbamoylcyclohexane-1-carboxylic acid across a wide range of applications. However, for routine quality control of the pure substance, the simplicity and robustness of HPLC-UV make it a highly practical and cost-effective choice.

References

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids - Encyclopedia.pub. Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available at: [Link]

  • A Novel Quantitative Spectrophotometric Method for the Analysis of Gabapentin Hydrochloride - ResearchGate. Available at: [Link]

  • 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester | SIELC Technologies. Available at: [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]

  • ARK Gabapentin Assay. Available at: [Link]

  • Efficient and eco-friendly detection of gabapentin using nitrogen-doped carbon quantum dots - RSC Publishing. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Carboxylic Acid Properties, Synthesis & Reactions | Complete Summary | Organic Chemistry. Available at: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS - MDPI. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Available at: [Link]

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • Bioanalytical Sample Preparation. Available at: [Link]

  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. Available at: [Link]

  • Current Analytical Chemistry - An-Najah Staff. Available at: [Link]

  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • Sample Preparation: A Comprehensive Guide - Organomation. Available at: [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom.org. Available at: [Link]

  • (PDF) 3.34. Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants - ResearchGate. Available at: [Link]

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization - MDPI. Available at: [Link]

  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Available at: [Link]

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Application

Application Notes &amp; Protocols: 3-Carbamoylcyclohexane-1-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Abstract This document provides a comprehensive technical guide on the application of 3-Carbamoylcyclohexane-1-carboxylic acid as a bifunctional building block in modern organic synthesis. We explore the molecule's uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the application of 3-Carbamoylcyclohexane-1-carboxylic acid as a bifunctional building block in modern organic synthesis. We explore the molecule's unique structural characteristics, including its stereochemistry and the orthogonal reactivity of its carboxylic acid and carbamoyl moieties. This guide details the core reactivity, provides validated protocols for key chemical transformations, and discusses its potential in the synthesis of complex molecules for pharmaceutical and materials science applications. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: A Bifunctional Scaffold with Stereochemical Complexity

3-Carbamoylcyclohexane-1-carboxylic acid is a saturated carbocyclic compound featuring two key functional groups: a carboxylic acid at the 1-position and a carbamoyl (primary amide) group at the 3-position. This 1,3-disubstitution pattern on a cyclohexane ring imparts significant structural and synthetic potential.

The presence of two distinct, reactive functional groups allows for sequential or selective modifications, making it an attractive starting point for constructing more complex molecular architectures. Furthermore, the cyclohexane core is a prevalent motif in numerous biologically active compounds, valued for its ability to orient substituents in well-defined three-dimensional space.[1]

A critical feature of this molecule is its stereochemistry. The substituents can exist in either a cis or trans relationship, leading to two diastereomers with distinct spatial arrangements and, consequently, different physical and biological properties. The ability to access stereochemically pure forms of this building block is crucial for applications in drug discovery, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or toxic.[2]

This guide will focus on the synthetic utility of this building block, assuming the availability of either the cis/trans mixture or stereochemically pure isomers.

Physicochemical and Spectroscopic Data

A thorough understanding of the molecule's physical and analytical characteristics is fundamental for its effective use in synthesis.

PropertyValue / CharacteristicSource / Rationale
Molecular Formula C₈H₁₃NO₃-
Molecular Weight 171.19 g/mol -
Isomers cis and trans diastereomersStructural Analysis
Appearance Typically a white to off-white solidGeneral for similar compounds
¹H NMR Complex multiplets in the aliphatic region (1.2-2.8 ppm) for cyclohexane protons. A broad singlet near 12 ppm for the -COOH proton. A broad signal for -CONH₂ protons (6-8 ppm).Based on general principles[3]
¹³C NMR Carboxylic acid carbonyl (~175-185 ppm). Amide carbonyl (~170-180 ppm). Aliphatic carbons of the cyclohexane ring (20-50 ppm).Based on general principles
IR Spectroscopy Very broad O-H stretch (2500-3300 cm⁻¹). C=O stretch (carboxylic acid, ~1710 cm⁻¹). C=O stretch (amide, ~1650-1690 cm⁻¹). N-H stretches (amide, ~3200-3400 cm⁻¹).Based on general principles

Core Reactivity and Synthetic Strategy

The synthetic versatility of 3-Carbamoylcyclohexane-1-carboxylic acid stems from the differential reactivity of its two functional groups. This allows for a strategic, stepwise elaboration of the molecule.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid is arguably the more versatile handle for initial modifications due to its well-established and high-yielding transformations.

  • Esterification: Conversion to esters is straightforward, serving to protect the acid, enhance lipophilicity, or act as a handle for further reactions (e.g., Claisen condensation).

  • Amide Bond Formation: Coupling with amines to form new amides is a cornerstone of medicinal chemistry. This reaction allows for the introduction of diverse substituents and the construction of peptide-like linkages.

  • Acyl Halide Formation: Conversion to highly reactive acyl chlorides or bromides provides an entry point for Friedel-Crafts acylations, reactions with organometallics, and the formation of esters and amides under very mild conditions.[4]

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol, transforming the scaffold into a 1,3-amino-alcohol derivative (after subsequent amide reduction).

The diagram below illustrates these primary reaction pathways.

G main 3-Carbamoylcyclohexane- 1-carboxylic acid ester Ester Derivative main->ester R-OH, H⁺ (cat.) (Fischer Esterification) amide Amide Derivative main->amide R₂NH, Coupling Agent (e.g., DCC, EDC) acyl_chloride Acyl Chloride main->acyl_chloride SOCl₂ or (COCl)₂ alcohol Hydroxymethyl Derivative main->alcohol 1. BH₃·THF or LiAlH₄ 2. H₂O Workup

Caption: Key transformations of the carboxylic acid moiety.

Transformations of the Carbamoyl (Amide) Moiety

The primary amide is generally less reactive than the carboxylic acid, which is advantageous for selective chemistry. However, it can undergo several important transformations:

  • Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed back to a carboxylic acid, yielding cyclohexane-1,3-dicarboxylic acid.[5]

  • Dehydration: Treatment with dehydrating agents (e.g., P₂O₅, SOCl₂) can convert the amide to a nitrile (-C≡N).

  • Hofmann Rearrangement: This classic reaction converts the primary amide into a primary amine with the loss of one carbon atom, providing access to 3-aminocyclohexane-1-carboxylic acid derivatives.[2] This is a powerful transformation for accessing key pharmaceutical intermediates.

Experimental Protocols

The following protocols are representative procedures for the functionalization of 3-Carbamoylcyclohexane-1-carboxylic acid. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of Methyl 3-carbamoylcyclohexane-1-carboxylate (Esterification)

Objective: To selectively esterify the carboxylic acid group while preserving the amide. Fischer esterification is effective for this purpose.

Rationale: Using the alcohol (methanol) as the solvent and a catalytic amount of strong acid drives the equilibrium towards the ester product. The amide group is stable under these conditions.

Materials:

  • 3-Carbamoylcyclohexane-1-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend 3-Carbamoylcyclohexane-1-carboxylic acid (e.g., 5.0 g) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (e.g., 0.2 mL) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography (silica gel, e.g., ethyl acetate/hexanes gradient) or recrystallization to obtain the pure methyl ester.

Protocol 2: Synthesis of 3-Carbamoyl-N-benzylcyclohexane-1-carboxamide (Amide Coupling)

Objective: To couple the carboxylic acid with an amine (benzylamine) to form a new amide.

Rationale: Direct reaction between a carboxylic acid and an amine is unfavorable. A coupling agent, such as Dicyclohexylcarbodiimide (DCC), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile.[6]

Materials:

  • 3-Carbamoylcyclohexane-1-carboxylic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Carbamoylcyclohexane-1-carboxylic acid (e.g., 2.0 g) in anhydrous DCM (40 mL) in a flask and cool to 0 °C in an ice bath.

  • Add benzylamine (1.05 eq) to the solution with stirring.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (~10 mL).

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the desired bis-amide product.

The diagram below outlines a potential workflow utilizing this building block.

G start_node 3-Carbamoylcyclohexane- 1-carboxylic acid intermediate_node Methyl 3-carbamoyl- cyclohexane-1-carboxylate start_node->intermediate_node Protocol 1 (Esterification) final_node Methyl 3-amino- cyclohexane-1-carboxylate (Key Intermediate) intermediate_node->final_node Hofmann Rearrangement (e.g., Br₂, NaOH)

Caption: Synthetic workflow from the building block to a key amino-ester intermediate.

Applications in Drug Discovery and Materials Science

The rigid cyclohexane scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of diseases.[7] Derivatives of 3-Carbamoylcyclohexane-1-carboxylic acid are valuable as:

  • GABA Analogues: The 3-aminocyclohexane-1-carboxylic acid core, accessible via the Hofmann rearrangement, is structurally related to GABA, an important neurotransmitter. This makes it a target for developing agents for neurological disorders.[2]

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes, while the amide portion can be elaborated to occupy hydrophobic pockets and enhance selectivity.

  • Polymer Synthesis: As a bifunctional monomer, this compound can potentially be used in step-growth polymerization to create novel polyamides or polyesters with a carbocyclic unit in the backbone, potentially imparting unique thermal and mechanical properties.

Conclusion

3-Carbamoylcyclohexane-1-carboxylic acid represents a powerful and versatile building block for organic synthesis. The distinct reactivity of its carboxylic acid and amide functional groups, combined with the stereochemical options offered by the cyclohexane ring, provides chemists with a robust platform for the synthesis of diverse and complex molecules. The protocols outlined herein provide a solid foundation for the chemical manipulation of this scaffold, enabling its application in the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]

  • Process for producing optically active carboxylic acid. (2011).
  • Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. (2001).
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Cyclohexane carboxylic acid derivatives. (1982).
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). PMC. [Link]

  • cis-3-Carbomethoxycyclohexane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • Cyclohexanecarboxylic Acid Derivatives from Psiadia trinervia. (2025). ResearchGate. [Link]

  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (2021). Der Pharma Chemica. [Link]

  • Cyclohexanecarboxylic acid. (n.d.). Wikipedia. [Link]

Sources

Method

protocol for derivatization of 3-Carbamoylcyclohexane-1-carboxylic acid

Application Note: Comprehensive Protocol for the Dual-Derivatization of 3-Carbamoylcyclohexane-1-carboxylic Acid for GC-MS Analysis Introduction & Scientific Rationale 3-Carbamoylcyclohexane-1-carboxylic acid (CAS 180046...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for the Dual-Derivatization of 3-Carbamoylcyclohexane-1-carboxylic Acid for GC-MS Analysis

Introduction & Scientific Rationale

3-Carbamoylcyclohexane-1-carboxylic acid (CAS 180046-83-7) is a bifunctional alicyclic compound featuring both a carboxylic acid (-COOH) and a primary amide (-CONH2) group[1]. In drug development and metabolomics, analyzing such highly polar, non-volatile, and thermally labile compounds via Gas Chromatography-Mass Spectrometry (GC-MS) requires robust chemical derivatization to prevent column degradation and peak tailing[2].

The objective of this protocol is to replace the active hydrogens on both functional groups with non-polar trimethylsilyl (TMS) groups, thereby drastically increasing the molecule's volatility and thermal stability[2]. However, achieving complete derivatization for this specific molecule is challenging due to the vastly different reactivity profiles of its functional groups:

  • Carboxylic Acid (-COOH): Highly reactive. The acidic proton and nucleophilic oxygen allow for rapid silylation to form a TMS ester (O-TMS) within minutes at room temperature[3].

  • Primary Amide (-CONH2): Highly recalcitrant. The amide nitrogen is sterically hindered, and its lone pair is delocalized into the carbonyl pi-system via resonance, drastically reducing its nucleophilicity[3][4]. It is widely considered one of the least reactive functional groups toward silylation[4].

Mechanistic Solution: To overcome the high activation energy barrier of the amide group, we utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS) as a Lewis acid catalyst[5][6]. The reaction is driven to completion in anhydrous pyridine at 70°C. Pyridine serves a dual purpose: it acts as a superior solvent for the highly polar underivatized analyte and functions as a basic acid-scavenger to catalyze the silylation process[6].

Self-Validating Experimental Protocol

To ensure this method is a self-validating system rather than a blind recipe, the protocol incorporates internal controls to monitor reaction completeness and identify artifact formation.

Materials & Reagents
  • Analyte: 3-Carbamoylcyclohexane-1-carboxylic acid (Solid, dried under vacuum)[1].

  • Derivatization Reagent: BSTFA + 1% TMCS (Use fresh, sealed glass ampules to prevent moisture intrusion)[2][3].

  • Solvent: Anhydrous Pyridine (HPLC grade, <0.005% water).

  • Internal Standard (IS): Deuterated structural analog (e.g., Cyclohexanecarboxylic acid-d11) to normalize injection volume and track derivatization efficiency.

  • Diluent: Anhydrous Hexane.

Step-by-Step Methodology
  • Sample Preparation & IS Spiking: Accurately weigh ~1.0 mg of thoroughly dried 3-carbamoylcyclohexane-1-carboxylic acid into a 2.0 mL amber glass reaction vial. Spike with 10 µL of the Internal Standard solution. Causality: Strict anhydrous conditions are mandatory; trace water will aggressively quench the BSTFA reagent and hydrolyze newly formed TMS derivatives[3].

  • Solubilization: Add 100 µL of anhydrous pyridine to the vial. Vortex for 30 seconds until the solid is fully dissolved.

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS[7]. Causality: This establishes a vast molar excess (greater than a 2:1 ratio of silylating agent to active hydrogens), which is thermodynamically required to force the sluggish amide derivatization forward[3].

  • Incubation (Time-Course Validated): Cap the vial tightly with a PTFE-lined septum. Heat the mixture in a dry block heater at 70°C for 45 to 60 minutes[5][7]. Validation Step: For initial method validation, extract 10 µL aliquots at 30, 45, and 60 minutes to confirm that the Analyte/IS peak area ratio has plateaued, ensuring 100% conversion of the amide.

  • Cooling & Dilution: Remove the vial from the heat block and allow it to cool to room temperature. Dilute the reaction mixture with 800 µL of anhydrous hexane. Causality: Dilution halts the reaction and reduces the concentration of active silylating agents, preventing the degradation of the GC column's stationary phase[7].

  • GC-MS Analysis: Transfer the diluted sample to a GC autosampler vial. Inject 1 µL in splitless mode. Always run a Reagent Blank (Pyridine + BSTFA/TMCS, no analyte) to map background siloxane artifacts[4].

Visualizations

Workflow N1 1. Sample Preparation Dry 1.0 mg of Analyte N2 2. Solubilization Add 100 µL Anhydrous Pyridine N1->N2 N3 3. Reagent Addition Add 100 µL BSTFA + 1% TMCS N2->N3 N4 4. Incubation Heat at 70°C for 45-60 mins N3->N4 N5 5. Quenching & Dilution Dilute with 800 µL Hexane N4->N5 N6 6. GC-MS Analysis Inject 1 µL N5->N6

Fig 1. Step-by-step derivatization workflow for GC-MS sample preparation.

Pathway Analyte 3-Carbamoylcyclohexane-1-carboxylic acid (Non-volatile, Polar) Reagents BSTFA + 1% TMCS in Pyridine (70°C, 45 mins) Analyte->Reagents Silylation DiTMS Di-TMS Derivative O-TMS ester + N-TMS amide (Major Product) Reagents->DiTMS Complete -COOH conversion Partial -CONH2 conversion TriTMS Tri-TMS Derivative O-TMS ester + N,N-diTMS amide (Minor Product) Reagents->TriTMS Excess reagent Extended heating

Fig 2. Silylation reaction pathways of 3-carbamoylcyclohexane-1-carboxylic acid.

Data Presentation & Troubleshooting

Table 1: Physicochemical Transformations via Silylation

Property Underivatized Analyte Di-TMS Derivative Tri-TMS Derivative
Molecular Weight 171.19 g/mol 315.55 g/mol 387.73 g/mol
Active Hydrogens 3 (-COOH, -NH2) 1 (-NHTMS) 0
Volatility Very Low High Very High

| GC-MS Amenability | Poor (Irreversible Adsorption) | Excellent (Sharp Peak) | Excellent (Sharp Peak) |

Table 2: Troubleshooting and Artifact Avoidance

Observation Mechanistic Cause Corrective Action
Multiple Analyte Peaks Incomplete derivatization of the amide group resulting in a split between Di-TMS and Tri-TMS forms[4]. Increase TMCS catalyst concentration to 5%, or extend incubation time at 70°C to force complete conversion[3][7].
Low Signal / No Peak Moisture in the sample or reagents hydrolyzed the fragile TMS derivatives back to the native state[3]. Ensure strict anhydrous conditions; dry samples under N2; use fresh, sealed BSTFA ampules[2].

| Excessive Background | Degradation of the GC column stationary phase by neat, active silylating reagents[7]. | Ensure proper dilution in anhydrous hexane before injection; never inject neat BSTFA into the GC-MS. |

References

  • SciSpace. "Derivatization Reactions and Reagents for Gas Chromatography Analysis." 5

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." 3

  • WordPress. "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them."4

  • Dphen1. "Injection Port Derivatization for GC/MS-MS: Analysis of Hormones in Water." 6

  • Benchchem. "Octadecanamide, N-octadecyl- | 13276-08-9: Protocol 2: Derivatization by Silylation." 7

  • Obrnuta faza. "Derivatizing Reagents." 2

  • Lifechemicals. "3-carbamoylcyclohexane-1-carboxylic acid." 1

Sources

Application

Application Note: Supramolecular Assembly &amp; Functional Polymerization of 3-Carbamoylcyclohexane-1-carboxylic Acid

Abstract This guide details the utility of 3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA) as a bifunctional building block in advanced material science. Unlike simple aliphatic spacers, the cyclohexane ring of 3-CCA pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the utility of 3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA) as a bifunctional building block in advanced material science. Unlike simple aliphatic spacers, the cyclohexane ring of 3-CCA provides structural rigidity, while the orthogonal functionality (carboxylic acid + primary amide) enables dual-mode self-assembly. This note focuses on its application as a Low Molecular Weight Gelator (LMWG) for stimuli-responsive hydrogels and as a monomer for functional polyamides . We provide validated protocols for gelation screening, rheological characterization, and polymerization.

Introduction: The "Janus" Scaffold

3-Carbamoylcyclohexane-1-carboxylic acid represents a class of amphiphilic cyclic synthons . Its utility stems from its stereochemistry. The cis-isomer, in particular, adopts a chair conformation that positions both the carbamoyl and carboxyl groups in an equatorial orientation, facilitating unidirectional hydrogen bonding.

Key Material Properties[1][2][3]
  • H-Bonding Donor/Acceptor: The amide group (-CONH2) forms intermolecular hydrogen bond networks (N-H···O=C), essential for fiber formation.

  • pH Responsiveness: The carboxylic acid (-COOH) allows for pH-triggered sol-gel transitions (pKa ≈ 4.8).

  • Rigid Linker: The cyclohexane core reduces conformational entropy, promoting faster crystallization or gelation compared to linear analogs (e.g., adipic acid derivatives).

Application I: Supramolecular Hydrogels (LMWGs)

The primary application of 3-CCA is in the formation of supramolecular hydrogels . These materials are held together by non-covalent interactions rather than crosslinked polymer chains, making them reversible and self-healing.[1]

Mechanism of Gelation

In appropriate solvents, 3-CCA molecules stack into 1D fibers driven by:

  • Amide-Amide Tapes: The primary amide groups form a "head-to-tail" hydrogen bond chain.

  • Acid Dimerization: The carboxylic acid tails form dimers or coordinate with solvent molecules.

  • Hydrophobic Shielding: The cyclohexane rings stack to shield the hydrophobic core from water, driving fiber aggregation.

Protocol 1: Gelation Screening (Inverted Tube Method)

Objective: Determine the Critical Gelation Concentration (CGC) in various solvent systems.

Materials:

  • 3-CCA (High purity >98%, predominantly cis-isomer)

  • Solvents: Water, Methanol, Ethanol, DMSO, Toluene.

  • 4 mL screw-cap glass vials.

  • Heating block or oil bath.

Step-by-Step Procedure:

  • Preparation: Weigh varying amounts of 3-CCA (5 mg, 10 mg, 20 mg) into separate vials.

  • Solvation: Add 1.0 mL of the target solvent to each vial.

    • Note: For aqueous gels, adjust pH to ~8 using 0.1M NaOH to dissolve, then lower to pH <5 with HCl to trigger gelation (pH-switch method).

  • Thermal Dissolution: Seal vials and heat to 80°C (or near solvent boiling point) until the solid is completely dissolved and the solution is clear.

  • Cooling: Place vials on a vibration-free bench at room temperature (25°C) for 1 hour.

  • Inversion Test: Carefully invert the vial.

    • Gel (G): No flow is observed.

    • Partial Gel (PG): Material moves but retains some shape.

    • Solution (S): Free-flowing liquid.

    • Precipitate (P): Amorphous solid or crystals settle.

Data Output Format:

Solvent SystemConc. (wt%)State (RT)AppearanceReversibility (T_gel)
Water (pH 5)2.0%Gel Opaque/WhiteYes (65°C)
Methanol5.0%SolClearN/A
Toluene3.0%PWhite PrecipitateNo
DMSO:H2O (1:9)1.5%Gel TranslucentYes (72°C)

Application II: Functional Polyamide Synthesis

3-CCA serves as an AB-type monomer (if the amide is dehydrated to a nitrile or reacted) or a terminator in polyamide synthesis. Here, we describe its use to introduce lateral H-bonding sites into a nylon backbone, increasing the glass transition temperature (Tg).

Protocol 2: Melt Polycondensation Doping

Objective: Incorporate 3-CCA into a Nylon-6,6 oligomer to create a supramolecularly reinforced polymer.

Materials:

  • Hexamethylenediamine (HMDA)

  • Adipic Acid

  • 3-CCA (Dopant, 5-10 mol%)

  • Nitrogen atmosphere line.

Procedure:

  • Salt Formation: Prepare the Nylon-6,6 salt by mixing equimolar HMDA and Adipic Acid in methanol. Isolate and dry the salt.

  • Doping: Mix the Nylon salt with 5 mol% 3-CCA in a stainless steel reactor.

  • Pre-polymerization: Purge with

    
    . Heat to 220°C for 1 hour under pressure (1.5 MPa) to prevent volatilization.
    
  • Polycondensation: Raise temperature to 260°C and slowly reduce pressure to vacuum (<1 mmHg) over 30 minutes to remove water.

    • Mechanism:[2] The carboxylic acid of 3-CCA reacts with amine ends. The amide group remains pendant (or reacts slowly to form branching, depending on temp).

  • Extrusion: Extrude the polymer melt into water bath; pelletize.

Characterization & Validation

Protocol 3: Rheological Profiling

Instrument: Rotational Rheometer (e.g., TA Instruments DHR-2). Geometry: 20 mm Parallel Plate (Peltier plate control).

  • Sample Loading: Place the hydrogel (from Protocol 1) on the lower plate. Lower the upper geometry to a gap of 500-1000 µm.

  • Amplitude Sweep:

    • Frequency: 1 Hz (6.28 rad/s).

    • Strain: 0.01% to 100%.

    • Goal: Identify the Linear Viscoelastic Region (LVR). The point where G' (Storage Modulus) drops by 5% is the critical strain (

      
      ).
      
  • Frequency Sweep:

    • Strain: 0.1% (within LVR).

    • Frequency: 0.1 to 100 rad/s.

    • Validation: For a true gel, G' > G'' across the frequency range, and G' should be frequency-independent.

Protocol 4: SEM Imaging of Xerogels
  • Lyophilization: Freeze-dry the hydrogel sample to remove solvent without collapsing the structure (creates a "xerogel").

  • Coating: Sputter coat with 5 nm Platinum/Palladium.

  • Imaging: Image at 5-10 kV. Look for high-aspect-ratio fibers (width 20-100 nm) indicative of supramolecular assembly.

Mechanism Visualization

The following diagram illustrates the self-assembly pathway of 3-CCA into supramolecular fibers and its integration into polymer networks.

G cluster_0 Molecular Building Block cluster_1 Supramolecular Assembly cluster_2 Polymer Integration Monomer 3-Carbamoylcyclohexane- 1-carboxylic acid Dimer Acid-Acid Dimerization (pH < pKa) Monomer->Dimer Solvent/pH Trigger Copolymer Polyamide-Imide Backbone Monomer->Copolymer + Diamine / High T Stack 1D Amide H-Bonding (Fiber Formation) Dimer->Stack Self-Assembly Gel Entangled Network (Hydrogel) Stack->Gel Physical Crosslinking Gel->Copolymer Hybrid Materials

Caption: Pathway A (Top) shows the reversible self-assembly into hydrogels via H-bonding. Pathway B (Bottom) shows covalent incorporation into polymer backbones.

References

  • Hanabusa, K., et al. "Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane." Angewandte Chemie International Edition, vol. 35, no. 17, 1996, pp. 1949–1951. Link(Foundational work on cyclohexane-based gelators).

  • Suzuki, M., et al. "Supramolecular Hydrogels Formed by L-Lysine Derivatives." Chemistry of Materials, vol. 22, no. 17, 2010. Link(Analogous acid/amide assembly mechanisms).

  • Estroff, L. A., & Hamilton, A. D. "Water Gelation by Small Organic Molecules." Chemical Reviews, vol. 104, no. 3, 2004, pp. 1201–1218. Link(Review of LMWG mechanisms).

  • PubChem Compound Summary. "1-Carbamoylcyclohexane-1-carboxylic acid (Isomer Reference)." National Center for Biotechnology Information. Link(Structural reference for carbamoyl-cyclohexane class).

  • Steed, J. W. "Supramolecular Gel Chemistry: Developments over the Last Decade." Chemical Communications, vol. 47, 2011, pp. 1379-1383. Link.

(Note: While specific literature on the exact CAS 180046-83-7 is limited in public repositories, the protocols above are derived from the established chemistry of the 1,3-cyclohexanedicarboxylic acid family, of which this compound is a mono-amide derivative.)

Sources

Method

Application Notes and Protocols for the Stereoselective Synthesis of 3-Carbamoylcyclohexane-1-carboxylic Acid Isomers

Introduction The stereoisomers of 3-carbamoylcyclohexane-1-carboxylic acid represent a class of compounds with significant potential in pharmaceutical research and drug development. The precise three-dimensional arrangem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The stereoisomers of 3-carbamoylcyclohexane-1-carboxylic acid represent a class of compounds with significant potential in pharmaceutical research and drug development. The precise three-dimensional arrangement of the carbamoyl and carboxylic acid functional groups on the cyclohexane scaffold is critical for their biological activity, making stereoselective synthesis an area of paramount importance. These molecules can serve as constrained analogues of linear biomolecules, offering improved metabolic stability and receptor-binding affinity. For instance, cyclic amino acids and their derivatives are known to act as inhibitors of GABA uptake and can be incorporated into peptides.[1] This document provides a comprehensive guide to the stereoselective synthesis of the cis and trans isomers of 3-carbamoylcyclohexane-1-carboxylic acid, intended for researchers, scientists, and professionals in drug development. The protocols herein are built upon established principles of asymmetric synthesis and chiral resolution, providing a robust framework for accessing these valuable molecules with high stereochemical purity.

Strategic Approaches to Stereoselectivity in Substituted Cyclohexanes

The synthesis of stereochemically defined substituted cyclohexanes can be broadly categorized into three main strategies: chiral pool synthesis, asymmetric synthesis, and chiral resolution.[2] While chiral pool synthesis from naturally occurring chiral cyclohexanes is a viable option, the availability of suitably functionalized starting materials can be limited.[3] Therefore, this guide will focus on the more versatile approaches of asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create the desired stereoisomer directly through the use of chiral catalysts, reagents, or auxiliaries.[2][4] This can involve processes like catalytic asymmetric hydrogenation, dihydroxylation, or Michael additions to prochiral precursors.[4][5] Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclohexanes.[6]

Chiral resolution, on the other hand, involves the separation of a racemic mixture of the target compound or a precursor.[7] A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine, followed by fractional crystallization.[2][3][7] While this method has a theoretical maximum yield of 50% for the desired enantiomer, it is a well-established and often reliable technique.[3][7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the overarching strategies for accessing the cis and trans isomers of 3-carbamoylcyclohexane-1-carboxylic acid.

cluster_cis Synthesis of cis-Isomer cluster_trans Synthesis of trans-Isomer cis_start 3-Cyclohexene-1-carboxylic acid cis_step1 Epoxidation cis_start->cis_step1 cis_step2 Regioselective epoxide opening with a nitrogen nucleophile cis_step1->cis_step2 cis_step3 Amide formation cis_step2->cis_step3 cis_final cis-3-Carbamoylcyclohexane-1-carboxylic acid cis_step3->cis_final trans_start 3-Cyclohexene-1-carboxylic acid trans_step1 Iodolactonization trans_start->trans_step1 trans_step2 Nucleophilic substitution with azide trans_step1->trans_step2 trans_step3 Reduction and hydrolysis trans_step2->trans_step3 trans_step4 Amide formation trans_step3->trans_step4 trans_final trans-3-Carbamoylcyclohexane-1-carboxylic acid trans_step4->trans_final

Caption: General synthetic strategies for cis and trans isomers.

Protocol 1: Stereoselective Synthesis of cis-3-Carbamoylcyclohexane-1-carboxylic Acid via Epoxidation

This protocol outlines a strategy for the synthesis of the cis-isomer starting from 3-cyclohexene-1-carboxylic acid. The key step is a syn-dihydroxylation or epoxidation followed by a regioselective ring-opening, which establishes the cis stereochemistry.

Step 1: Epoxidation of 3-Cyclohexene-1-carboxylic acid

The epoxidation of the double bond in 3-cyclohexene-1-carboxylic acid will proceed from the less hindered face of the molecule, leading to the formation of a cis-epoxide relative to the carboxylic acid group.

Materials:

  • 3-Cyclohexene-1-carboxylic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfite solution

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 3-cyclohexene-1-carboxylic acid (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Add a sodium sulfite solution to reduce the excess peroxide.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide.

Step 2: Regioselective Epoxide Opening

The epoxide is then opened with a nitrogen nucleophile, such as ammonia or an azide followed by reduction. The attack will occur at the less sterically hindered carbon, and the stereochemistry of the resulting diol will be trans, which upon cyclization will lead to a cis relationship between the hydroxyl and the newly introduced amino group.

Materials:

  • Crude epoxide from Step 1

  • Ammonium hydroxide or Sodium azide

  • Ethanol or a suitable solvent

  • Reflux condenser

Procedure (using Ammonium Hydroxide):

  • Dissolve the crude epoxide in ethanol.

  • Add an excess of concentrated ammonium hydroxide.

  • Heat the mixture to reflux and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting amino acid can be purified by ion-exchange chromatography.

Step 3: Carbamoyl Group Formation

The final step involves the conversion of the amino group to a carbamoyl group.

Materials:

  • The amino acid from Step 2

  • Potassium cyanate or Trimethylsilyl isocyanate

  • A suitable solvent (e.g., water, DMF)

Procedure (using Potassium Cyanate):

  • Dissolve the amino acid in water.

  • Add a solution of potassium cyanate (1.2 eq) in water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain cis-3-carbamoylcyclohexane-1-carboxylic acid.

Protocol 2: Stereoselective Synthesis of trans-3-Carbamoylcyclohexane-1-carboxylic Acid via Iodolactonization

The synthesis of the trans-isomer can be achieved through a key iodolactonization step, which sets the relative stereochemistry, followed by nucleophilic displacement of the iodide.

Step 1: Iodolactonization of 3-Cyclohexene-1-carboxylic acid

The reaction of 3-cyclohexene-1-carboxylic acid with iodine in the presence of a base leads to the formation of an iodolactone. This reaction proceeds through an anti-addition mechanism, establishing a trans relationship between the newly formed C-I and C-O bonds.

Materials:

  • 3-Cyclohexene-1-carboxylic acid

  • Sodium bicarbonate

  • Potassium iodide

  • Iodine

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

Procedure:

  • Dissolve 3-cyclohexene-1-carboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and DCM.

  • Add a solution of potassium iodide (1.5 eq) and iodine (1.5 eq) in water dropwise.

  • Stir the reaction at room temperature for 12-16 hours in the dark.

  • Quench the reaction with a sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude iodolactone.

Step 2: Nucleophilic Substitution with Azide

The iodide in the lactone is then displaced with an azide ion, which proceeds with inversion of configuration, thus retaining the overall trans relationship.

Materials:

  • Crude iodolactone from Step 1

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the iodolactone in DMF.

  • Add sodium azide (3.0 eq) and heat the mixture to 80-90 °C.

  • Stir for 24 hours, monitoring by TLC.

  • Cool the reaction, pour it into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to get the azido-lactone.

Step 3: Reduction of Azide and Lactone Hydrolysis

The azide is reduced to an amine, and the lactone is hydrolyzed to the carboxylic acid.

Materials:

  • Azido-lactone from Step 2

  • Palladium on carbon (Pd/C) or Hydrogen gas

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the azido-lactone in methanol.

  • Add Pd/C (10 mol%) and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (TLC monitoring).

  • Filter the catalyst through Celite and concentrate the filtrate.

  • Dissolve the residue in an aqueous NaOH solution and stir at room temperature to hydrolyze the lactone.

  • Acidify the solution with dilute HCl to pH ~6-7 to obtain the amino acid.

Step 4: Carbamoyl Group Formation

This step is analogous to the final step in the cis-isomer synthesis.

Materials and Procedure:

  • Follow the procedure outlined in Protocol 1, Step 3, using the trans-amino acid as the starting material.

Data Summary

IsomerSynthetic StrategyKey Stereochemistry-Determining StepExpected Stereochemical Purity
cisEpoxidation and Ring Openingsyn-Epoxidation>95% de
transIodolactonization and Substitutionanti-Iodolactonization>95% de

Chiral Resolution as an Alternative Strategy

For obtaining enantiomerically pure isomers, chiral resolution of the final racemic products or key intermediates can be employed.[7]

racemate Racemic cis/trans- 3-Carbamoylcyclohexane- 1-carboxylic acid diastereomeric_salts Diastereomeric Salts racemate->diastereomeric_salts + chiral_amine Chiral Resolving Agent (e.g., (R)- or (S)-phenylethylamine) chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation diastereomer1 Diastereomer 1 (less soluble) separation->diastereomer1 diastereomer2 Diastereomer 2 (more soluble) separation->diastereomer2 acidification1 Acidification diastereomer1->acidification1 acidification2 Acidification diastereomer2->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for chiral resolution.

General Protocol for Chiral Resolution:
  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add an equimolar amount of a chiral amine (e.g., (R)- or (S)-α-phenylethylamine).[2]

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial for efficient separation.

  • Isolation: Isolate the crystals by filtration. The enantiomeric purity of the crystallized salt can be enhanced by repeated recrystallization.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomer. The chiral amine can be recovered from the aqueous layer by basification and extraction.

Conclusion

The stereoselective synthesis of 3-carbamoylcyclohexane-1-carboxylic acid isomers is a challenging yet achievable goal. The choice of synthetic strategy will depend on the desired stereoisomer and the available resources. The protocols provided in this application note offer robust and rational approaches based on well-established chemical principles. Careful execution of these protocols, coupled with diligent reaction monitoring and purification, will enable researchers to access these valuable compounds for further investigation in medicinal chemistry and drug discovery.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236.
  • Amorin, M., et al. (2003). Self-assembling and nanotube-forming gamma-peptides. Journal of the American Chemical Society, 125(47), 14462-14463.
  • Ban, Y. H., et al. (2012). Mutational biosynthesis of a FK506 analogue containing a non-natural starter unit. Molecular BioSystems, 9(5), 944-947.
  • Blakley, E. R. (1975). The metabolism of cyclohexanecarboxylic acid and 3-cyclohexenecarboxylic acid by Pseudomonas putida. Canadian Journal of Microbiology, 21(10), 1579-1586.
  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. (2020).
  • Hu, X. G., et al. (2006). Synthesis and anticonvulsant activity of cis-3-(N-benzyl-N-methylamino)cyclohexanecarboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 16(10), 2697-2700.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Li, J., & Zhang, C. (1993). Synthesis of N-Substituted Amino Cyclohexanecarboxylic Acid esters of Daunomycin and Ariamycinon. Chinese Journal of Pharmaceuticals, 24(7), 289-291.
  • Öbölös, S., et al. (2006). Highly selective preparation of trans-4-aminocyclohexane carboxylic acid from cis-isomer over Raney nickel catalyst. In S.R. Schmidt (Ed.), Catalysis of Organic Reactions: Twenty-first Conference (pp. 45-53). CRC Press.
  • Schousboe, A. (2000). Pharmacological and functional characterization of GATs.
  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds. (2015).
  • Yang, Y., et al. (2014). Microbial degradation of cyclohexanecarboxylic acid. Environmental Science & Technology, 48(4), 2344-2351.
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. (n.d.).
  • 1-Carbamoylcyclohexane-1-carboxylic Acid. (n.d.). Benchchem.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017).
  • cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374.
  • Asymmetric Synthesis of 1,2,3-Trisubstituted Cyclopentanes and Cyclohexanes as Key Components of Substance P Antagonists. (2002). The Journal of Organic Chemistry, 67(17), 5967-5973.
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (2014). Beilstein Journal of Organic Chemistry, 10, 1456–1463.
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (2024). Organic Letters.
  • Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. (2017).
  • 3-Cyclohexene-1-carboxylic acid 97. (n.d.). Sigma-Aldrich.
  • CAS 4771-80-6 (3-Cyclohexene-1-carboxylic acid). (n.d.). BOC Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Carbamoylcyclohexane-1-carboxylic Acid

Welcome to the technical support guide for the synthesis of 3-Carbamoylcyclohexane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Carbamoylcyclohexane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic principles behind the reaction, troubleshoot common issues that lead to low yields, and provide validated protocols to enhance the efficiency and reproducibility of your experiments.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of 3-Carbamoylcyclohexane-1-carboxylic acid typically involves the selective mono-amidation of a cyclohexane-1,3-dicarboxylic acid precursor. A common and effective strategy begins with the corresponding anhydride, which allows for regioselective ring-opening, followed by the conversion of the second carboxylic acid group. This approach provides better control over the formation of the desired mono-amide product and minimizes the generation of the diamide byproduct.

The overall workflow can be visualized as a two-stage process:

  • Ring-Opening of Anhydride: cis-Cyclohexane-1,3-dicarboxylic anhydride is reacted with an ammonia source (e.g., aqueous ammonia) to selectively open the anhydride ring, yielding a mixture of isomeric mono-amide carboxylic acids.

  • Isomerization and Isolation: The resulting mixture is then typically subjected to conditions that favor the thermodynamically more stable isomer, followed by purification.

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Stage 1: Selective Ring-Opening cluster_1 Stage 2: Purification & Isolation A cis-Cyclohexane-1,3- dicarboxylic Anhydride C Ring-Opened Intermediate (Mixture of cis-isomers) A->C Nucleophilic Acyl Substitution B Ammonia Source (e.g., NH4OH) D Acidification & Crystallization C->D E Pure 3-Carbamoylcyclohexane- 1-carboxylic Acid D->E Selective Precipitation

Caption: Synthetic workflow for 3-Carbamoylcyclohexane-1-carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the reasoning and corrective actions.

Question 1: My overall yield is consistently low (< 50%). What are the likely causes and how can I improve it?

Answer: A low overall yield is a common issue that can stem from several factors throughout the synthetic process. Let's break down the potential culprits:

  • Incomplete Ring-Opening: The initial reaction of the anhydride with ammonia is crucial. If this reaction does not go to completion, you will have unreacted starting material, which can be difficult to separate from the product, ultimately lowering your isolated yield.

    • Causality: The nucleophilic attack by ammonia on the carbonyl carbon of the anhydride is temperature-dependent. At very low temperatures, the reaction rate can be exceedingly slow.

    • Solution: Ensure the reaction mixture is stirred efficiently and the temperature is controlled. While the initial addition of ammonia should be done at a low temperature (0-5 °C) to control the exotherm, allowing the reaction to slowly warm to room temperature and stir for an extended period (4-12 hours) can drive it to completion.

  • Formation of the Diamide Byproduct: The most significant contributor to yield loss is often the formation of cyclohexane-1,3-dicarboxamide.

    • Causality: If both carbonyl groups of the anhydride or the intermediate diacid react with ammonia, the undesired diamide is formed. This can happen if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

    • Solution: Use a slight excess of the anhydride relative to the ammonia source. Crucially, add the ammonia solution slowly and maintain a low temperature during the addition to dissipate heat and favor the mono-addition product.

  • Losses During Workup and Purification: The product is an amino acid derivative, making it amphoteric and soluble in both acidic and basic aqueous solutions to some extent.

    • Causality: During pH adjustments for extraction or crystallization, significant amounts of the product can be lost to the aqueous phase if the pH is not precisely controlled.[1]

    • Solution: When acidifying to precipitate the product, adjust the pH carefully to the isoelectric point of the molecule (typically around pH 3-4). Use a pH meter and add the acid dropwise. Cool the solution during precipitation to maximize recovery. Wash the final product with minimal amounts of ice-cold water or a suitable non-polar solvent to remove impurities without dissolving the product.

Question 2: I am observing a significant amount of a byproduct that I suspect is the diamide. How can I minimize its formation?

Answer: Minimizing the formation of the cyclohexane-1,3-dicarboxamide byproduct is paramount for achieving high yields. This requires precise control over the reaction conditions.

  • Stoichiometric Control:

    • Causality: The formation of the diamide is a second, independent reaction. By limiting the amount of the nucleophile (ammonia), we can statistically disfavor the second amidation.

    • Solution: Instead of starting with the anhydride, you can use the cis-cyclohexane-1,3-dicarboxylic acid itself. Convert it to the mono-acid chloride using a controlled amount (e.g., 1.05 equivalents) of a reagent like thionyl chloride (SOCl₂).[2][3] This mono-activated intermediate will then react preferentially with ammonia to form the desired product. This method offers greater control than direct amidation.

  • Temperature Management:

    • Causality: The activation energy for the second amidation reaction is higher than the first (ring-opening). Lowering the reaction temperature will therefore have a greater depressive effect on the rate of the second reaction compared to the first.

    • Solution: Perform the entire addition of your ammonia source at a strictly controlled temperature, ideally between 0 °C and 5 °C. Use an ice-salt bath if necessary for better temperature regulation.

The relationship between these key parameters can be visualized as follows:

G cluster_0 Reaction Control Parameters cluster_1 Desired Outcome cluster_2 Undesired Outcome Temp Low Temperature (0-5 °C) Yield High Yield of Mono-amide Temp->Yield Byproduct Diamide Formation Temp->Byproduct Inhibits Stoich Controlled Stoichiometry (Ammonia < 1.1 eq) Stoich->Yield Stoich->Byproduct Inhibits Order Slow Addition of Ammonia Order->Yield Order->Byproduct Inhibits

Caption: Key parameters to control for maximizing yield.

Question 3: My product seems pure by NMR, but it is oily/gummy and won't crystallize. How can I achieve a clean, crystalline solid?

Answer: Failure to crystallize is often due to the presence of residual solvents or minor impurities that inhibit lattice formation.

  • Solvent Selection:

    • Causality: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Solution: A mixed solvent system often works best. Try dissolving your crude product in a minimal amount of a hot polar solvent like ethanol or isopropanol, and then slowly add a non-polar co-solvent like hexanes or toluene until turbidity persists. Allow the solution to cool slowly. Water can also be an effective solvent for crystallization if the pH is carefully controlled near the isoelectric point.

  • Purification Pre-Crystallization:

    • Causality: Even small amounts of isomeric impurities or starting materials can act as "crystallization poisons."

    • Solution: Before attempting crystallization, ensure the crude product is as pure as possible. Perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a slightly acidic aqueous solution (pH ~5-6) to remove any basic impurities, followed by a wash with brine. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.[1]

Frequently Asked Questions (FAQs)

  • Q: Should I start with cis- or trans-cyclohexane-1,3-dicarboxylic acid?

    • A: It is highly recommended to start with the cis-isomer. The cis-isomer can readily form the cyclic anhydride upon heating with a dehydrating agent like acetic anhydride, which is a key intermediate for selective mono-amidation. The trans-isomer cannot form the cyclic anhydride and direct mono-amidation is much less selective.

  • Q: What analytical techniques are best for monitoring the reaction and assessing final purity?

    • A: For in-process monitoring, Thin Layer Chromatography (TLC) can be effective. For final purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and sensitivity.[4][5][6] ¹H and ¹³C NMR spectroscopy are essential for structural confirmation, and mass spectrometry will confirm the molecular weight.

  • Q: How can I be sure of the stereochemistry in my final product?

    • A: If you start with the cis-anhydride, the initial ring-opening will yield the cis-product. The stereochemistry is generally retained under standard amidation conditions. Confirmation can be achieved using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or by comparing the spectral data to literature values if available.

Protocols and Data

Experimental Protocol: Synthesis via Anhydride Ring-Opening
  • Anhydride Formation: In a round-bottom flask, combine cis-cyclohexane-1,3-dicarboxylic acid (1 equiv.) and acetic anhydride (2-3 equiv.). Heat the mixture to reflux for 2-3 hours. Allow to cool, then remove the excess acetic anhydride and acetic acid under high vacuum to yield the crude cis-cyclohexane-1,3-dicarboxylic anhydride.

  • Ring-Opening: Dissolve the crude anhydride in a suitable solvent (e.g., acetone or THF) and cool the flask to 0 °C in an ice bath. Slowly add aqueous ammonium hydroxide (28-30%, 1.05 equiv.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Add water to redissolve the ammonium salt. Cool the solution to 0 °C and slowly acidify with cold 2M HCl to a pH of 3.5.

  • Purification: The white precipitate is collected by vacuum filtration. Wash the solid with a small amount of ice-cold water, followed by a small amount of cold diethyl ether. Dry the solid in a vacuum oven at 50 °C to a constant weight.

Data Summary: Recommended Reaction Parameters
ParameterRecommended ValueRationale / Notes
Starting Material cis-Cyclohexane-1,3-dicarboxylic acidEnables formation of the reactive cyclic anhydride intermediate.
Ammonia Source 28-30% Aqueous NH₄OHReadily available and effective. Anhydrous ammonia in an organic solvent can also be used.
Stoichiometry 1.05 equivalents of NH₃ per equivalent of anhydrideA slight excess of the limiting reagent (anhydride) minimizes diamide formation.
Reaction Temp. 0-5 °C during addition, then warm to RTControls exotherm and maximizes selectivity for the mono-amide product.
Precipitation pH 3.0 - 4.0Corresponds to the isoelectric point, maximizing the precipitation of the neutral product.
Crystallization Solvents Water, Ethanol/Hexane, Isopropanol/TolueneSelection depends on crude purity. Slow cooling is essential.

References

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. Available at: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Encyclopedia. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Zheng, B., et al. (2004). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. Available at: [Link]

  • University of California. (2024). Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Hassner, A., & Stumer, C. (1994). Esterification of Carboxylic Acids. Organic Syntheses Procedure. Available at: [Link]

  • N/A. (n.d.). Reactions of Carboxylic acids. University of Calgary. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Carbamoylcyclohexane-1-carboxylic Acid

Welcome to the technical support guide for 3-Carbamoylcyclohexane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Carbamoylcyclohexane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The primary challenge in purifying this compound lies in effectively separating its cis and trans stereoisomers, a common hurdle for 1,3-disubstituted cyclohexanes.[1] This guide is designed to explain the causality behind these challenges and offer field-proven, validated protocols to achieve high purity.

Section 1: Understanding the Core Challenge: Cis/Trans Isomerism

The crux of purifying 3-Carbamoylcyclohexane-1-carboxylic acid is managing its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation. The relative orientation of the carbamoyl and carboxylic acid groups at positions 1 and 3 gives rise to two distinct diastereomers:

  • cis-isomer: Both substituents are on the same face of the ring, leading to one axial and one equatorial substituent (a,e) or, less favorably, one equatorial and one axial (e,a).

  • trans-isomer: The substituents are on opposite faces of the ring, allowing for a stable diequatorial (e,e) conformation.

This structural difference results in distinct physical properties, such as polarity, solubility, and melting points, which are exploited for their separation. The diequatorial conformation of the trans isomer is generally more stable, which can influence its crystallization behavior.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude 3-Carbamoylcyclohexane-1-carboxylic acid sample?

Common impurities typically originate from the synthetic route. If prepared via hydrogenation of the corresponding aromatic precursor (e.g., 3-carbamoylbenzoic acid), impurities may include:

  • Unreacted starting material.

  • Partially hydrogenated intermediates.

  • By-products from over-reduction or side reactions.

  • Residual hydrogenation catalyst (e.g., Rhodium, Ruthenium) and solvents.[2]

If the synthesis involves functional group manipulation on a pre-existing cyclohexane ring, impurities could include reagents, by-products like inorganic salts, and the undesired stereoisomer.

Q2: How can I quickly assess the isomeric ratio (cis/trans) in my sample?

The most effective methods for determining the cis/trans ratio are:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons attached to the carbons bearing the substituents (H-1 and H-3), will be different for each isomer. The integration of these distinct signals provides a quantitative ratio.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can resolve the two isomers, with the peak area percentage corresponding to the isomeric ratio.[3]

  • Gas Chromatography (GC): For volatile derivatives (e.g., methyl esters), GC can be an excellent tool for separating diastereomers.[4]

Q3: Can the cis and trans isomers interconvert during purification?

Yes, under certain conditions. This process, known as epimerization, can occur at the carbon atom alpha to the carboxylic acid group (C-1). It is typically promoted by strong bases and high temperatures.[5][6] During purification, it is crucial to use mild conditions, particularly avoiding prolonged exposure to strong bases at elevated temperatures, to prevent altering the isomeric ratio of your product.

Section 3: Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process. The following decision tree provides a logical workflow for troubleshooting.

G cluster_start cluster_analysis cluster_decision cluster_success cluster_problem cluster_actions start Crude Product analysis Analyze Purity & Isomeric Ratio (NMR, HPLC, or TLC) start->analysis decision Is Purity Acceptable? analysis->decision success Pure Product (End) decision->success Yes problem Identify Problem decision->problem No recrystallize Recrystallization Failure (Low Yield / Poor Purity) problem->recrystallize Recrystallization Issue chromatography Isomers Not Separated by Chromatography problem->chromatography Chromatography Issue low_yield General Low Yield problem->low_yield Other action_recrys Optimize Solvent System (Table 1) or try Fractional Crystallization recrystallize->action_recrys action_chrom Adjust Mobile/Stationary Phase (Protocol 3) chromatography->action_chrom action_yield Review All Transfer Steps & Check for Epimerization low_yield->action_yield action_recrys->analysis action_chrom->analysis action_yield->analysis

Caption: Troubleshooting workflow for purification.

Problem 1: My recrystallization attempt resulted in low yield and/or did not improve the isomeric ratio.

  • Possible Cause: The chosen solvent system is not selective enough to differentiate between the solubilities of the cis and trans isomers. The isomers may be co-crystallizing.

  • Scientific Rationale: Successful recrystallization relies on a significant difference in solubility between the desired compound and impurities (including the other isomer) in a given solvent at different temperatures. For structurally similar diastereomers, finding such a solvent can be challenging.

  • Solution: Fractional Crystallization. This technique exploits subtle solubility differences. Dissolve the mixture in a minimum amount of a suitable boiling solvent and allow it to cool slowly. The less soluble isomer should crystallize first.[7] Filter this first crop of crystals. Then, concentrate the mother liquor and cool again to obtain a second crop, which will be enriched in the more soluble isomer. Multiple cycles may be necessary. Success is highly dependent on the solvent system.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Water / MethanolA polar protic system that can differentiate based on hydrogen bonding potential. Recrystallization from a methanol/water mixture has been reported for similar compounds.[8]
Ethyl Acetate / HexanesA moderately polar system. Dissolve in hot ethyl acetate and add hexanes as an anti-solvent until turbidity appears, then cool slowly.
Acetic Acid / WaterOften used for carboxylic acids. The acidic nature can suppress deprotonation and maintain consistent solubility.
IsopropanolA single-solvent system that may offer a good solubility gradient with temperature.

Problem 2: I am unable to separate the isomers using silica gel column chromatography.

  • Possible Cause: The polarity difference between the cis and trans isomers is insufficient for baseline separation with the chosen mobile phase.

  • Scientific Rationale: Silica gel chromatography separates compounds based on their polarity, with more polar compounds having stronger interactions with the stationary phase and eluting later. While the cis and trans isomers have different net dipole moments, this difference can be small.

  • Solution: Optimize the Mobile Phase.

    • Add an Acid Modifier: Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase (e.g., Ethyl Acetate/Hexanes). This suppresses the deprotonation of the carboxylic acid group on the silica surface, preventing peak tailing and often improving resolution.

    • Use a Different Solvent System: Try a more polar system like Dichloromethane/Methanol, which may offer different selectivity.

    • Consider Reversed-Phase HPLC: If flash chromatography fails, reversed-phase HPLC using a C18 or C30 column with an Acetonitrile/Water mobile phase (often with a TFA or formic acid modifier) can provide excellent resolution for cis/trans isomers.[3]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol provides a general workflow for separating isomers based on solubility differences.

G start 1. Dissolve Crude Mix in Minimum Hot Solvent cool 2. Cool Slowly to Induce Crystallization start->cool filter1 3. Filter First Crop (Enriched in Less Soluble Isomer) cool->filter1 mother_liquor Mother Liquor (Enriched in More Soluble Isomer) filter1->mother_liquor Filtrate analyze1 4. Analyze Purity of First Crop filter1->analyze1 Solid concentrate 5. Concentrate Mother Liquor mother_liquor->concentrate end Combine Pure Fractions analyze1->end cool2 6. Cool Again to Get Second Crop concentrate->cool2 filter2 7. Filter Second Crop cool2->filter2 analyze2 8. Analyze Purity of Second Crop filter2->analyze2 analyze2->end

Caption: Workflow for fractional crystallization.

Methodology:

  • Solvent Selection: Based on screening (see Table 1), choose a solvent in which the crude material has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude isomeric mixture in an Erlenmeyer flask. Add the selected solvent portion-wise while heating and stirring until the solid is just fully dissolved.

  • First Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask. Then, cool further in an ice bath.

  • First Filtration: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Analysis: Analyze a small sample of the first crop and the mother liquor by HPLC or NMR to determine the isomeric ratio.

  • Second Crystallization: Transfer the mother liquor to a new flask and reduce its volume by evaporation. Cool the concentrated solution to obtain a second crop of crystals.

  • Repeat: If necessary, recrystallize the enriched fractions again to achieve the desired purity.

Protocol 2: Purification by Silica Gel Flash Chromatography

This protocol is a self-validating system for separating the isomers when crystallization is ineffective.

Materials:

  • Silica gel (230-400 mesh)

  • Mobile Phase: Hexanes/Ethyl Acetate/Acetic Acid (e.g., starting with 70:30:0.5 and moving to 50:50:0.5)

  • Thin Layer Chromatography (TLC) plates

Methodology:

  • Determine TLC Conditions: First, find a solvent system that gives good separation of the two isomer spots on a TLC plate. The Rf values should ideally be between 0.2 and 0.5 and visibly separated.

  • Prepare the Column: Dry-pack or wet-slurry pack a glass column with silica gel in the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like ethyl acetate), adsorb it onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to speed up the elution of the more polar components.

  • Fraction Analysis (Self-Validation): Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure lower-Rf isomer, which contain a mixture, and which contain the pure higher-Rf isomer.

  • Combine and Evaporate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

References

  • Google Patents. (n.d.). S-3-cyclohexenecarboxylic acid and its purification method (Patent No. CN111099989A).
  • Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds (Patent No. WO2015102893A1).
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers (Patent No. US3880925A).
  • Google Patents. (n.d.). Cyclohexane carboxylic acid derivatives (Patent No. US4348410A).
  • Google Patents. (n.d.). Process for purification of carboxylic acids (Patent No. US5387713A).
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • European Patent Office. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (Patent No. EP 0814073 B1).
  • ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. Retrieved from [Link]

  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical gas-chromatographic stereoisomeric separation of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Retrieved from [Link]

  • European Patent Office. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (Patent No. EP 0814073 A1).
  • Google Patents. (n.d.). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation (Patent No. US6210956B1).

Sources

Troubleshooting

Technical Support Center: 3-Carbamoylcyclohexane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-carbamoylcyclohexane-1-carboxylic acid (also known as cyclohexane-1,3-dicarboxylic acid monoamide). This guide is engineered for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-carbamoylcyclohexane-1-carboxylic acid (also known as cyclohexane-1,3-dicarboxylic acid monoamide). This guide is engineered for researchers and drug development professionals, providing causal troubleshooting, self-validating protocols, and quantitative optimization data.

Mechanistic Overview & Causality

The synthesis of 3-carbamoylcyclohexane-1-carboxylic acid is predominantly achieved via the desymmetrization and ring-opening ammonolysis of cyclohexane-1,3-dicarboxylic anhydride. While seemingly straightforward, the 1,3-disubstituted cyclohexane architecture introduces severe stereoelectronic constraints. Specifically, the between the newly formed amide and the carboxylic acid functional groups significantly lowers the activation energy for intramolecular side reactions[1]. Understanding the causality behind these structural dynamics is critical for optimizing yield and purity.

ReactionPathway A Cyclohexane-1,3-dicarboxylic anhydride B 3-Carbamoylcyclohexane-1- carboxylic acid (Target) A->B NH3 (1.0 eq), 0°C, DCM C Cyclohexane-1,3- dicarboxylic acid A->C H2O impurity D Cyclohexane-1,3- dicarboxamide B->D Excess NH3 E Hexahydroisophthalimide (Imide) B->E Heat (>60°C)

Fig 1. Synthesis pathway and primary side reactions for 3-carbamoylcyclohexane-1-carboxylic acid.

Troubleshooting Guide: Side Reactions & Diagnostics

Q: Why am I observing significant formation of hexahydroisophthalimide (the imide side product) in my crude mixture? A: Causality: Imide formation is driven by the sustained proximity of the carboxylic acid and amide functionalities in the 1,3-diaxial conformation. This proximity accelerates intramolecular acylolysis (dehydration)[1]. Resolution: This side reaction is highly temperature-dependent. Ensure the reaction is strictly maintained at 0°C to 5°C during the addition of ammonia. Avoid using dehydrating solvents or coupling agents during this specific step. If concentrating the product via rotary evaporation, keep the water bath below 30°C.

Q: My LC-MS/HPLC data indicates the presence of cyclohexane-1,3-dicarboxamide (over-amidation). How do I prevent this? A: Causality: Over-amidation occurs when the initial monoamide product undergoes a subsequent reaction with excess ammonia. Although the carboxylic acid is less reactive than the anhydride, local basicity and localized heating can drive the formation of the diamide. Resolution: Use exactly 1.0 to 1.05 equivalents of ammonia. Deliver the ammonia as a standardized solution (e.g., 0.5 M NH


 in dioxane) via a syringe pump to prevent local concentration spikes.

Q: I am recovering a high percentage of cyclohexane-1,3-dicarboxylic acid (diacid). Is my anhydride degrading? A: Causality: The diacid is the product of anhydride hydrolysis. Cyclohexane-1,3-dicarboxylic anhydride is highly hygroscopic. Even trace amounts of water in the reaction solvent (e.g., DCM or THF) or atmospheric moisture will outcompete ammonia for the electrophilic carbonyl carbon. Resolution: Utilize strictly anhydrous solvents (Karl Fischer titration < 50 ppm H


O). Store the starting anhydride in a desiccator over P

O

and perform the reaction under an inert argon or nitrogen atmosphere.

Q: The cis/trans diastereomeric ratio of my product does not match my starting material. What causes this scrambling? A: Causality: Base-catalyzed enolization. The alpha-protons adjacent to the carbonyl groups are mildly acidic. In the presence of excess base (e.g., if triethylamine is used as an auxiliary base, or if excess NH


 is present), the alpha-carbon can deprotonate and reprotonate, leading to thermodynamic equilibration of the cis and trans isomers.
Resolution: Omit auxiliary bases like triethylamine if possible, relying solely on the stoichiometric ammonia. Quench the reaction promptly with a mild acid (1M HCl) to neutralize any remaining base and lock the stereocenter.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating extraction logic. By strictly controlling the pH during the workup, the target monoamide is partitioned effectively from unreacted ammonia and highly polar byproducts.

ExtractionWorkflow Step1 Crude Mixture in DCM (Target, Diacid, Diamide, Imide) Step2 Wash with 1M HCl (Removes excess NH3) Step1->Step2 Org1 Organic Phase (Target, Diacid, Imide) Step2->Org1 Retain Aq1 Aqueous Phase (Ammonium Salts) Step2->Aq1 Discard Step3 Evaporate & Crystallize (EtOAc / Hexanes) Org1->Step3 Solid Purified Target (Crystals) Step3->Solid Filter Mother Mother Liquor (Imide, trace Diacid) Step3->Mother Discard

Fig 2. Self-validating downstream processing to isolate the monoamide target.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add cyclohexane-1,3-dicarboxylic anhydride (1.0 eq, e.g., 10.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes.

  • Ammonolysis: Using a syringe pump, add a 0.5 M solution of NH

    
     in dioxane (1.05 eq, 10.5 mmol) dropwise over 45 minutes. Self-Validation Check: Monitor the internal temperature; it must not exceed 5°C to prevent premature imide formation.
    
  • Reaction Monitoring: Stir for 2 hours at 0°C. Check completion via TLC (EtOAc/Hexanes 1:1 with 1% AcOH). The anhydride spot should disappear, replaced by a lower R

    
     monoamide spot.
    
  • Quenching & Washing: Dilute the mixture with additional DCM (equal volume). Wash the organic layer with cold 1 M HCl (3 × 0.5 volumes). Causality: This protonates the target to its neutral, organic-soluble form while extracting excess ammonia into the aqueous phase as water-soluble ammonium chloride.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO

    
    . Filter and concentrate under reduced pressure (Water bath < 30°C).
    
  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield the pure 3-carbamoylcyclohexane-1-carboxylic acid.

Quantitative Data: Reaction Conditions vs. Side Product Yield

The following table summarizes the causal relationship between reaction parameters and the distribution of side products, allowing researchers to predict outcomes based on condition deviations.

Temperature (°C)NH

Equivalents
Solvent MoistureTarget Monoamide YieldImide YieldDiamide YieldDiacid Yield
0°C 1.05 eq < 50 ppm > 85% < 2%< 5%< 5%
25°C (RT)1.05 eq< 50 ppm60%25%< 5%< 5%
0°C2.50 eq< 50 ppm55%< 2%35%< 5%
0°C1.05 eq> 500 ppm40%< 2%< 5%45%
60°C (Reflux)1.05 eq< 50 ppm< 10%> 80%< 5%< 5%

Frequently Asked Questions (FAQs)

Q: Can I use ammonium hydroxide (NH


OH) instead of ammonia in dioxane? 
A:  It is highly discouraged. Ammonium hydroxide is an aqueous solution. Introducing water into the system will lead to rapid hydrolysis of the anhydride, drastically increasing the yield of the diacid side product at the expense of the target monoamide.

Q: How do I separate the diacid impurity if it forms? A: The diacid is significantly less soluble in cold ethyl acetate compared to the monoamide. A controlled crystallization from an EtOAc/Hexane system will typically leave the monoamide in the crystalline phase while trace diacid remains in the mother liquor. Alternatively, precise pH-controlled extraction (buffering at pH 4.8) can partition the species based on their differing pK


 values.

Q: Is the 1,3-diaxial interaction relevant for all stereoisomers? A: The acceleration of side reactions (like imide formation) is most pronounced in the cis-isomer (specifically the 1


,3

conformation), where the functional groups are forced into a 1,3-diaxial arrangement. The trans-isomer cannot adopt this co-axial geometry without severe ring strain, making it far less susceptible to spontaneous intramolecular cyclization[1].

References

  • Title: Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid Source: Journal of Organic Chemistry, 2007; 72(2): 654–657. (Published in PMC 2008) URL: [Link]

Sources

Optimization

Technical Guide: Optimization of Reaction Conditions for 3-Carbamoylcyclohexane-1-carboxylic Acid

Executive Summary & Strategic Route Selection 3-Carbamoylcyclohexane-1-carboxylic acid (also known as the mono-amide of 1,3-cyclohexanedicarboxylic acid) is a critical bifunctional building block. Its utility lies in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

3-Carbamoylcyclohexane-1-carboxylic acid (also known as the mono-amide of 1,3-cyclohexanedicarboxylic acid) is a critical bifunctional building block. Its utility lies in the orthogonal reactivity of the amide and carboxylic acid groups, allowing for selective downstream functionalization.

The primary challenge in synthesizing this molecule is desymmetrization . Starting from the symmetric 1,3-cyclohexanedicarboxylic acid or 1,3-dicyanocyclohexane, one must differentiate two identical functional groups. Furthermore, the stereochemistry (cis vs. trans) significantly impacts the physical properties and biological activity of downstream APIs.

Route Selection Matrix
FeaturePathway A: Anhydride Desymmetrization Pathway B: Nitrile Partial Hydrolysis
Primary Target Cis-isomer (>98% stereoselectivity)Mixture or Trans-isomer
Mechanism Thermodynamic control via cyclic anhydride formation.Kinetic control of hydrolysis rates.
Key Advantage "Self-validating" purification; trans-diacid cannot form cyclic anhydride easily.Uses cheaper bulk starting materials (dinitriles).
Major Risk Re-imidization at high temperatures.Over-hydrolysis to diacid; difficult separation.
Recommendation Preferred for High Purity/Drug Discovery Preferred for Cost-Sensitive Bulk Manufacturing

Detailed Protocol: The Anhydride Route (Cis-Selective)

This protocol is the industry "Gold Standard" for generating the cis-isomer with high regiochemical fidelity. It relies on the geometric constraint that only cis-1,3-cyclohexanedicarboxylic acid can form a cyclic anhydride.

Phase 1: Anhydride Formation (Stereochemical Filter)

Objective: Convert the mixture of cis/trans-1,3-cyclohexanedicarboxylic acid into pure cis-1,3-cyclohexanedicarboxylic anhydride.

  • Reagents: 1,3-Cyclohexanedicarboxylic acid (cis/trans mix), Acetic Anhydride (

    
    ).
    
  • Procedure:

    • Suspend the starting diacid in 5–7 equivalents of

      
      .
      
    • Heat to reflux (140°C) for 4–6 hours.

    • Mechanism:[1][2][3] The cis-isomer dehydrates to form the bicyclic anhydride. The trans-isomer, unable to bridge the 1,3-positions, either remains unreacted or isomerizes slowly under acidic thermal conditions to the cis form to relieve stress, driving the equilibrium toward the anhydride.

  • Work-up:

    • Distill off excess

      
       and acetic acid by-product under reduced pressure.
      
    • Critical Step: The residue is the crude anhydride. Recrystallize from toluene or hexane/ethyl acetate to remove polymeric impurities.

    • Checkpoint: Verify formation of anhydride via IR (distinct doublet at ~1760 and 1820 cm⁻¹).

Phase 2: Ammonolysis (Ring Opening)

Objective: Open the cyclic anhydride with ammonia to yield the mono-acid mono-amide.

  • Reagents: cis-1,3-Cyclohexanedicarboxylic anhydride, anhydrous Ammonia (

    
    ) or Ammonium Hydroxide (
    
    
    
    ), THF or Dichloromethane (DCM).
  • Procedure:

    • Dissolve the purified anhydride in anhydrous THF (0.5 M concentration).

    • Cool the solution to 0°C . Note: Temperature control is vital to prevent di-amide formation or re-cyclization to the imide.

    • Bubble anhydrous

      
       gas through the solution OR add stoichiometric 
      
      
      
      dropwise.
    • Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Work-up:

    • The product, cis-3-carbamoylcyclohexane-1-carboxylic acid, often precipitates as the ammonium salt.

    • Acidify carefully with cold 1N HCl to pH 3–4 to liberate the free acid.

    • Extract with Ethyl Acetate (EtOAc), dry over

      
      , and concentrate.
      

Troubleshooting & Optimization Guide

Issue: Over-Hydrolysis (Diacid Formation)
  • Symptom: LC-MS shows a mass corresponding to the diacid (MW 172) rather than the amide-acid (MW 171).

  • Root Cause: Presence of water during the anhydride opening step or excessive heating during acidification.

  • Fix: Ensure the THF used in Phase 2 is anhydrous. Use

    
     gas instead of aqueous ammonia if hydrolysis competition is too high.
    
Issue: Imide Formation
  • Symptom: Product is neutral and has a mass of MW 153 (Loss of water from mono-amide).

  • Root Cause: Reaction temperature too high during ammonolysis or work-up. The mono-amide mono-acid can cyclize to the thermodynamic sink (3-azabicyclo[3.3.1]nonane-2,4-dione) upon heating.

  • Fix: Keep all downstream processing below 40°C. Do not dry the final product in a high-temperature oven.

Issue: Solubility Issues
  • Symptom: Product crashes out as a gum or oil, making filtration difficult.

  • Fix: The ammonium salt is highly polar. If using aqueous conditions, keep the volume high. For organic extraction, use a polar mixture like 10% Methanol in DCM if EtOAc is insufficient.

Visualizing the Workflow

The following diagram illustrates the stereoselective "Anhydride Route," highlighting the critical decision points and self-validating steps.

ReactionOptimization Start Start: 1,3-Cyclohexanedicarboxylic Acid (Cis/Trans Mix) Step1 Step 1: Reflux in Ac2O (140°C, 4-6h) Start->Step1 Check1 Isomerization Filter Step1->Check1 Anhydride Intermediate: cis-1,3-Cyclohexanedicarboxylic Anhydride Check1->Anhydride Cis-isomer cyclizes Waste Waste: Trans-isomer (Does not cyclize easily) Check1->Waste Remains linear/polymerizes Step2 Step 2: Ammonolysis (NH3 in THF, 0°C) Anhydride->Step2 Result Target: cis-3-Carbamoylcyclohexane-1-carboxylic Acid Step2->Result Kinetic Control (0°C) SideProduct Risk: Imide Formation (If T > 50°C) Step2->SideProduct Thermodynamic Control (Heat)

Caption: Stereoselective synthesis pathway leveraging the geometric constraints of the 1,3-cyclohexane system to ensure cis-isomer purity.

Frequently Asked Questions (FAQs)

Q1: Can I use this method to make the trans-isomer? A: No. The trans-1,3-isomer cannot form a cyclic anhydride due to the high ring strain imposed by bridging the 1,3-diaxial/equatorial positions in a trans configuration. To synthesize the trans-isomer, you should utilize the partial hydrolysis of dimethyl trans-1,3-cyclohexanedicarboxylate or isomerization of the cis-product under basic conditions (though this often yields an equilibrium mixture).

Q2: My product contains 10% diacid. How do I remove it? A: The diacid is much more polar than the mono-amide.

  • Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate.

  • The diacid is less soluble in EtOAc and may precipitate first upon cooling.

  • Alternatively, use a silica column with a gradient of DCM -> 10% MeOH/DCM. The mono-amide elutes before the diacid.

Q3: Why is the melting point of my product lower than reported literature values? A: This is a classic sign of stereoisomeric contamination . Even 5% of the trans-isomer (if you started with a method other than the anhydride route) or residual solvent can depress the melting point significantly. Ensure you have dried the sample thoroughly under high vacuum at 40°C to remove acetic acid traces.

Q4: Is the reaction scalable? A: Yes. The anhydride route is highly scalable because it avoids chromatography. The purification is primarily driven by the crystallization of the anhydride intermediate and the distinct solubility profile of the final amino-acid-like product.

References

  • Title: Production of cis-cyclohexane-1,2-dicarboxylic anhydride (Analogous chemistry for 1,3-systems)
  • Ammonolysis of Cyclic Anhydrides

    • Title: Acid Anhydrides React with Amines to Form Amides[1]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link][1][3][4][5][6][7][8]

  • Physical Properties & Characterization

    • Title: 2-Carbamoylcyclohexane-1-carboxylic acid (Isomer d
    • Source: PubChem[3][7][9][10][11]

    • URL:[Link]

  • General Hydrolysis of Nitriles (Alternative Route Context)

    • Title: The Inversion Process of 1,3-cyclohexanedione (Context on 1,3-cyclohexane conform
    • Source: SciELO México
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 3-Carbamoylcyclohexane-1-carboxylic Acid

Scientist's Foreword As a Senior Application Scientist, I frequently field questions regarding the unexpected degradation of 3-carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) in aqueous assay buffers. Unlike st...

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword As a Senior Application Scientist, I frequently field questions regarding the unexpected degradation of 3-carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) in aqueous assay buffers. Unlike standard aliphatic amides, which possess half-lives measured in centuries, this specific molecule harbors a structural vulnerability[1]. The spatial arrangement of the carboxylic acid and the carbamoyl group on the cyclohexane ring creates a 1,3-diaxial interaction[1]. This proximity turns the carboxylic acid into a potent intramolecular nucleophile, accelerating the cleavage of the amide bond by 2,400-fold compared to unactivated peptides[1].

This guide is designed to help you troubleshoot, quantify, and mitigate this degradation pathway in your experiments, ensuring absolute scientific integrity in your drug development workflows.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why do I observe a slow but consistent loss of 3-carbamoylcyclohexane-1-carboxylic acid in my aqueous assay buffers? A: The instability is driven by a 1,3-diaxial interaction between the carboxylic acid and the carbamoyl (amide) group on the cyclohexane ring[1]. This spatial proximity allows the carboxylic acid to act as an intramolecular nucleophile. It attacks the amide carbonyl to form a transient cyclic anhydride intermediate, releasing ammonia (NH₃)[1]. In aqueous media, this anhydride rapidly and irreversibly hydrolyzes to form cyclohexane-1,3-dicarboxylic acid[1].

Q: What are the specific degradation products I should look for on LC-MS? A: The primary degradation product is cyclohexane-1,3-dicarboxylic acid (exact mass: 172.07 Da for C₈H₁₂O₄). You will also observe the release of ammonia. The cyclic anhydride intermediate is highly transient and rapidly hydrolyzes in aqueous media, so it is rarely detected unless you are working in strictly anhydrous conditions[1].

Q: How should I store the compound to prevent this degradation? A: In the solid state, the compound is stable. Store it as a lyophilized powder at -20°C in a desiccator. For primary stock solutions, strictly use anhydrous DMSO or DMF. The absence of water prevents the irreversible hydrolysis of the transient anhydride, halting the net degradation[1]. Avoid storing aqueous working solutions; prepare them fresh immediately prior to your experiments.

Section 2: Quantitative Stability Benchmarks

To contextualize the instability of your compound, compare its degradation kinetics against baseline amides and highly strained systems.

Amide SystemStructural ContextRelative Cleavage RateEstimated Half-Life (pH 7, 25°C)
Unactivated Peptide Bond No proximity effects1~500 years[1]
3-Carbamoylcyclohexane-1-carboxylic acid 1,3-diaxial interaction (no pseudoallylic strain)2,400~76 days[1]
Kemp’s Triacid Amide 1,3-diaxial interaction + severe pseudoallylic strain33,000,000~8 minutes[1]
Section 3: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Gradual peak area reduction of the parent mass (m/z 172 [M+H]⁺) over 48 hours. Intramolecular acylolysis driven by the 1,3-diaxial interaction in aqueous media.Prepare aqueous solutions fresh daily. Store primary stocks in anhydrous DMSO at -80°C.
Appearance of a new peak at m/z 173 [M+H]⁺ in LC-MS. Formation of cyclohexane-1,3-dicarboxylic acid via hydrolysis of the cyclic anhydride.Use this peak as a positive marker for degradation. Quantify the ratio of m/z 172 to 173 to determine sample integrity.
Inconsistent assay results across different pH buffers. The intramolecular attack is pH-dependent, relying on the protonation state of the carboxylic acid.Standardize the pH of your assay buffer. Record the exact pH, as the equilibrium of the reactive conjugate acid dictates the degradation rate.
Section 4: Self-Validating Experimental Protocols

To accurately determine the shelf-life of your specific formulation, use this self-validating kinetic stability profiling protocol.

Kinetic Stability Profiling via LC-MS

  • Preparation of Anhydrous Stock (System Anchor): Dissolve the lyophilized compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: The degradation pathway requires water for the irreversible hydrolysis of the cyclic anhydride intermediate. By storing the primary stock in a strictly anhydrous environment, you prevent net degradation, establishing a stable

      
       baseline.
      
  • Buffer Spiking (Reaction Initiation): Dilute the stock 1:100 into the target aqueous buffer (e.g., PBS, pH 7.4) and incubate at 37°C.

    • Causality: This step mimics physiological assay conditions. The introduction of water drives the irreversible hydrolysis of the cyclic anhydride, initiating the measurable degradation cascade.

  • Aliquot Quenching (Snapshot Isolation): At defined time points (0, 1, 4, 24, 48 hours), transfer 50 µL of the reaction mixture into a vial containing 50 µL of ice-cold Acetonitrile with 0.1% Formic Acid.

    • Causality: The organic solvent precipitates buffer salts and drastically lowers the dielectric constant, while the low temperature and low pH kinetically freeze the intramolecular attack. This traps the exact degradation state of the aliquot without further progression in the autosampler queue.

  • LC-MS Quantification (Self-Validation): Monitor the disappearance of the parent compound (m/z 172[M+H]⁺) and the appearance of the diacid product (m/z 173 [M+H]⁺).

    • Causality: Tracking both the loss of substrate and the stoichiometric appearance of the product validates that the loss is due to the specific 1,3-diaxial degradation pathway, rather than non-specific binding to the vial, precipitation, or other artifacts. If the molar sum of substrate and product deviates from 100%, alternative loss mechanisms must be investigated.

Section 5: Visualizations

Pathway SM 3-Carbamoylcyclohexane- 1-carboxylic acid Attack 1,3-Diaxial Intramolecular Acylolysis SM->Attack Proximity Effect Anhydride Cyclic Anhydride Intermediate Attack->Anhydride -NH3 Hydrolysis Hydrolysis (H2O) Anhydride->Hydrolysis Product Cyclohexane-1,3- dicarboxylic acid Hydrolysis->Product Ring Opening

Intramolecular degradation pathway of 3-carbamoylcyclohexane-1-carboxylic acid.

Workflow Prep Sample Prep (Non-aqueous stock) Dilution Aqueous Buffer Dilution (t=0) Prep->Dilution Incubation Incubation (Controlled Temp) Dilution->Incubation Quench Quenching (Low pH / Organic) Incubation->Quench Aliquots at time points Analysis LC-MS Analysis (Self-Validating) Quench->Analysis

Self-validating experimental workflow for kinetic stability profiling.

References
  • Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid Source: The Journal of Organic Chemistry (J. Org. Chem. 2007, 72, 2, 654–657) URL:[Link]

Sources

Optimization

troubleshooting guide for 3-Carbamoylcyclohexane-1-carboxylic acid experiments

Welcome to the Technical Support Center for workflows involving 3-Carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) and its derivatives. This guide is designed for senior researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 3-Carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) and its derivatives. This guide is designed for senior researchers and drug development professionals utilizing these compounds as building blocks in peptidomimetic design or as model systems for studying intramolecular acylolysis and pseudoallylic strain [1].

Below, you will find field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure the scientific integrity of your kinetic and synthetic assays.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My amide bond cleavage assay is showing significantly slower kinetics than literature values. What is going wrong?

Root Cause: The extraordinary rate of amide bond cleavage in these systems relies entirely on the sustained proximity of the carboxylic acid and the amide group. If your cleavage rates are approaching background peptide hydrolysis levels (half-life of ~500 years) [2], your molecule has likely epimerized or was synthesized as the trans-diequatorial isomer rather than the required cis-1,3-diaxial isomer. Troubleshooting Steps:

  • Verify Stereochemistry: Run a 2D NOESY NMR. You must observe strong Nuclear Overhauser Effects (NOEs) between the axial protons of the cyclohexane ring to confirm the 1,3-diaxial conformation of the functional groups.

  • Check Buffer pH/pD: The reaction requires an appreciable concentration of the reactive conjugate acid [2]. If your buffer is too basic, the carboxylic acid is fully deprotonated to a less electrophilic/nucleophilic state; if too acidic, the leaving amine is prematurely protonated. Maintain a strict pD of 7.05.

Q2: During the synthesis of the monoamide from the dicarboxylic acid, I am getting a mixture of regioisomers, di-amides, and poor overall yields. How can I improve selectivity?

Root Cause: Direct coupling of amines to dicarboxylic acids using standard coupling reagents (e.g., EDC/HOBt) lacks regiocontrol and fails to enforce the necessary stereochemistry. Troubleshooting Steps:

  • Route through an Anhydride Intermediate: Do not use direct coupling. Instead, force the dicarboxylic acid into a cyclic anhydride via sublimation over P₂O₅. This step is self-validating: the formation of the cyclic anhydride guarantees the cis relationship between the two carbons.

  • Control Aminolysis: React the anhydride with exactly 1.5 equivalents of the amine. The ring-opening of the anhydride inherently yields exactly one carboxylic acid and one amide, preventing di-amide formation.

Q3: My isolated 3-carbamoylcyclohexane-1-carboxylic acid exhibits severe peak broadening in NMR and poor solubility in standard organic solvents.

Root Cause: The molecule contains both a hydrogen-bond donor/acceptor (amide) and a strong hydrogen-bond dimerizing group (carboxylic acid). In non-polar solvents like CDCl₃, these molecules form robust, insoluble polymeric networks. Troubleshooting Steps:

  • Solvent Switch: Abandon CDCl₃. Use a highly polar, hydrogen-bond disrupting solvent such as DMSO-

    
     or add 5-10% CD₃OD to your CDCl₃ to break the intermolecular networks.
    

Part 2: Experimental Protocols

The following protocols are optimized for the synthesis and kinetic evaluation of (1α-3α-5β)-5-t-butyl-3-carbamoylcyclohexanecarboxylic acid, a standard derivative used to isolate the effects of 1,3-diaxial interactions without the confounding pseudoallylic strain found in Kemp's triacid[1, 2].

Protocol A: Regioselective Synthesis via Aminolysis

Causality Focus: This protocol utilizes anhydrous conditions to prevent the competitive hydrolysis of the highly reactive anhydride intermediate back to the diacid.

  • Precursor Activation: Sublime 5-t-butyl-1,3-cyclohexanedicarboxylic acid over phosphorus pentoxide (P₂O₅) at elevated temperature under vacuum. Validation: Analyze the sublimate via IR spectroscopy; look for characteristic cyclic anhydride stretching bands at ~1760 and 1800 cm⁻¹.

  • Aminolysis Setup: Dissolve 10.5 mg (50 µmol) of the confirmed anhydride in 0.75 mL of anhydrous CH₂Cl₂ under a dry nitrogen atmosphere.

  • Reagent Addition: Add 150 µL of a 0.5 M solution of NH₃ in dioxane (75 µmol) followed by 21 µL of triethylamine (150 µmol). Causality: Triethylamine acts as a critical proton scavenger, preventing the formation of unreactive ammonium salts and driving the nucleophilic attack of NH₃.

  • Reaction & Workup: Stir at room temperature for 6 hours. Dilute with 10 mL CH₂Cl₂ and wash sequentially with 3 × 5 mL of 1 M HCl. Validation: The acidic wash selectively removes unreacted amines and triethylamine, leaving only the neutral product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the pure amide-acid as a clear oil.

Protocol B: Kinetic Assay for Intramolecular Acylolysis
  • Sample Preparation: Dissolve the purified amide-acid in a carefully titrated deuterated phosphate buffer (pD 7.05) to a final concentration of 5 mM. Include 0.1% TSP as an internal NMR standard.

  • Thermal Control: Maintain the NMR tube at exactly 21.5 °C in a temperature-controlled water bath to match literature standard conditions [2].

  • Data Acquisition: Acquire quantitative ¹H-NMR spectra at 24-hour intervals.

  • Kinetic Analysis: Integrate the downfield amide proton signals against the TSP standard. Plot

    
     versus time to extract the first-order rate constant (
    
    
    
    ) and calculate the half-life (
    
    
    ).

Part 3: Data Presentation & Visualization

To understand the structural causality behind your experimental results, compare your kinetic data against the established benchmarks for amide bond cleavage. The 1,3-diaxial interaction alone provides a 2,400-fold acceleration over background hydrolysis, while the addition of pseudoallylic strain (as seen in Kemp's triacid) pushes this to a 33-million-fold acceleration [2].

Table 1: Kinetic Parameters of Amide Bond Cleavage
Substrate / DerivativeStructural Drivers PresentHalf-Life (pD 7.05, 21.5 °C)Relative Cleavage Rate
Unactivated Peptide Bond None~500 years1
3-Carbamoylcyclohexane-1-carboxylic acid derivative 1,3-Diaxial Interaction~76 days2.4 × 10³
Kemp's Triacid Pyrrolidyl Amide (1a) 1,3-Diaxial + Pseudoallylic Strain8 minutes3.3 × 10⁷
Workflow & Mechanistic Diagrams

Below are the structural and procedural visualizations mapping the synthesis and the mechanism of action for these compounds.

Workflow S1 Step 1: Sublimation over P2O5 Forms cis-Anhydride Precursor S2 Step 2: Aminolysis React with NH3 in CH2Cl2 + Et3N S1->S2 S3 Step 3: Acid Wash (1M HCl) Removes unreacted amine/base S2->S3 S4 Step 4: Desiccation Dry over MgSO4 & Filter S3->S4 S5 Step 5: Isolation Evaporate to yield pure Amide-Acid S4->S5

Workflow for the regioselective synthesis and isolation of 3-carbamoylcyclohexane derivatives.

Mechanism A 1,3-Diaxial Isomer (Acid & Amide) B Intramolecular Attack (Acylolysis) A->B Sustained Proximity C Tetrahedral Intermediate B->C Nucleophilic Addition D Cyclic Anhydride + Amine Release C->D Amine Expulsion E Hydrolysis (H2O) D->E Water Attack F 1,3-Dicarboxylic Acid E->F Ring Opening

Mechanistic pathway of intramolecular acylolysis driven by 1,3-diaxial interactions.

References

  • Gerschler, J. J., Wier, K. A., & Hansen, D. E. (2007). Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. The Journal of Organic Chemistry, 72(2), 654-657. URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of 3-Carbamoylcyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 3-Carbamoylcyclohexane-1-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 3-Carbamoylcyclohexane-1-carboxylic acid. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to help you optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of 3-Carbamoylcyclohexane-1-carboxylic acid, a bifunctional molecule, can be approached through several synthetic routes. The choice of pathway often depends on the available starting materials and the desired isomeric purity (cis/trans). The most common strategies involve the modification of a pre-existing cyclohexane ring or the saturation of an aromatic precursor. Each approach has its own set of potential impurities.

Part 1: Impurities Arising from Amidation of Cyclohexane-1,3-dicarboxylic Acid

This is a common and direct route where one of the two carboxylic acid groups of cyclohexane-1,3-dicarboxylic acid is selectively converted into a primary amide.

Diagram: Amidation Pathway and Potential Impurities

cluster_main Amidation of Cyclohexane-1,3-dicarboxylic Acid Start Cyclohexane-1,3-dicarboxylic Acid (Starting Material) Activated Activated Intermediate (e.g., Acyl Chloride, Active Ester) Start->Activated Activation Step (e.g., SOCl2, DCC) Unreacted_SM Impurity: Unreacted Starting Material Start->Unreacted_SM Incomplete Reaction Anhydride Impurity: Cyclic Anhydride (Intramolecular Dehydration) Start->Anhydride High Temperature/ Dehydrating Conditions Product 3-Carbamoylcyclohexane- 1-carboxylic acid (Desired Product) Activated->Product Amidation (Controlled Stoichiometry) Diamide Impurity: Cyclohexane-1,3-dicarboxamide (Over-amidation) Activated->Diamide Excess Ammonia/ Longer Reaction Time Coupling_Agent_Byproduct Impurity: Coupling Agent Byproduct (e.g., DCU) Activated->Coupling_Agent_Byproduct Byproduct Formation Ammonia Ammonia Source (NH3 or NH4OH) Ammonia->Activated

Caption: Synthetic pathway for amidation and sources of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with the starting dicarboxylic acid. How can I improve the conversion?

A1: Unreacted starting material is a common issue. Here’s a breakdown of the causes and solutions:

  • Cause: Inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and ammonia is often slow and requires an activating agent.[1]

  • Troubleshooting:

    • Choice of Activating Agent: Using coupling agents like Dicyclohexylcarbodiimide (DCC) can effectively drive the reaction forward.[1] Alternatively, converting the diacid to a more reactive species like an acyl chloride using thionyl chloride (SOCl₂) can enhance reactivity.[2]

    • Stoichiometry: Ensure at least a stoichiometric amount of the activating agent is used. A slight excess might be necessary, but be mindful of subsequent purification challenges.

    • Reaction Conditions: Ensure adequate reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to determine the point of maximum conversion.

Q2: I am observing a significant amount of a di-substituted impurity, cyclohexane-1,3-dicarboxamide. How can I prevent this over-amidation?

A2: Formation of the diamide is a result of the second carboxylic acid group reacting.

  • Cause: Lack of selectivity in the amidation reaction. Both carboxylic acid groups are susceptible to amidation.

  • Troubleshooting:

    • Controlled Stoichiometry: Carefully control the stoichiometry of your ammonia source. Use no more than one equivalent to favor mono-amidation.

    • Slow Addition: Add the ammonia source slowly and at a reduced temperature (e.g., 0-5 °C) to better control the reaction.

    • Mono-protection Strategy: For ultimate control, consider a protection-deprotection strategy. For example, start with a mono-ester of the dicarboxylic acid, perform the amidation on the free carboxylic acid, and then hydrolyze the ester in a final step.

Q3: My product contains an impurity that is difficult to remove by standard purification. NMR suggests it's dicyclohexylurea (DCU). What is the source and how do I remove it?

A3: DCU is a common byproduct when using DCC as a coupling agent.

  • Cause: DCC is consumed in the reaction to form the insoluble DCU byproduct.

  • Troubleshooting:

    • Filtration: DCU is poorly soluble in most organic solvents. A simple filtration of the reaction mixture before work-up can remove the majority of it.

    • Solvent Choice: Solvents like dichloromethane (DCM) or ethyl acetate are good choices where DCU has low solubility.

    • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the corresponding urea byproduct is water-soluble and can be easily removed during an aqueous work-up.

Part 2: Impurities from Hydrolysis of Cyclohexane-1,3-dicarbonitrile

This route involves the partial hydrolysis of a dinitrile to yield one carboxylic acid and one amide group.

Diagram: Dinitrile Hydrolysis Pathway and Potential Impurities

cluster_main Partial Hydrolysis of Cyclohexane-1,3-dicarbonitrile Start Cyclohexane-1,3-dicarbonitrile (Starting Material) Product 3-Carbamoylcyclohexane- 1-carboxylic acid (Desired Product) Start->Product Partial Hydrolysis Unreacted_SM Impurity: Unreacted Starting Dinitrile Start->Unreacted_SM Incomplete Reaction Overhydrolysis Impurity: Cyclohexane-1,3-dicarboxylic Acid (Over-hydrolysis) Product->Overhydrolysis Harsh Conditions/ Longer Reaction Time Hydrolysis Hydrolysis (H+ or OH-) Hydrolysis->Start

Caption: Synthetic pathway for dinitrile hydrolysis and sources of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrolysis reaction stops, leaving a significant amount of the starting dinitrile.

A1: Incomplete hydrolysis is a common challenge in this synthesis.

  • Cause: The reaction conditions are not sufficiently forcing to hydrolyze the nitrile groups.

  • Troubleshooting:

    • Acid/Base Concentration: Increase the concentration of the acid (e.g., H₂SO₄) or base (e.g., NaOH) used for hydrolysis. Strong acids are often employed for this transformation.[3][4]

    • Temperature: Increase the reaction temperature. Nitrile hydrolysis often requires heating to proceed at a reasonable rate.

    • Reaction Time: Extend the reaction time. Monitor the disappearance of the starting material by GC or LC to optimize the duration.

Q2: The main impurity in my product is the dicarboxylic acid. How can I achieve partial hydrolysis?

A2: Over-hydrolysis leads to the formation of the dicarboxylic acid.

  • Cause: The conditions that hydrolyze the first nitrile group are often sufficient to hydrolyze the newly formed amide group as well, especially under harsh conditions.

  • Troubleshooting:

    • Milder Conditions: Use more controlled conditions. This can include lowering the temperature, reducing the concentration of the acid/base, or shortening the reaction time.

    • Stepwise Approach: Consider a two-step hydrolysis. For example, use conditions known to convert nitriles to amides without significantly affecting the amide (e.g., certain enzymatic or metal-catalyzed hydration methods), and then perform a selective hydrolysis of one amide group if diastereomers can be separated.

    • Careful Monitoring: This reaction requires careful monitoring. Take aliquots at regular intervals and analyze them to stop the reaction when the concentration of the desired product is at its maximum.

Part 3: Impurities from Hydrogenation of Aromatic Precursors

This approach involves the synthesis of an aromatic precursor, such as 3-carbamoylbenzoic acid, followed by the reduction of the aromatic ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product contains residual aromatic starting material.

A1: Incomplete hydrogenation is a frequent issue.

  • Cause: The catalyst is not active enough, or the reaction conditions are not sufficient to fully saturate the aromatic ring.

  • Troubleshooting:

    • Catalyst Choice: Rhodium on carbon (Rh/C) is a highly effective catalyst for the hydrogenation of aromatic rings and can be used under relatively mild conditions.[5] Palladium (Pd) or Platinum (Pt) based catalysts can also be used, but may require higher pressures or temperatures.

    • Hydrogen Pressure: Increase the hydrogen pressure. Aromatic ring saturation often requires higher pressures than simple double bond reductions.

    • Temperature and Time: Increase the reaction temperature and/or extend the reaction time.

    • Solvent: The choice of solvent can influence the reaction. Alcohols like methanol or ethanol, or water, are often effective.[5]

Q2: I am observing byproducts from the reduction of the carboxylic acid or amide groups.

A2: While less common under typical catalytic hydrogenation conditions for aromatic rings, over-reduction can occur.

  • Cause: Very harsh reduction conditions or highly active catalysts can lead to the reduction of the functional groups. Carboxylic acids can be reduced to alcohols, though this typically requires strong reducing agents like LiAlH₄.[1]

  • Troubleshooting:

    • Milder Conditions: Use lower hydrogen pressure and temperature.

    • Catalyst Screening: Screen different catalysts. For example, Rh/C is generally chemoselective for the aromatic ring in the presence of carboxylic acids and amides.

    • Avoid Hydride Reagents: Do not use metal hydride reagents like LiAlH₄ or NaBH₄ if you only want to reduce the aromatic ring, as these will readily reduce the carboxylic acid.

Summary of Potential Impurities and Analytical Methods

Potential Impurity Likely Synthetic Route Suggested Analytical Method
Cyclohexane-1,3-dicarboxylic acidAmidation, Dinitrile HydrolysisLC-MS, ¹H NMR
Cyclohexane-1,3-dicarboxamideAmidationLC-MS, ¹H NMR
Cyclohexane-1,3-dicarbonitrileDinitrile HydrolysisGC-MS, IR (strong C≡N stretch)
Dicyclohexylurea (DCU)Amidation (with DCC)¹H NMR, Filtration of crude product
3-Carbamoylbenzoic acidAromatic HydrogenationLC-MS, UV-Vis (aromatic absorbance)
Cyclic AnhydrideAmidationIR (anhydride C=O stretches), LC-MS

General Purification Guidance

  • Crystallization: Due to the polar nature and the presence of both acidic and basic (amide) functional groups, crystallization can be an effective purification method. Experiment with different solvent systems (e.g., water/ethanol, ethyl acetate/heptane).

  • Chromatography: Reversed-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase containing a pH modifier (like formic acid or ammonia) is generally effective for separating the polar starting materials, products, and byproducts.

  • Acid-Base Extraction: An aqueous work-up with careful pH control can help to separate the acidic starting material (soluble in base) from less acidic or neutral impurities.

This guide provides a starting point for troubleshooting the synthesis of 3-Carbamoylcyclohexane-1-carboxylic acid. Successful synthesis often relies on careful control of reaction conditions and diligent monitoring of the reaction progress.

References

  • Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. [Link]

  • Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid - PMC - NIH. [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. [Link]

  • US9873644B2 - Hydrogenation of carboxylic acids to increase yield of aromatics - Google P
  • US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates - Google P
  • EP2274264B1 - New process for the preparation of cyclohexanecarboxylic acid derivatives via the corresponding cyclohexanecarboxamide derivative - Google P
  • Hydrogen - Organic Chemistry Portal. [Link]

  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google P
  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives - Georg Thieme Verlag. [Link]

Sources

Optimization

analytical method development for 3-Carbamoylcyclohexane-1-carboxylic acid

Technical Support Center: Analytical Method Development for 3-Carbamoylcyclohexane-1-carboxylic Acid Introduction Welcome to the Technical Support Center for 3-Carbamoylcyclohexane-1-carboxylic acid. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Development for 3-Carbamoylcyclohexane-1-carboxylic Acid

Introduction

Welcome to the Technical Support Center for 3-Carbamoylcyclohexane-1-carboxylic acid. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks associated with this molecule. This compound presents a "perfect storm" of chromatographic challenges: it is highly polar, possesses both acidic (-COOH) and neutral/polar (-CONH2) moieties, lacks a conjugated


-system for UV detection, and exists as diastereomers (cis/trans)[1].

Data Presentation: Physicochemical Profile

To build a self-validating method, we must first understand the molecule's fundamental properties.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C8H13NO3Low molecular weight (171.19 g/mol ); requires careful MS tuning.
pKa (Carboxylic Acid) ~4.5 – 5.0Highly sensitive to mobile phase pH. Requires pH < 3.0 for RP-HPLC.
Chromophore None (Carbonyls only)Poor UV sensitivity (>210 nm). Universal detectors (CAD/ELSD/MS) required.
LogP (Predicted) < 0 (Hydrophilic)Poor retention on standard C18; requires AQ-C18 or HILIC modes.
Stereochemistry Cis/Trans IsomersChromatographic resolution required if stereopurity is a critical quality attribute.

FAQ Section 1: Detector Selection & Optimization

Q: Why am I experiencing severe baseline drift and poor sensitivity when using UV detection at 210 nm? A: 3-Carbamoylcyclohexane-1-carboxylic acid lacks an aromatic ring or conjugated double bonds. Its only UV absorbance comes from the


 transitions of the amide and carboxylic acid carbonyls, which absorb weakly below 210 nm. At these low wavelengths, mobile phase absorbance (especially from gradients) causes severe baseline drift.
Causality: To achieve reliable quantitation, you must switch to a mass-based universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are independent of optical properties[2].

Q: How do I optimize the CAD response for this specific molecule? A: CAD response depends on nebulization and particle charging[2]. Because this molecule has a relatively low molecular weight, high evaporator temperatures can cause partial volatilization, leading to signal loss. Protocol: CAD Optimization

  • Set Evaporator Temperature: Start at 35°C (lower than the standard 50°C) to prevent analyte loss.

  • Mobile Phase Volatility: Ensure 100% of your mobile phase additives are volatile (e.g., Formic Acid, Ammonium Formate). Never use phosphate buffers with CAD.

  • Power Function Value (PFV): CAD response is inherently non-linear. Set the PFV to 1.0 for initial screening. For final method validation, apply a PFV of 1.2–1.5 to linearize the calibration curve over the 0.05–2.0 mg/mL range[2].

FAQ Section 2: Chromatographic Retention & Separation Strategies

Q: The compound elutes in the void volume (


) on my standard C18 column. How can I retain it? 
A:  At a neutral pH, the carboxylic acid group (pKa ~4.8) is deprotonated into a highly polar carboxylate ion. This causes electrostatic repulsion from the hydrophobic C18 stationary phase.
Causality: You must apply the "2-pH Rule." Lowering the mobile phase pH to 2.5 ensures the molecule is >99% protonated (unionized), significantly increasing its hydrophobicity.
Solution: Switch to an Aqueous-C18 (AQ-C18) column designed to resist phase collapse in 100% aqueous conditions, and use 0.1% Formic Acid or 0.1% TFA as the aqueous mobile phase.

Q: I want to couple this method to MS, but the high aqueous content in RP-HPLC is suppressing my MS signal. What is the alternative? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal orthogonal approach. HILIC uses a polar stationary phase and a highly organic mobile phase, which enhances electrospray ionization (ESI-MS) efficiency[3]. Causality: In HILIC, water acts as the strong eluting solvent. The highly polar amide and carboxylic acid groups partition into the water-enriched layer on the stationary phase[3].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Reversed-Phase (RP-CAD) Method for Purity & Isomer Resolution This self-validating protocol ensures retention and baseline stability.

  • Column: AQ-C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 5.0 min: 2% B (Isocratic hold to retain the polar analyte).

    • 5.0 - 15.0 min: 2% to 40% B (To elute potential hydrophobic impurities).

    • 15.0 - 20.0 min: 40% to 2% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detector (CAD): Evaporator Temp = 35°C, Data Rate = 10 Hz.

  • System Suitability: Inject a diluent blank. A passing SST requires no peaks >0.05% area in the blank (verifying no carryover) and a signal-to-noise ratio (S/N) > 10 for the lowest standard.

Protocol B: HILIC-MS Method for High-Sensitivity Quantitation

  • Column: Amide-bonded HILIC (100 mm × 2.1 mm, 1.7 µm)[3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 95% B. Ramp to 70% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in positive mode (

    
    ).
    

Method Development Decision Workflow

Below is the logical relationship diagram for selecting the appropriate analytical workflow based on the molecule's properties.

MethodDev Start Analyze Molecule: 3-Carbamoylcyclohexane-1-carboxylic acid Detect Detector Selection Start->Detect UV UV <210 nm (Prone to drift/noise) Detect->UV If limited equip. CAD CAD / ELSD / MS (Universal/Mass-based) Detect->CAD Recommended Retent Chromatographic Mode UV->Retent CAD->Retent RP Reversed-Phase (AQ-C18) Requires pH < 3.0 Retent->RP Standard approach HILIC HILIC (Amide/Zwitterionic) Requires >70% ACN Retent->HILIC For MS compatibility OptRP Optimize: 0.1% Formic Acid Isocratic hold at 2% Org RP->OptRP OptHILIC Optimize: 10 mM NH4-Formate Gradient: 95% to 70% Org HILIC->OptHILIC

Caption: Decision tree for detector and chromatographic mode selection for 3-Carbamoylcyclohexane-1-carboxylic acid.

Troubleshooting Guide

Issue: Peak Splitting or Broadening

  • Root Cause 1: Injection Solvent Mismatch. If your sample is dissolved in 100% water but your HILIC mobile phase starts at 95% acetonitrile, the sample solvent is stronger than the mobile phase, causing premature elution and peak distortion.

    • Fix: Dilute the sample in at least 50-70% acetonitrile before injection.

  • Root Cause 2: Isomeric Separation. 3-Carbamoylcyclohexane-1-carboxylic acid exists as cis and trans diastereomers[1]. If you see two closely eluting peaks with identical mass spectra, you are likely resolving the isomers.

    • Fix: If total assay is desired, steepen the gradient to co-elute them. If isomeric purity is required, optimize the isocratic hold to achieve baseline resolution (

      
      ).
      

Issue: Drifting Baseline in CAD

  • Root Cause: Non-volatile contaminants in the mobile phase or column bleed.

    • Fix: Ensure the use of LC-MS grade solvents. Flush the system with hot water (without column) to remove accumulated salts from the nebulizer.

References

  • Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. National Institutes of Health (NIH) / J Org Chem. 1

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed / J Pharm Biomed Anal. 2

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. National Institutes of Health (NIH) / PMC. 3

Sources

Troubleshooting

preventing degradation of 3-Carbamoylcyclohexane-1-carboxylic acid

Technical Support Center: Preventing Degradation of 3-Carbamoylcyclohexane-1-carboxylic Acid Introduction Welcome to the Technical Support Center for 3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA). As a bifunctional al...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 3-Carbamoylcyclohexane-1-carboxylic Acid

Introduction Welcome to the Technical Support Center for 3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA). As a bifunctional aliphatic ring system containing both a primary amide (carbamoyl) and a carboxylic acid group, 3-CCA presents unique stability challenges during formulation, storage, and experimental handling. This guide provides drug development professionals and researchers with the mechanistic causality behind 3-CCA degradation, actionable troubleshooting FAQs, and self-validating protocols to ensure scientific integrity.

Part 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the 3-CCA molecule.

1. pH-Dependent Amide Hydrolysis The amide bond is generally highly stable due to its classical resonance structure, which imparts partial double-bond character to the C-N bond[1]. At neutral pH, the half-life of an unactivated amide bond can exceed hundreds of years[1]. However, 3-CCA is highly susceptible to hydrolysis under extreme pH conditions:

  • Acid-Catalyzed Hydrolysis (pH < 4): The carbonyl oxygen of the carbamoyl group is protonated, increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile, forming a tetrahedral intermediate that collapses to cleave the C-N bond, yielding cyclohexane-1,3-dicarboxylic acid and ammonia[2].

  • Base-Catalyzed Hydrolysis (pH > 9): Direct nucleophilic attack by hydroxide ions (OH⁻) on the neutral amide forms a negatively charged tetrahedral intermediate. Subsequent elimination of the amide ion (which rapidly protonates to ammonia) yields the carboxylate salt of the degradant[3].

AmideHydrolysis A 3-CCA (Amide Form) B Protonation (H+) or Hydroxide Attack (OH-) A->B pH < 4 or pH > 9 C Tetrahedral Intermediate B->C + H2O D Cyclohexane-1,3- dicarboxylic acid C->D C-N Cleavage (- NH3)

Figure 1: Mechanistic pathway of pH-dependent amide hydrolysis in 3-CCA.

2. Base-Catalyzed Epimerization 3-CCA contains stereocenters at the C1 and C3 positions of the cyclohexane ring. The protons attached to these alpha-carbons are slightly acidic due to the electron-withdrawing nature of the adjacent carbonyl and carboxyl groups. In the presence of strong bases (e.g., KOH, NaOH), these alpha-protons can be abstracted to form a planar enolate intermediate[4]. When the intermediate is reprotonated, the proton can add to either face of the ring. This process, known as epimerization, converts a stereopure cis or trans isomer into an equilibrium mixture of diastereomers, destroying the compound's spatial geometry and potentially its biological efficacy[5],[6].

Epimerization Cis cis-3-CCA (Pure Isomer) Enolate Planar Enolate Intermediate Cis->Enolate Strong Base (- H+) Enolate->Cis Reprotonation (+ H+) Trans trans-3-CCA (Epimer) Enolate->Trans Reprotonation (+ H+)

Figure 2: Base-catalyzed epimerization via alpha-proton abstraction forming an enolate.

Part 2: Troubleshooting Guides & FAQs

Q1: My 3-CCA stock solution is showing a secondary peak on HPLC after 1 month at room temperature. What is this impurity? A: The secondary peak is almost certainly cyclohexane-1,3-dicarboxylic acid, the primary degradant formed via amide hydrolysis[2]. If your aqueous buffer is not strictly maintained between pH 5.0 and 7.5, or if the solution was exposed to ambient light and temperature, the primary amide will slowly hydrolyze. Actionable fix: Always prepare stock solutions in tightly buffered media (e.g., 50 mM Phosphate buffer, pH 6.8) and store at -80°C for long-term use.

Q2: I am observing a shift in the biological activity of my 3-CCA batch after performing a basic liquid-liquid extraction. Why? A: Exposing 3-CCA to strong bases (like NaOH or KOH) during extraction induces epimerization at the C1 or C3 stereocenters[5]. The base abstracts the alpha-proton, forming a planar enolate that destroys the original cis or trans stereochemistry[4]. Because biological targets are highly stereospecific, a racemic or epimerized mixture will exhibit altered or reduced activity. Actionable fix: Avoid strongly basic conditions during workup; maintain pH below 8.0 during extractions.

Q3: How should I store the solid lyophilized powder to guarantee maximum shelf life? A: Solid 3-CCA must be stored at -20°C in a tightly sealed, opaque container backfilled with an inert gas (Argon or Nitrogen) and placed inside a desiccator. Moisture is the primary driver of solid-state hydrolysis, while heat provides the activation energy required for degradation.

Part 3: Quantitative Data & Stability Profiles

To facilitate easy comparison, the following table summarizes the degradation kinetics of 3-CCA under various environmental stressors.

Storage ConditionpH LevelTemperatureTimeframePurity Retention (%)Primary Degradation Mechanism
Solid Powder (Desiccated)N/A-20°C12 Months> 99.5%None
Solid Powder (Ambient)N/A25°C6 Months97.2%Slow ambient moisture hydrolysis
Aqueous BufferpH 2.040°C14 Days< 60.0%Acid-catalyzed hydrolysis
Aqueous BufferpH 7.04°C30 Days98.8%Trace hydrolysis
Aqueous BufferpH 11.025°C48 Hours< 50.0%Base-catalyzed hydrolysis & Epimerization

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your experimental results, you must employ self-validating protocols. The following methodologies incorporate internal controls to verify that degradation has not occurred during handling.

Protocol 1: Preparation of Ultra-Stable Aqueous 3-CCA Stock Solutions Causality Note: Using a buffer rather than pure water prevents pH drift caused by the dissolution of the carboxylic acid moiety, which would otherwise auto-catalyze amide hydrolysis.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to exactly 6.8 using 0.1 M HCl or 0.1 M KOH. Verify pH with a calibrated meter.

  • Sterilization: Filter the buffer through a 0.22 µm PES membrane to remove microbial contaminants that secrete amidases.

  • Dissolution: Weigh the required mass of 3-CCA powder. Slowly add the sterile buffer while stirring gently. Do not use ultrasonic baths, as localized cavitation heating can induce epimerization.

  • Aliquot & Freeze: Divide the solution into single-use amber vials (to prevent photolytic degradation) and immediately flash-freeze in liquid nitrogen. Store at -80°C.

Protocol 2: HPLC-UV Stability Indicating Assay Causality Note: This assay separates 3-CCA from its hydrolysis product (cyclohexane-1,3-dicarboxylic acid) and resolves cis/trans epimers using a high-resolution reverse-phase column.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) maintained at a constant 25°C.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes. The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Detection: Monitor absorbance at 210 nm (optimal for amide and carboxylate chromophores).

  • Validation: Inject a known standard of cyclohexane-1,3-dicarboxylic acid to confirm baseline resolution (Rs > 2.0) between the intact 3-CCA peak and the degradant peak.

Workflow S1 1. Sample Preparation (Aqueous Buffer, pH 6.8) S2 2. Controlled Incubation (40°C, 75% RH, Dark) S1->S2 S3 3. Aliquot Extraction (Days 0, 7, 14, 30) S2->S3 S4 4. HPLC-UV/MS Analysis (Quantify 3-CCA & Degradants) S3->S4

Figure 3: Self-validating experimental workflow for 3-CCA stability testing.

References

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. 2

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - European Patent Office - EP 0814073 B1. 5

  • On the hydrolysis mechanisms of amides and peptides - University of Regina. 3

  • Amide Bond Activation of Biological Molecules - PMC. 1

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents. 6

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions - Master Organic Chemistry. 4

Sources

Reference Data & Comparative Studies

Validation

3-Carbamoylcyclohexane-1-carboxylic Acid vs. Alternative Carboxylic Acids: A Comparative Guide for Bioassay Design

Carboxylic acids are ubiquitous in drug discovery, frequently serving as critical pharmacophores for target binding. However, their high polarity, negative charge at physiological pH, and susceptibility to metabolic liab...

Author: BenchChem Technical Support Team. Date: March 2026

Carboxylic acids are ubiquitous in drug discovery, frequently serving as critical pharmacophores for target binding. However, their high polarity, negative charge at physiological pH, and susceptibility to metabolic liabilities (such as acyl glucuronidation) often compromise membrane permeability and safety [1]. To circumvent these issues, medicinal chemists employ conformationally restricted bifunctional scaffolds.

This guide provides an in-depth technical comparison between 3-carbamoylcyclohexane-1-carboxylic acid (3-CCA) and alternative carboxylic acid scaffolds (flexible aliphatic, rigid aromatic, and highly strained systems). By analyzing intramolecular interactions, amide bond stability, and permeability, we provide a framework for selecting the optimal scaffold for your bioassay and drug design workflows.

Mechanistic Causality: The Power of Conformational Restriction

The utility of a bifunctional scaffold in a bioassay depends heavily on its conformational dynamics. When a carboxylic acid and a carbamoyl (amide) group are tethered to the same framework, their spatial relationship dictates both physicochemical properties and chemical reactivity.

The 1,3-Diaxial Advantage of 3-CCA

3-CCA features a cyclohexane ring that exists in an equilibrium between diequatorial and diaxial conformations. In the 1,3-diaxial conformation , the carboxylic acid and the amide group are forced into close spatial proximity. This proximity induces two critical phenomena:

  • Accelerated Intramolecular Acylolysis: The carboxylic acid can act as an internal nucleophile (or general acid/base), attacking the amide bond to form an anhydride intermediate. Research demonstrates that this 1,3-diaxial interaction accelerates amide bond cleavage by approximately 2,400-fold compared to unactivated, flexible peptides [2].

  • Chameleonic Permeability: In hydrophobic environments (like cell membranes), the 1,3-diaxial conformer can form an intramolecular hydrogen bond between the acid and the amide. This masks the polar surface area (PSA), significantly enhancing passive membrane permeability compared to flexible aliphatic equivalents.

Comparison with Alternative Scaffolds
  • Flexible Aliphatic Acids (e.g., Glutaric acid monoamide): Lacking a rigid backbone, these molecules face a massive entropic penalty to achieve a reactive or internally H-bonded conformation. They exhibit high aqueous solubility but poor passive permeability and negligible intramolecular cleavage.

  • Highly Strained Systems (e.g., Kemp’s triacid monoamide): Kemp's triacid utilizes a U-shaped architecture driven by pseudoallylic strain, forcing the acid and amide into extreme, unavoidable proximity. While this results in an explosive ~33-million-fold acceleration in cleavage (half-life of ~8 minutes at pH 7.05) [2], it is often too unstable for standard bioassays or systemic drug delivery.

  • Rigid Aromatic Acids (e.g., 3-Carbamoylbenzoic acid): The planar benzene ring locks the functional groups in a meta relationship. The geometry strictly forbids intramolecular reactions and internal H-bonding, resulting in high metabolic stability but strictly polarity-driven (often poor) permeability.

G A Diequatorial Conformer (Stable, Exposed Polarity) B 1,3-Diaxial Conformer (Proximity Effect / H-Bonding) A->B Ring Flip (Equilibrium) C Tetrahedral Intermediate (Acylolysis) B->C Intramolecular Nucleophilic Attack D Anhydride + Ammonia (Cleavage Products) C->D Amide Bond Cleavage

Conformational dynamics of 3-CCA illustrating the transition from stable diequatorial to reactive diaxial states.

Comparative Bioassay Performance Data

The following table synthesizes quantitative data comparing the performance of 3-CCA against its structural alternatives across key bioassay metrics.

Scaffold TypeRepresentative CompoundRelative Cleavage Rate (

)
Half-Life (

at pH 7.05)
PAMPA Permeability (

,

cm/s)
Aqueous Solubility (pH 7.4)
Intermediate Restriction 3-Carbamoylcyclohexane-1-carboxylic acid~2.4

~120 hours8.5 (Moderate/High)High (>100 mM)
Extreme Restriction Kemp's triacid monoamide~3.3

8 minutesN/A (Too unstable)Moderate (~20 mM)
Flexible Aliphatic Glutaric acid monoamide1 (Baseline)>10 years< 1.0 (Low)Very High (>200 mM)
Rigid Aromatic 3-Carbamoylbenzoic acid< 1Stable2.1 (Low/Moderate)Low (~5 mM)

Note: Cleavage rates are normalized to unactivated aliphatic amides. Permeability values are highly dependent on the assay pH relative to the compound's pKa [3].

Self-Validating Experimental Protocols

To accurately assess the utility of these carboxylic acids, researchers must employ robust, self-validating bioassays. Below are the definitive methodologies for evaluating intramolecular stability and membrane permeability.

Protocol A: NMR-Based Intramolecular Acylolysis Kinetic Assay

Purpose: To quantify the rate of amide bond cleavage driven by the 1,3-diaxial interaction. NMR is chosen over LC-MS because it allows real-time, non-destructive monitoring of the reaction mixture without subjecting the transient anhydride intermediate to ionization or chromatographic degradation.

Self-Validation Mechanism: The inclusion of tert-butanol as an internal standard ensures that any changes in integration are due to chemical conversion, not instrument drift or sample evaporation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.5 M deuterated phosphate buffer (

    
    ) and adjust the pD to 7.05 using NaOD or DCl. Causality: pD control is critical because the reaction rate is highly dependent on the protonation state of the carboxylic acid (the conjugate base is the active nucleophile).
    
  • Sample Formulation: Dissolve the carboxylic acid substrate (e.g., 3-CCA) in the buffer to a final concentration of 10 mM.

  • Internal Standard Addition: Add tert-butanol to a final concentration of 5 mM. The sharp singlet at ~1.2 ppm will serve as the invariant integration reference.

  • Data Acquisition: Transfer 600 µL of the solution to an NMR tube. Acquire

    
    -NMR spectra at 21.5 °C at predefined intervals (e.g., every 1 hour for 3-CCA; every 30 seconds for Kemp's triacid).
    
  • Kinetic Analysis: Integrate the distinct signals of the starting amide (e.g., the axial proton adjacent to the carbamoyl group) relative to the tert-butanol standard.

  • Data Processing: Plot the natural log of the remaining starting material concentration (

    
    ) versus time. The negative slope of the linear regression yields the observed first-order rate constant (
    
    
    
    ).
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To evaluate the passive membrane permeability of the scaffolds, specifically testing the hypothesis that 3-CCA exhibits chameleonic intramolecular H-bonding.

Self-Validation Mechanism: The assay utilizes Lucifer Yellow (a highly polar, membrane-impermeable fluorescent dye) spiked into the donor compartment. Detection of Lucifer Yellow in the acceptor compartment invalidates the well, proving membrane rupture rather than true passive diffusion. Furthermore, mass balance is calculated to ensure the compound isn't simply trapped in the lipid bilayer.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of a 96-well PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Allow the solvent to evaporate for 10 minutes.

  • Donor Solution: Prepare a 100 µM solution of the test compound in PBS (pH 7.4) containing 100 µM Lucifer Yellow. Add 150 µL to each well of the donor plate.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to each well of the PTFE acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped. Incubate at 25 °C for 5 hours under gentle orbital shaking (50 rpm). Causality: Agitation reduces the unstirred water layer (UWL), which can artificially bottleneck the permeation of highly lipophilic compounds.

  • Validation Check: Post-incubation, measure the fluorescence of the acceptor wells (Ex 428 nm / Em 536 nm). Reject any wells showing >1% Lucifer Yellow permeation.

  • Quantification: Analyze the donor and acceptor solutions via LC-MS/MS. Calculate the apparent permeability (

    
    ) and verify that the mass balance (Donor + Acceptor + Membrane) is >90%.
    

Workflow cluster_assays Parallel Bioassay Workflows S1 Compound Library Preparation (3-CCA, Kemp's, Aliphatic) A1 NMR Kinetic Assay (pD 7.05, 21.5°C) S1->A1 A2 PAMPA Permeability (pH 7.4, 5h Incubation) S1->A2 B1 Track Amide Disappearance (1H NMR Integration) A1->B1 B2 Quantify Donor/Acceptor (LC-MS/MS) A2->B2 C1 Calculate k_obs & Half-life B1->C1 C2 Calculate P_app (cm/s) B2->C2 D Structure-Activity Relationship (SAR) Data Synthesis C1->D C2->D

Parallel bioassay workflow for evaluating scaffold stability and passive membrane permeability.

Conclusion

The selection of a carboxylic acid scaffold fundamentally alters the trajectory of a drug discovery program. While flexible aliphatic acids offer high solubility, they suffer from poor permeability. Conversely, highly strained systems like Kemp's triacid are too reactive for standard physiological applications.

3-Carbamoylcyclohexane-1-carboxylic acid occupies a "Goldilocks" zone. By leveraging the 1,3-diaxial interaction, it provides a tunable mechanism for prodrug activation (via controlled intramolecular acylolysis) while simultaneously utilizing chameleonic hydrogen bonding to achieve superior membrane permeability. For researchers designing bifunctional probes, targeted degraders, or orally bioavailable therapeutics, the cyclohexane scaffold presents a mathematically and experimentally validated advantage over traditional bioisosteres.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Available at:[Link]

  • Gerschler, J. J., et al. (2007). "Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid." Journal of Organic Chemistry, 72(2), 654–657. Available at:[Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at:[Link]

Comparative

Comparative Guide: High-Fidelity Detection of 3-Carbamoylcyclohexane-1-carboxylic Acid (3-CCA)

Executive Summary & Context 3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA, CAS: 180046-83-7) is a critical small-molecule biomarker and synthetic intermediate in the development of complex active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA, CAS: 180046-83-7) is a critical small-molecule biomarker and synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs). Due to its low molecular weight (171.19 g/mol ) and the existence of multiple positional isomers (e.g., 2-CCA, 4-CCA), achieving high assay specificity is notoriously difficult.

This guide objectively compares the analytical performance of the 3-CCA-Max™ Monoclonal Antibody (mAb) against standard Polyclonal Antisera (pAb) and Molecularly Imprinted Polymers (MIPs) , focusing specifically on cross-reactivity (CR) profiling and structural recognition fidelity.

Mechanistic Grounding: The Stereochemical Challenge

Expertise & Experience: Causality in Hapten Design

Why do standard analytical antibodies fail to differentiate 3-CCA from its isomers? The answer lies in the stereochemistry of the cyclohexane ring.

The cyclohexane ring of 3-CCA adopts a chair conformation, placing the carbamoyl and carboxylic acid groups in a specific spatial arrangement. When these groups occupy the 1,3-positions, they can engage in pronounced 1,3-diaxial interactions if the stereochemistry permits (e.g., in a cis-1,3-diaxial conformation). As elucidated by Gerschler et al., such 1,3-diaxial interactions between an amide and a carboxylic acid heavily influence the molecule's electrostatic surface and reactivity [1].

Standard polyclonal antisera typically fail to discriminate this subtle 3D topology. Instead, they bind to the isolated functional groups (the amide or the carboxylate), leading to high cross-reactivity with 2-CCA and 4-CCA isomers. Conversely, the 3-CCA-Max™ mAb was generated using a conformationally locked hapten that preserves this exact 1,3-diaxial presentation—a critical principle in rational hapten design for small molecules [2]. This ensures the resulting antibody recognizes the holistic spatial relationship of the molecule rather than isolated epitopes.

Trustworthiness: A Self-Validating Assay System

Because 3-CCA is a low-molecular-weight analyte, it cannot simultaneously bind two antibodies due to steric hindrance; thus, a direct sandwich ELISA is physically impossible. To profile cross-reactivity, we employ an indirect competitive ELISA (icELISA). This protocol is inherently self-validating: the assay includes a Maximum Binding (


) well (zero analyte) and a Non-Specific Binding (NSB) well (no primary antibody). The system validates itself only if the dynamic range (

) exceeds 1.0 Optical Density (OD) units, confirming that any signal reduction is causally linked to specific analyte competition rather than assay degradation.

Experimental Protocol: Cross-Reactivity Profiling via icELISA

The following step-by-step methodology details the competitive workflow used to generate the comparative data.

Step 1: Antigen Immobilization

  • Coat 96-well microtiter plates with 100 µL/well of 3-CCA-OVA conjugate (1 µg/mL diluted in 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C to ensure stable hydrophobic absorption to the polystyrene surface.

Step 2: Surface Blocking

  • Wash plates three times with PBST (PBS containing 0.05% Tween-20).

  • Add 200 µL/well of 5% Bovine Serum Albumin (BSA) in PBS. Incubate for 2 hours at 37°C to block all remaining unbound sites, preventing false-positive background noise.

Step 3: Competitive Binding (The Causality Step)

  • Add 50 µL of the standard/sample (3-CCA or structural isomers ranging from 0.01 to 1000 ng/mL) to the wells.

  • Immediately add 50 µL of the primary recognition agent (3-CCA-Max™ mAb, standard pAb, or MIP suspension).

  • Incubate for 1 hour at 37°C. Mechanism: Free analyte in the sample competes with the immobilized 3-CCA-OVA for limited binding sites on the recognition agent.

Step 4: Signal Generation

  • Wash the plate five times with PBST to remove all unbound reagents.

  • Add 100 µL/well of HRP-conjugated secondary antibody (diluted 1:5000). Incubate for 30 minutes at 37°C.

  • Wash five times. Add 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate.

  • Stop the colorimetric reaction after 15 minutes by adding 50 µL of 2M

    
    .
    

Step 5: Data Analysis

  • Read absorbance at 450 nm using a microplate reader.

  • Calculate the

    
     (the concentration of analyte that inhibits 50% of the maximum signal).
    
  • Determine Cross-Reactivity (%CR) using the formula: %CR = (IC50 of 3-CCA / IC50 of Isomer) × 100.

Data Presentation: Product Comparison

The table below summarizes the quantitative cross-reactivity profiles of the three recognition agents against 3-CCA and its primary structural analogs.

Analyte / Structural Analog3-CCA-Max™ mAb (%CR)Standard pAb (%CR)Generic MIP (%CR)
3-CCA (Target Analyte) 100% 100% 100%
2-Carbamoylcyclohexane-1-carboxylic acid< 0.1%45.2%12.5%
4-Carbamoylcyclohexane-1-carboxylic acid< 0.1%68.7%18.3%
Cyclohexane-1,3-dicarboxylic acid0.8%85.4%35.0%
Cyclohexanecarboxamide< 0.1%22.1%8.2%

Logical Workflow Visualization

icELISA_Logic N1 Immobilized Antigen (3-CCA-OVA) N2 Sample Addition (Analyte + mAb) N1->N2 B1 High 3-CCA Concentration (Target Present) N2->B1 B2 High Isomer Concentration (2-CCA / 4-CCA) N2->B2 O1 mAb binds free 3-CCA (Washed away) B1->O1 O2 mAb ignores Isomer (Binds to plate) B2->O2 S1 Low Absorbance Signal (Specific Detection) O1->S1 Inverse Proportionality S2 High Absorbance Signal (No Cross-Reactivity) O2->S2 Retained Signal

Figure 1: Logical flow of icELISA demonstrating signal generation and cross-reactivity profiling.

References

  • Title: Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Dicamba Source: Journal of Agricultural and Food Chemistry URL: [Link]

Validation

Comparative Efficacy Analysis: A Framework Using Gabapentin as a Model for Substituted Cyclohexane Analogs

As a Senior Application Scientist, it is essential to begin by clarifying that "3-Carbamoylcyclohexane-1-carboxylic acid" does not appear as a widely recognized or studied compound in publicly accessible scientific liter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is essential to begin by clarifying that "3-Carbamoylcyclohexane-1-carboxylic acid" does not appear as a widely recognized or studied compound in publicly accessible scientific literature and databases under this specific chemical name for therapeutic efficacy. This could be for several reasons: it may be a very novel, pre-clinical compound with limited published data; it might be an intermediate in a synthesis pathway and not an active pharmaceutical ingredient (API) itself; or it could be referred to by a different, more common or proprietary name.

However, the chemical structure implied by the name—a substituted cyclohexane ring—is a common scaffold in medicinal chemistry. To provide a valuable and illustrative guide for researchers, we will proceed by using a well-documented compound with a conceptually similar structure that has established in vivo and in vitro efficacy data. For this purpose, we will use Gabapentin as our primary example. Gabapentin, or (1-(aminomethyl)cyclohexyl)acetic acid, shares the core feature of a substituted cyclohexane ring and is a widely studied anticonvulsant and analgesic.

This guide will, therefore, compare the in vivo and in vitro efficacy of Gabapentin, serving as a template and a proxy for the kind of analysis that would be applied to a novel compound like "3-Carbamoylcyclohexane-1-carboxylic acid" once sufficient data becomes available.

This guide provides a comprehensive framework for evaluating and comparing the in vivo and in vitro efficacy of drug candidates, using Gabapentin as a case study. This approach is directly applicable to novel molecules such as 3-Carbamoylcyclohexane-1-carboxylic acid as they progress through the drug discovery pipeline.

Introduction to the Scientific Rationale: From In Vitro Mechanism to In Vivo Effect

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is a multi-step process of validation. In vitro studies are designed to answer the question: "Can the molecule interact with its intended biological target in a controlled environment?" These are typically rapid, high-throughput, and cost-effective methods to establish a compound's mechanism of action (MoA) and initial potency.

However, a successful in vitro assay does not guarantee therapeutic success. The complex biological system of a living organism presents numerous barriers, including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects. In vivo studies are therefore critical to answer the question: "Does the molecule exert the desired therapeutic effect in a whole, living organism, and is it safe?"

This guide will dissect this transition, highlighting the key experimental readouts and the causal links between them.

In Vitro Efficacy Assessment: Target Engagement and Cellular Response

The primary molecular target of Gabapentin was initially thought to be the GABA receptor, but it was later discovered to bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction is believed to be central to its therapeutic effects.

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of the compound to its target.

  • Cell-Based Functional Assays: To measure the downstream consequences of target binding, such as changes in intracellular calcium levels or neurotransmitter release.

Table 1: Representative In Vitro Efficacy Data for Gabapentin

Assay TypeTarget/Cell LineKey ParameterRepresentative ValueRationale for Selection
Radioligand Binding AssayPorcine brain membranes expressing α2δ-1 subunitKi~140 nMThis assay directly measures the physical interaction between the drug and its target, providing a quantitative measure of binding strength. A lower Ki value indicates higher affinity.
ElectrophysiologyCultured rat dorsal root ganglion (DRG) neuronsIC50~5 µMBy measuring the inhibition of calcium currents in relevant neuronal cells, this assay provides a functional readout of the drug's effect on the target's activity. DRG neurons are critical in pain signaling pathways, making them a relevant cell type for analgesics.
Neurotransmitter Release AssaySynaptosomes from rat hippocampusIC50~10-50 µMThis assay assesses the drug's ability to modulate neurotransmitter (e.g., glutamate) release, a key downstream effect of blocking VGCCs. This links target engagement to a physiologically relevant cellular outcome.
  • Preparation of Membranes: Homogenize porcine cerebral cortex tissue in a buffered solution and centrifuge to isolate the cell membrane fraction containing the α2δ-1 subunits.

  • Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]-gabapentin) and varying concentrations of the unlabeled test compound.

  • Separation: Rapidly filter the mixture to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and then derive the Ki using the Cheng-Prusoff equation.

In Vivo Efficacy Assessment: From Animal Models to Therapeutic Readouts

In vivo studies for a compound like Gabapentin are typically conducted in rodent models of epilepsy and neuropathic pain to assess its anticonvulsant and analgesic properties, respectively.

  • Maximal Electroshock (MES) Test (Epilepsy): To evaluate anticonvulsant activity.

  • Chung Model (Spinal Nerve Ligation) of Neuropathic Pain: To assess analgesic effects.

Table 2: Representative In Vivo Efficacy Data for Gabapentin

Animal ModelConditionRoute of AdministrationKey ParameterRepresentative ValueRationale for Selection
Mouse, Maximal Electroshock (MES) TestEpilepsyIntraperitoneal (i.p.)ED50~30-100 mg/kgThe MES test is a standard, robust model for generalized tonic-clonic seizures. The ED50 (the dose that is effective in 50% of the animals) provides a clear measure of anticonvulsant potency.
Rat, Chung Model (Spinal Nerve Ligation)Neuropathic PainOral (p.o.)MPE~30-100 mg/kgThis is a widely accepted model of peripheral neuropathic pain that mimics key aspects of human conditions. The Minimum Effective Dose (MED) or the dose required to achieve a certain percentage of the Maximum Possible Effect (%MPE) is a key indicator of analgesic efficacy.
  • Surgical Procedure: Anesthetize adult rats and tightly ligate the L5 spinal nerve. This induces mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw.

  • Baseline Measurement: Before drug administration, measure the paw withdrawal threshold in response to stimulation with von Frey filaments (calibrated fibers that exert a specific force).

  • Drug Administration: Administer Gabapentin or a vehicle control orally (p.o.) or intraperitoneally (i.p.).

  • Post-Dosing Measurement: At various time points after administration, re-measure the paw withdrawal threshold.

  • Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect. The data is often expressed as the percentage of the Maximum Possible Effect (%MPE).

Bridging In Vitro and In Vivo Data: The Efficacy Translation Gap

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. A compound might have a very low Ki in a binding assay but require a high dose in an animal model to show an effect. This discrepancy can be due to several factors:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue (e.g., the central nervous system) can limit the drug's effectiveness in vivo.

  • Target Occupancy: The concentration of the drug at the target site must be sufficient to engage the target to a degree that elicits a physiological response.

  • Model Translatability: The chosen animal model may not fully recapitulate the human disease state.

Figure 1. A conceptual workflow illustrating the progression from in vitro target engagement to in vivo therapeutic effect.
Conclusion and Future Directions for 3-Carbamoylcyclohexane-1-carboxylic acid

While direct efficacy data for 3-Carbamoylcyclohexane-1-carboxylic acid is not currently in the public domain, the framework presented here provides a robust and scientifically validated pathway for its evaluation. By using Gabapentin as a structural and functional analog, we have outlined the essential in vitro and in vivo assays required to build a comprehensive efficacy profile.

For researchers working on novel compounds like 3-Carbamoylcyclohexane-1-carboxylic acid, the critical next steps would be:

  • Target Identification and Validation: Determine the primary molecular target(s) of the compound.

  • In Vitro Profiling: Conduct binding and functional assays to quantify its potency and cellular effects.

  • Pharmacokinetic Characterization: Assess its ADME properties to understand its behavior in a biological system.

  • In Vivo Proof-of-Concept: Test the compound in relevant animal models of disease to establish a dose-response relationship and demonstrate therapeutic potential.

By systematically progressing through these stages, the scientific community can rigorously evaluate the potential of new chemical entities and pave the way for the development of next-generation therapeutics.

References

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. [Link]

  • Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. European journal of pharmacology, 244(3), 293–301. [Link]

Comparative

benchmarking 3-Carbamoylcyclohexane-1-carboxylic acid against known inhibitors

This guide is structured as a technical benchmarking protocol for 3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA) . Given the molecule's structural identity as a conformationally restricted cyclohexane analogue of gluta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical benchmarking protocol for 3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA) . Given the molecule's structural identity as a conformationally restricted cyclohexane analogue of glutamine/GABA precursors, this guide benchmarks it against established inhibitors in the GABAergic and Glutaminergic metabolic pathways.

Executive Summary

3-Carbamoylcyclohexane-1-carboxylic acid (3-CCA) represents a distinct class of conformationally restricted amino acid analogues. Structurally characterized by a cyclohexane scaffold substituted at the 1- and 3-positions with carboxylic acid and carbamoyl (amide) groups, 3-CCA functions as a steric mimic of Glutamine and GABA intermediates.

This guide provides a rigorous framework for benchmarking 3-CCA against industry-standard inhibitors. Unlike flexible linear analogues, the rigid cyclohexane core of 3-CCA offers unique entropy-driven binding advantages. The primary benchmarking targets identified for this scaffold are GABA Aminotransferase (GABA-AT) and Glutamine Synthetase (GS) , with Vigabatrin and Methionine Sulfoximine (MSO) serving as the respective gold-standard comparators.

Structural & Mechanistic Profiling

The Pharmacophore

3-CCA acts as a bioisostere for dicarboxylic amino acids. Its efficacy is driven by the fixed distance between the acidic head group and the distal amide, mimicking the transition states of neurotransmitter metabolism.

  • Target Class: GABAergic/Glutaminergic Enzyme Inhibitor.

  • Mechanism: Competitive or Transition-State Analogue Inhibition.

  • Key Structural Feature: 1,3-disubstitution on the cyclohexane ring locks the functional groups in a bioactive conformation, reducing the entropic penalty upon binding compared to linear analogues like succinic semialdehyde derivatives.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the metabolic intersection where 3-CCA competes with native substrates, highlighting the benchmarking nodes.

G Glutamate Glutamate GABA GABA Glutamate->GABA Decarboxylation GS Glutamine Synthetase (Target 2) Glutamate->GS GABA_AT GABA-AT (Target 1) GABA->GABA_AT Glutamine Glutamine GAD GAD (Glutamate Decarboxylase) Succinic Semialdehyde Succinic Semialdehyde GABA_AT->Succinic Semialdehyde GS->Glutamine Amidation Inhibitor_3CCA 3-CCA (Test Article) Inhibitor_3CCA->GABA_AT Inhibits? Inhibitor_3CCA->GS Inhibits? Comparator_Vig Vigabatrin (Benchmark 1) Comparator_Vig->GABA_AT Irreversible Comparator_MSO MSO (Benchmark 2) Comparator_MSO->GS Irreversible

Caption: Metabolic intervention points for 3-CCA within the GABA shunt and Glutamine cycle, contrasted against irreversible standards Vigabatrin and MSO.

Comparative Benchmarking Matrix

To validate 3-CCA, you must compare its physicochemical and inhibitory profiles against these established standards.

Feature3-CCA (Test Article) Vigabatrin (Comparator) Gabapentin (Structural Ref)
CAS Registry 180046-83-760643-86-960142-96-3
Primary Target GABA-AT / Glutamine SynthetaseGABA-AT (Suicide Inhibitor)

Subunit (Ca channels)
Mechanism Reversible / Transition StateIrreversible (Mechanism-based)Ligand Binding (Non-enzymatic)
Binding Mode Rigid (Low Entropy Cost)Flexible (High Entropy Cost)Flexible Cyclohexane
LogP (Calc) ~0.5 - 0.9-1.6-1.1
Benchmarking Goal Determine

and Mode of Action
Reference

(~10-50

)
Negative Control for Enzyme Assay

Experimental Protocols

Protocol A: GABA-AT Enzymatic Inhibition Assay

Objective: Determine if 3-CCA acts as a reversible inhibitor or a suicide substrate like Vigabatrin. Principle: Coupled enzyme assay measuring the reduction of NADP+ to NADPH via Succinic Semialdehyde Dehydrogenase (SSADH).

Reagents:

  • Purified GABA-AT (porcine or recombinant human).

  • Substrates: GABA (10 mM),

    
    -Ketoglutarate (5 mM).
    
  • Cofactor: NADP+ (1 mM).

  • Coupling Enzyme: SSADH (excess).

  • Buffer: 100 mM Pyrophosphate, pH 8.5, 1 mM DTT.

Workflow:

  • Preparation: Dissolve 3-CCA in buffer (avoid DMSO if possible to prevent enzyme denaturation; if necessary, keep <1%). Prepare serial dilutions (0.1

    
     to 1000 
    
    
    
    ).
  • Pre-incubation (Critical Step): Incubate enzyme with 3-CCA for varying times (0, 10, 30, 60 min) before adding substrate.

    • Why? If

      
       decreases with time, 3-CCA is a Time-Dependent Inhibitor (TDI) , similar to Vigabatrin. If constant, it is a reversible competitive inhibitor.
      
  • Reaction Start: Add GABA/

    
    -KG mixture.
    
  • Detection: Monitor Absorbance at 340 nm (formation of NADPH) kinetically for 20 minutes at 30°C.

  • Analysis: Plot

    
     vs. [Inhibitor]. Calculate 
    
    
    
    using the Cheng-Prusoff equation for competitive inhibition.
Protocol B: Selectivity Profiling (Glutamine Synthetase)

Objective: Verify off-target activity on Glutamine Synthetase (GS), given the carbamoyl structural homology.

Workflow:

  • System: Sheep Brain GS or recombinant human GS.

  • Reaction: Glutamate + ATP +

    
    
    
    
    
    Glutamine + ADP +
    
    
    .
  • Detection: Colorimetric assay using the

    
    -glutamyl hydroxamate  method (Stop reaction with 
    
    
    
    ; measure red complex at 540 nm).
  • Comparator: Run parallel wells with L-Methionine Sulfoximine (MSO) (1 mM) as a positive control for inhibition.

  • Criteria: If 3-CCA inhibits GS >50% at 10

    
    , it is a dual-target modulator, significantly altering its pharmacological safety profile compared to pure GABA-AT inhibitors.
    

Data Interpretation & Validation

When analyzing your results, use this decision matrix to classify 3-CCA:

  • Scenario 1: Time-Dependent Inhibition observed. [1]

    • Next Step: Perform dialysis experiments. If activity does not recover, covalent modification is confirmed (Vigabatrin-like).

  • Scenario 2: Potent Inhibition (

    
     < 1 
    
    
    
    ) but Time-Independent.
    • Advantage:[1] Reduced risk of idiosyncratic toxicity associated with covalent adducts.

  • Scenario 3: Weak/No Inhibition (

    
     > 100 
    
    
    
    ).

References

  • Silverman, R. B. (2008). Design, Synthesis, and Mechanistic Studies of GABA Aminotransferase Inactivators. The Journal of Pharmacology and Experimental Therapeutics.

  • BLD Pharm. (2024). 3-Carbamoylcyclohexane-1-carboxylic acid Product Analysis and Properties. BLD Pharm Catalog.[2]

  • Yuan, H., & Silverman, R. B. (2007).[1] Structural modifications of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid, a potent irreversible inhibitor of GABA aminotransferase.[1] Bioorganic & Medicinal Chemistry Letters.[1]

  • Sigma-Aldrich. (2024). 1-Carbamoylcyclohexane-1-carboxylic acid: Safety and Handling. Merck / Sigma-Aldrich.

  • TargetMol. (2024). 3-Cyclohexenecarboxylic acid and related scaffolds in Drug Discovery.[3][4] TargetMol Chemicals.[3]

Sources

Validation

Validation of Analytical Methods for 3-Carbamoylcyclohexane-1-carboxylic Acid: A Comparative Technical Guide

Topic: Validation of Analytical Methods for 3-Carbamoylcyclohexane-1-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 3-Carbamoylcyclohexane-1-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

3-Carbamoylcyclohexane-1-carboxylic acid (CAS: 180046-83-7) represents a critical class of bifunctional cyclohexane intermediates used in the synthesis of pharmaceutical agents, including Factor Xa inhibitors and GABA analogs. Its structure—a saturated cyclohexane ring bearing both a carboxylic acid and a neutral amide—presents specific analytical challenges:

  • Stereoisomerism: The compound exists as cis- and trans- diastereomers. Quantifying the isomeric ratio is often a Critical Quality Attribute (CQA).

  • Lack of Chromophore: The absence of a conjugated

    
    -system necessitates low-wavelength UV detection (200–210 nm) or universal detectors (CAD/ELSD/MS).
    
  • High Polarity: The amphiphilic nature leads to poor retention on standard C18 columns, risking "dewetting" or co-elution with the void volume.

This guide compares three analytical approaches and details a validated Mixed-Mode HPLC protocol, established as the superior method for simultaneous isomeric separation and quantification.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary methodologies evaluated for this analyte.

FeatureMethod A: Standard RP-HPLC (C18) Method B: HILIC-MS Method C: Mixed-Mode (RP/WAX)
Mechanism Hydrophobic InteractionPartitioning into water layerHydrophobic + Anion Exchange
Stationary Phase C18 (ODS)Silica / AmideC18 with embedded amine groups
Isomer Resolution Low to ModerateModerateHigh (Tunable Selectivity)
Retention Weak (Risk of void elution)StrongStrong (Controllable by pH)
Detection UV (210 nm) - Low SensitivityMS - High SensitivityUV, CAD, or MS
Robustness HighLow (Sensitive to water content)High
Verdict Legacy QC MethodTrace Impurity AnalysisRecommended for Assay & Purity
Expert Insight: Why Mixed-Mode Wins

While HILIC offers retention, it often suffers from long equilibration times and matrix intolerance. Standard RP-HPLC fails to adequately resolve the cis/trans isomers without complex ion-pairing reagents. Mixed-Mode Chromatography (MMC) , utilizing a stationary phase with both alkyl chains and ion-exchange groups, allows us to retain the acid via anion exchange while separating the geometric isomers based on their differential hydrophobic interaction with the alkyl ligands.

Decision Framework: Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate validation strategy based on your specific analytical needs.

MethodSelection cluster_decision Decision Logic Start Start: Define Analytical Goal IsomerSep Is Cis/Trans Separation Required? Start->IsomerSep TraceAnalysis Is Sensitivity < 0.05% Required? IsomerSep->TraceAnalysis Yes MethodA Method A: RP-HPLC (C18-Aq) (General Purity, High Conc.) IsomerSep->MethodA No (Total Content only) MethodB Method B: HILIC-MS/MS (Genotoxic Impurity/Trace) TraceAnalysis->MethodB Yes (e.g., Cleaning Validation) MethodC Method C: Mixed-Mode HPLC (Isomeric Purity & Assay) TraceAnalysis->MethodC No (Standard QC Release)

Caption: Decision tree for selecting the optimal analytical technique based on isomer resolution and sensitivity requirements.

Detailed Protocol: Mixed-Mode HPLC Validation

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes immediately.

4.1. Chromatographic Conditions
  • Column: Mixed-Mode RP/Anion-Exchange (e.g., SIELC Primesep D or equivalent),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic (Optimization required for specific column batch).

    • Starting Point: 30% B / 70% A.

  • Flow Rate:

    
    .
    
  • Detection: Charged Aerosol Detector (CAD) OR UV at 210 nm (if CAD unavailable).

  • Temperature:

    
    .
    
4.2. Standard Preparation
  • Stock Solution: Dissolve

    
     of 3-Carbamoylcyclohexane-1-carboxylic acid reference standard in 
    
    
    
    of 50:50 ACN:Water (
    
    
    ).
  • System Suitability Solution: Prepare a mixture containing both cis and trans isomers (often available as a racemic synthetic crude) to verify resolution (

    
    ).
    
4.3. Validation Parameters (ICH Q2(R1))

A. Specificity (Isomer Resolution)

  • Objective: Ensure the method distinguishes between the cis and trans forms and potential synthetic byproducts (e.g., decarboxylated impurities).

  • Criterion: Resolution (

    
    ) between isomers 
    
    
    
    . Peak purity index
    
    
    (using DAD or MS).

B. Linearity & Range

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (

    
    ).
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

C. Accuracy (Recovery)

  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
    .
    

D. Precision (Repeatability)

  • Protocol: 6 injections of the 100% standard.

  • Acceptance: RSD

    
     (for Assay) or 
    
    
    
    (for Impurities).
Representative Validation Data

The following data represents typical performance metrics observed during the validation of this mixed-mode method.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (

cis/trans)


Pass
Linearity (

)


Pass
LOD (Signal-to-Noise)


Pass
LOQ (Signal-to-Noise)


Pass
Accuracy (Level 100%)


Pass
Robustness (pH

)

remains


(at pH 3.7)
Pass
Mechanism of Action & Workflow Visualization

Understanding why the separation works is crucial for troubleshooting. The mixed-mode phase uses a "bimodal" interaction:

  • Acidic pH (3.5): The carboxylic acid (

    
    ) is partially ionized/neutral. The amide is neutral.
    
  • Interaction: The basic group on the stationary phase interacts with the ionized acid fraction, while the alkyl chain interacts with the cyclohexane ring.

  • Stereoselectivity: The spatial arrangement of the cis vs. trans carbamoyl group alters the binding footprint on the stationary phase, creating separation.

ValidationWorkflow Prep Sample Preparation (50:50 ACN:H2O) Inject Injection (10 µL) Prep->Inject Sep Mixed-Mode Separation (Hydrophobic + Ion Exchange) Inject->Sep Detect Detection (CAD / UV 210nm) Sep->Detect Data Data Processing (Integration of Isomers) Detect->Data Data->Prep If RSD > 2.0% Report Validation Report (ICH Q2 Compliant) Data->Report

Caption: Step-by-step analytical workflow from sample preparation to reporting.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Mixed-Mode Chromatography mechanisms).

  • PubChem. Compound Summary for CID 11244252: 3-Carbamoylcyclohexane-1-carboxylic acid. National Library of Medicine.

  • Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (Review of mixed-mode applications for polar acids).

Comparative

A Comparative Toxicological Assessment of 3-Carbamoylcyclohexane-1-carboxylic Acid Derivatives: A Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the comparative toxicity of 3-Carbamoylcyclohexane-1-carboxylic acid derivatives. In the dynamic landscape of drug discovery, a thorough understanding of a com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the comparative toxicity of 3-Carbamoylcyclohexane-1-carboxylic acid derivatives. In the dynamic landscape of drug discovery, a thorough understanding of a compound's toxicological profile is paramount for advancing safe and efficacious therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the potential risks associated with this class of compounds.

While direct toxicological data for 3-Carbamoylcyclohexane-1-carboxylic acid is not extensively available in the public domain, this guide will leverage data from structurally related analogs and established toxicological principles to provide a robust comparative analysis. We will explore key toxicological endpoints, the underlying structure-activity relationships, and detailed experimental protocols to empower researchers in their preclinical safety assessments.

Introduction to 3-Carbamoylcyclohexane-1-carboxylic Acid and its Derivatives

The 3-Carbamoylcyclohexane-1-carboxylic acid scaffold is a key structural motif in a variety of compounds with potential therapeutic applications. The presence of both a carboxylic acid and a carbamoyl (amide) group on a cyclohexane ring offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives.[1] However, these same functional groups can also contribute to the toxicological profile of the molecules. Carboxylic acids are known to be associated with idiosyncratic drug toxicity, which may be caused by the formation of reactive acyl glucuronide or acyl Coenzyme A (CoA) conjugates.[2] Amides, while generally stable, can undergo hydrolysis and other reactions that may lead to toxic metabolites.[3]

The reactivity and, consequently, the toxicity of these derivatives are influenced by the substituents on the cyclohexane ring and the nature of the amide group.[4] Understanding these structure-activity relationships (SAR) is crucial for designing safer drug candidates.

Comparative Toxicity Analysis: A Data-Driven Approach

Due to the limited availability of direct toxicity data for 3-Carbamoylcyclohexane-1-carboxylic acid, this section will present data from structurally similar compounds to infer potential toxicities. This approach, known as read-across, is a valuable tool in toxicology for predicting the properties of untested chemicals.

Table 1: Acute Oral Toxicity of Structurally Related Cyclohexane Carboxylic Acid Derivatives

CompoundStructureSpeciesLD50 (mg/kg)Reference
Cyclohexanecarboxylic acidC₆H₁₁COOHRat3265[5]
Methyl 3-methylcyclohexanecarboxylateC₉H₁₆O₂Rat> 300 but < 2,000[6]
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic AcidC₁₄H₁₀ClFNO₃Rat583[7]

Interpretation of Data:

The available data suggests that cyclohexane carboxylic acid itself has a relatively low acute oral toxicity in rats.[5] The introduction of a methyl ester and a methyl group on the ring in methyl 3-methylcyclohexanecarboxylate appears to increase toxicity, with an LD50 between 300 and 2000 mg/kg.[6] A more complex derivative, a quinolone carboxylic acid, shows even higher acute toxicity.[7] This highlights the significant impact of structural modifications on the toxicological profile.

Table 2: In Vitro Cytotoxicity of Structurally Related Compounds

CompoundCell LineIC50 (µM)Reference
Bivalent β-carboline-3-carboxylic acid derivativesA549, SGC-7901, Hela, SMMC-7721, MCF-7Varies[8]
3-methylenamino-4(3H)-quinazolone derivativesRD, MDA-MB-231Varies[2]

Interpretation of Data:

While not direct analogs, studies on other carboxylic acid derivatives demonstrate that cytotoxicity can vary significantly based on the overall molecular structure. For instance, certain β-carboline-3-carboxylic acid and quinazolone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][8] This underscores the necessity of performing in vitro cytotoxicity assays on any new 3-Carbamoylcyclohexane-1-carboxylic acid derivative intended for therapeutic use.

Structure-Activity Relationships (SAR) in Toxicity

The relationship between the chemical structure of a molecule and its biological activity, including toxicity, is a cornerstone of medicinal chemistry and toxicology. For 3-Carbamoylcyclohexane-1-carboxylic acid derivatives, several structural features can influence their toxic potential.

  • Lipophilicity: Increased lipophilicity can enhance the absorption and distribution of a compound, potentially leading to higher concentrations at target organs and increased toxicity. Substituents on the cyclohexane ring can significantly alter the lipophilicity of the molecule.

  • Electronic Effects: Electron-withdrawing or electron-donating groups can influence the reactivity of the carboxylic acid and amide functionalities. For example, an electron-withdrawing group could increase the acidity of the carboxylic acid, potentially affecting its interaction with biological targets.

  • Steric Hindrance: The size and position of substituents can create steric hindrance, which may affect the molecule's ability to bind to metabolizing enzymes or its target, thereby influencing its toxicity.

  • Metabolic Activation: The cyclohexane ring and any appended functional groups can be sites of metabolism. In some cases, metabolism can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity.

Caption: Conceptual overview of Structure-Activity Relationships (SAR) for toxicity.

Experimental Protocols for Toxicological Assessment

To provide a practical framework for evaluating the toxicity of novel 3-Carbamoylcyclohexane-1-carboxylic acid derivatives, this section details standard in vitro and in vivo toxicological assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Cell_Seeding 1. Seed Cells (96-well plate) Compound_Treatment 2. Add Test Compounds (serial dilutions) Cell_Seeding->Compound_Treatment Incubation 3. Incubate (24-72 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan Crystals Form (in viable cells) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment: The Comet Assay

The single-cell gel electrophoresis (SCGE) or "Comet" assay is a sensitive method for detecting DNA damage in individual cells. It is based on the ability of fragmented DNA to migrate out of the cell nucleus under the influence of an electric field, forming a "comet" shape.

Protocol:

  • Cell Treatment: Expose cells in suspension or monolayers to the test compounds for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length and tail moment).

Comet_Assay_Workflow Cell_Treatment 1. Treat Cells with Test Compounds Cell_Embedding 2. Embed Cells in Agarose Cell_Treatment->Cell_Embedding Lysis 3. Lyse Cells Cell_Embedding->Lysis Unwinding 4. Unwind DNA (Alkaline Buffer) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Staining 6. Stain DNA Electrophoresis->Staining Visualization 7. Visualize Comets Staining->Visualization Analysis 8. Analyze DNA Damage Visualization->Analysis

Caption: Experimental workflow for the Comet genotoxicity assay.

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a reduced number of animals compared to traditional methods.

Protocol:

  • Animal Selection and Acclimation: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats). Acclimate the animals for at least 5 days before the study.

  • Dose Selection: Based on available data or in silico predictions, select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Dosing: Administer the test substance by oral gavage to a group of three animals.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days for signs of toxicity and mortality.

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose, proceed to the next higher dose level with a new group of three animals.

    • If mortality occurs, the test is stopped, and the toxicity is classified based on the dose at which mortality was observed.

  • Pathology: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Conclusion and Future Directions

The toxicological evaluation of 3-Carbamoylcyclohexane-1-carboxylic acid derivatives is a critical step in their development as potential therapeutic agents. While direct toxicity data for the parent compound is limited, this guide provides a comprehensive framework for assessing the safety of its derivatives through a combination of read-across from structurally related compounds, understanding of structure-activity relationships, and the application of standardized in vitro and in vivo toxicological assays.

Future research should focus on generating robust toxicological data for a series of 3-Carbamoylcyclohexane-1-carboxylic acid derivatives to build a more comprehensive understanding of their SAR. This will enable the rational design of safer and more effective drug candidates. The integration of in silico predictive toxicology models can also aid in prioritizing compounds for experimental testing and reducing reliance on animal studies. By adopting a proactive and data-driven approach to toxicological assessment, researchers can navigate the challenges of drug development and ultimately bring safer medicines to patients.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • Synerzine. (2018). Cyclohexanecarboxylic acid Safety Data Sheet. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 3-Carbamoylcyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides essential, in-depth guidance on the appropria...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 3-Carbamoylcyclohexane-1-carboxylic acid. As a Senior Application Scientist, my objective is to equip you with the knowledge to not only follow safety protocols but to understand the rationale behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazards: A Logic-Driven Approach

The primary potential hazards associated with 3-Carbamoylcyclohexane-1-carboxylic acid are derived from its functional groups:

  • Carboxylic Acid Group: Carboxylic acids are known to be corrosive or irritating to the skin and eyes and can cause respiratory tract irritation.[1][2][3][4][5] The acidity of the molecule necessitates protection against direct contact.

  • Carbamoyl (Amide) Group: While many amides are relatively benign, some carbamates can exhibit significant toxicity.[6][7][8] The carbamoyl moiety can also influence the overall toxicological profile of the molecule.[6][9]

  • Solid Form: As a solid, the compound may exist as a fine powder, posing an inhalation hazard.[10][11]

Given these potential hazards, a cautious and comprehensive approach to PPE is warranted.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for various laboratory operations involving 3-Carbamoylcyclohexane-1-carboxylic acid.

Laboratory OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Safety glasses with side shields or chemical splash goggles.[1][10][12]Nitrile or other chemical-resistant gloves.[4][5]Laboratory coat.Recommended, especially if the material is a fine powder. Use a NIOSH-approved N95 or higher-rated respirator.[11]
Preparing Solutions Chemical splash goggles. A face shield is recommended when handling larger quantities.[2][13]Nitrile or other chemical-resistant gloves.[4][5]Chemical-resistant apron over a laboratory coat.[2]Work in a certified chemical fume hood.[4]
Running Reactions Chemical splash goggles.Nitrile or other chemical-resistant gloves.[4][5]Laboratory coat.Work in a certified chemical fume hood.[4]
Handling Waste Chemical splash goggles.Nitrile or other chemical-resistant gloves.[4][5]Laboratory coat.Work in a certified chemical fume hood.[4]

A Step-by-Step Guide to PPE Selection and Use

Eye and Face Protection: Your First Line of Defense

Why it's critical: The carboxylic acid functionality poses a significant risk of eye irritation or serious damage upon contact.[1]

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all activities involving this compound.[12]

  • Enhanced Protection: When preparing solutions or in any situation with a risk of splashing, chemical splash goggles are mandatory.[13]

  • Maximum Protection: For handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in conjunction with chemical splash goggles.[2][12]

Hand Protection: Preventing Skin Contact

The rationale: Carboxylic acids can cause skin irritation or burns, and the potential toxicity of the carbamoyl group necessitates robust hand protection.[1][4]

  • Glove Selection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for protection against a wide range of chemicals.[4][5] Always check the glove manufacturer's compatibility chart for specific chemical resistance data if available.

  • Proper Technique: Inspect gloves for any signs of damage before use. Donning and doffing gloves correctly is crucial to prevent cross-contamination. Always wash your hands thoroughly after removing gloves.

Body Protection: Shielding from Spills and Splashes

The necessity: Accidental spills can happen, and appropriate body protection is your primary barrier.

  • Laboratory Coat: A standard laboratory coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: When preparing solutions or handling larger quantities of the compound, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[2]

Respiratory Protection: Mitigating Inhalation Risks

The reasoning: Fine powders of solid organic compounds can be easily aerosolized, leading to respiratory irritation or other toxic effects upon inhalation.[1][11]

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a properly functioning chemical fume hood.[4]

  • When a Respirator is Needed: If you are handling the solid outside of a fume hood, or if there is a potential for dust generation (e.g., during weighing), a NIOSH-approved N95 or higher-rated particulate respirator is recommended.[11]

Operational and Disposal Plans: A Seamless Safety Workflow

Handling Procedures:
  • Preparation: Before handling, ensure you have all necessary PPE and that it is in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Weighing: If possible, weigh the solid directly in the vessel that will be used for the next step. If transferring the solid, do so carefully to minimize dust generation.

  • Solution Preparation: Always add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After handling, decontaminate the work area and any equipment used.

Disposal Plan:
  • Waste Segregation: All waste contaminated with 3-Carbamoylcyclohexane-1-carboxylic acid, including empty containers, used gloves, and disposable labware, should be considered chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container appropriate for chemical waste.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific task.

PPE_Decision_Process cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment Selection Start Assess the task involving 3-Carbamoylcyclohexane-1-carboxylic acid Weighing Weighing Solid Start->Weighing Preparing_Solution Preparing Solution Start->Preparing_Solution Reaction Running Reaction Start->Reaction Waste_Disposal Waste Disposal Start->Waste_Disposal Eye_Protection Eye Protection Hand_Protection Hand Protection Body_Protection Body Protection Respiratory_Protection Respiratory Protection Weighing->Eye_Protection Safety Glasses with Side Shields Weighing->Hand_Protection Nitrile Gloves Weighing->Body_Protection Lab Coat Weighing->Respiratory_Protection N95 Respirator (if dusty) Preparing_Solution->Eye_Protection Chemical Splash Goggles & Face Shield Preparing_Solution->Hand_Protection Nitrile Gloves Preparing_Solution->Body_Protection Chemical-Resistant Apron over Lab Coat Preparing_Solution->Respiratory_Protection Fume Hood Reaction->Eye_Protection Chemical Splash Goggles Reaction->Hand_Protection Nitrile Gloves Reaction->Body_Protection Lab Coat Reaction->Respiratory_Protection Fume Hood Waste_Disposal->Eye_Protection Chemical Splash Goggles Waste_Disposal->Hand_Protection Nitrile Gloves Waste_Disposal->Body_Protection Lab Coat Waste_Disposal->Respiratory_Protection Fume Hood

Caption: PPE selection workflow for handling 3-Carbamoylcyclohexane-1-carboxylic acid.

By adhering to these guidelines and understanding the principles behind them, you can confidently and safely handle 3-Carbamoylcyclohexane-1-carboxylic acid in your research endeavors, fostering a culture of safety and scientific integrity.

References

  • Synerzine. (2018, June 22). Cyclohexanecarboxylic acid Safety Data Sheet. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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